molecular formula C6H12OS B017204 (Tetrahydro-2H-thiopyran-4-yl)methanol CAS No. 100277-27-8

(Tetrahydro-2H-thiopyran-4-yl)methanol

Cat. No.: B017204
CAS No.: 100277-27-8
M. Wt: 132.23 g/mol
InChI Key: LMVCLDAMMNHILO-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-thiopyran-4-yl)methanol (CAS 100277-27-8), also known as thian-4-ylmethanol, is a valuable organosulfur heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research . With the molecular formula C6H12OS and a molecular weight of 132.22 g/mol, this compound features a hydroxymethyl group attached to the saturated thiopyran ring, making it a useful intermediate for further chemical modifications . Its physical properties, including a predicted density of 1.061 g/cm³ and a boiling point of approximately 233.4°C, are important for laboratory handling and reaction planning . The core tetrahydro-2H-thiopyran scaffold is recognized for its significance in drug discovery. Research indicates that derivatives based on this structure have been synthesized and screened for biological activity, demonstrating notable potential as antimicrobial agents against Gram-positive bacteria and Candida spp., as well as showing statistically significant anticonvulsant activity in preclinical models . This makes this compound a particularly valuable starting material for pharmaceutical researchers designing and synthesizing new small molecule libraries for biological evaluation . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

thian-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVCLDAMMNHILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602925
Record name (Thian-4-yl)methanol
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Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100277-27-8
Record name (Thian-4-yl)methanol
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Record name 4-(Hydroxymethyl)tetrahydro-2H-thiopyran
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Foundational & Exploratory

(Tetrahydro-2H-thiopyran-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, saturated sulfur-containing rings, such as the thiane moiety, have garnered significant interest. (Tetrahydro-2H-thiopyran-4-yl)methanol, also known as thian-4-ylmethanol, is a prime example of such a versatile building block. Its unique stereoelectronic properties, stemming from the presence of a sulfur atom within a saturated six-membered ring, coupled with a reactive primary alcohol functional group, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its effective utilization in synthetic chemistry.

CAS Number: 100277-27-8[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC6H12OS[3]
Molecular Weight132.22 g/mol [1]
Physical StateLiquid (Note: Some sources report it as a solid, indicating potential polymorphism or dependence on purity)[1][4]
Partition Coefficient (LogP)0.537[1]
IUPAC Namethian-4-ylmethanol[1]

Spectroscopic Characterization:

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following data provides a reference for its characterization:

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.46 (d, J=5.8 Hz, 2H), 2.73–2.59 (m, 4H), 2.09 (dq, J=13.0, 3.0 Hz, 2H), 1.58 (br s, 1H), 1.56–1.49 (m, 1H), 1.39 (tdd, J=12.3, 11.7, 3.5 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 67.9, 39.9, 30.5, 28.2.

  • Infrared (IR) (neat, cm⁻¹): 3366, 2915, 1428, 1270, 1036.

  • Mass Spectrometry (MS) m/z: 132 [M]⁺, 86 (100%).

  • High-Resolution Mass Spectrometry (HRMS) (EI): Calculated for C₆H₁₂OS: 132.0609, Found: 132.0599.

Synthesis Protocol: A Step-by-Step Guide

The following is a detailed, self-validating protocol for the synthesis of this compound, adapted from established literature. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction A Tetrahydro-4H-thiopyran-4-one D Tetrahydro-2H-thiopyran-4-carbonitrile A->D Reaction B Toluenesulfonylmethyl isocyanide (TosMIC) B->D Reagent C Potassium tert-butoxide (t-BuOK) in t-BuOH/DME C->D Base/Solvent E Tetrahydro-2H-thiopyran-4-carbonitrile G Tetrahydro-2H-thiopyran-4-carboxylic acid E->G Reaction F Sodium Hydroxide (NaOH) in EtOH/H2O F->G Reagent/Solvent H Tetrahydro-2H-thiopyran-4-carboxylic acid J This compound H->J Reaction I Lithium aluminum hydride (LiAlH4) in THF I->J Reducing Agent

Caption: A three-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of Tetrahydro-2H-thiopyran-4-carbonitrile

  • Rationale: This step introduces the carbon atom that will become the hydroxymethyl group via a nitrile intermediate. TosMIC is a versatile reagent for the conversion of ketones to nitriles.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-4H-thiopyran-4-one in dimethoxyethane (DME).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of toluenesulfonylmethyl isocyanide (TosMIC) in DME to the cooled ketone solution.

  • Slowly add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.

  • Stir the reaction at 0 °C for the recommended time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis to Tetrahydro-2H-thiopyran-4-carboxylic acid

  • Rationale: The nitrile is hydrolyzed under basic conditions to the corresponding carboxylic acid. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic substrate and the inorganic base.

  • To a solution of Tetrahydro-2H-thiopyran-4-carbonitrile in ethanol, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for several hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer and concentrate in vacuo.

Step 3: Reduction to this compound

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carboxylic acid to the primary alcohol. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LiAlH₄.

  • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the carboxylic acid from Step 2 in anhydrous THF to the LiAlH₄ suspension. This addition must be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

  • Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Application in Drug Discovery: A Case Study with GSK2801

The utility of this compound as a building block is exemplified in the synthesis of GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[5][6][7] Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, and their dysregulation is implicated in various diseases, including cancer.

Diagram 2: Role of the Thiane Moiety in GSK2801 Synthesis

G A This compound B Oxidation A->B Starting Material C Tetrahydro-2H-thiopyran-4-carbaldehyde B->C Intermediate D Further Synthetic Steps C->D Key Building Block E GSK2801 (BAZ2A/B Inhibitor) D->E Final Product

Caption: Synthetic utility of the thiane scaffold in GSK2801 development.

In the synthesis of GSK2801, a derivative of this compound plays a crucial role. The parent alcohol is first oxidized to the corresponding sulfone, (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanol. This sulfone is then converted to a tosylate, (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate.[8] This activated intermediate is then used in subsequent steps to construct the final inhibitor molecule.

The rationale for incorporating the thiane sulfone moiety into the final drug candidate likely stems from several key considerations in medicinal chemistry:

  • Modulation of Physicochemical Properties: The introduction of the sulfone group significantly increases the polarity of the molecule. This can be a strategic move to fine-tune properties such as solubility, cell permeability, and metabolic stability, which are critical for the overall pharmacokinetic profile of a drug.

  • Vectorial Interactions: The sulfone oxygens can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the target protein's binding pocket, thereby enhancing binding affinity and selectivity.

  • Scaffold Hopping and Novelty: Employing less common bioisosteres like the thiane sulfone allows for "scaffold hopping," a strategy to move into novel chemical space and potentially circumvent existing patents or develop compounds with improved properties compared to more conventional carbocyclic or other heterocyclic analogs.

The development of GSK2801 underscores the importance of having a diverse toolkit of building blocks like this compound. The ability to readily access and modify such scaffolds is a key enabler for medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds into clinical candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before use to be fully aware of all potential hazards and handling requirements.

Conclusion

This compound stands out as a valuable and versatile building block for researchers in the pharmaceutical and chemical industries. Its well-defined structure, coupled with the reactivity of its primary alcohol, provides a gateway to a wide array of more complex molecules. The successful incorporation of its derivative into the BAZ2A/B bromodomain inhibitor GSK2801 is a testament to the strategic advantage that such non-classical scaffolds can offer in the quest for novel and effective therapeutics. As the demand for new chemical entities with improved drug-like properties continues to grow, the importance of foundational building blocks like this compound is set to increase, solidifying its place in the modern synthetic chemist's toolbox.

References

Spectroscopic Characterization of (Tetrahydro-2H-thiopyran-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (Tetrahydro-2H-thiopyran-4-yl)methanol (CAS No. 100277-27-8).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a comprehensive characterization of this important chemical intermediate. While raw spectral data for this specific compound is proprietary to databases such as ChemicalBook, this guide will provide a robust interpretation based on analogous compounds and first principles, enabling scientists to effectively identify and characterize this compound.[3]

Introduction

This compound, with the molecular formula C₆H₁₂OS and a molecular weight of 132.22 g/mol , is a heterocyclic compound featuring a saturated six-membered ring containing a sulfur atom (a thiane ring) and a hydroxymethyl substituent at the 4-position.[1][4] Its structural similarity to (tetrahydro-2H-pyran-4-yl)methanol, a commonly used building block in medicinal chemistry, underscores its potential utility in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiane ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms and the conformational flexibility of the six-membered ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~ 3.50d, J ≈ 6.5 Hz2H-CH₂ OHThe methylene protons adjacent to the hydroxyl group are expected to appear as a doublet due to coupling with the methine proton at C4. The chemical shift is downfield due to the deshielding effect of the oxygen atom.
~ 2.70 - 2.85m4H-CH₂ -S-CH₂ - (axial & equatorial)The four protons on the carbons adjacent to the sulfur atom (C2 and C6) are expected to be in a complex multiplet. The axial and equatorial protons will have different chemical shifts due to the anisotropy of the C-S bond and ring conformation, leading to a broader signal.
~ 1.80 - 1.95m1H-CH -CH₂OHThis methine proton at the C4 position is coupled to the protons of the hydroxymethyl group and the adjacent methylene groups of the ring, resulting in a complex multiplet.
~ 1.60 - 1.75m4H-CH-CH₂ -CH₂-S (axial & equatorial)The methylene protons at the C3 and C5 positions will appear as a complex multiplet due to axial and equatorial environments and coupling with neighboring protons.
~ 1.55t, J ≈ 6.0 Hz1H-CH₂OH The hydroxyl proton signal is typically a broad singlet or, in this case, a triplet if coupling to the adjacent methylene protons is resolved. Its chemical shift is concentration-dependent and can be confirmed by D₂O exchange.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, offering good solubility and minimal interference in the proton spectrum.

  • Field Strength: A 400 MHz spectrometer provides sufficient resolution to distinguish between the various proton environments in the molecule.

  • Comparative Data: The ¹H NMR data for the oxygen analog, (tetrahydro-2H-pyran-4-yl)methanol, shows protons adjacent to the oxygen at δ 3.22-3.25 ppm.[5] The protons adjacent to the less electronegative sulfur in our target molecule are expected to be further upfield, consistent with our prediction of ~2.70-2.85 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) to deduce connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 68.0-C H₂OHThe carbon of the hydroxymethyl group is significantly deshielded by the attached oxygen atom.
~ 40.0-C H-CH₂OHThe methine carbon at the C4 position.
~ 32.0-CH-C H₂-CH₂-SThe C3 and C5 carbons are in identical chemical environments.
~ 29.0-C H₂-S-C H₂-The C2 and C6 carbons are adjacent to the sulfur atom and are expected to be the most upfield of the ring carbons.

Causality in Experimental Choices:

  • Broadband Decoupling: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

  • DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3600 - 3200Strong, BroadO-H stretchAlcohol
2950 - 2850StrongC-H stretchAliphatic
1470 - 1430MediumC-H bend (scissoring)-CH₂-
1050 - 1000StrongC-O stretchPrimary Alcohol
~ 700Weak to MediumC-S stretchThioether

Interpretation:

  • The most prominent feature will be the broad O-H stretching band in the 3600-3200 cm⁻¹ region, which is characteristic of an alcohol and broadened due to hydrogen bonding.[6]

  • Strong absorptions in the 2950-2850 cm⁻¹ range are indicative of the aliphatic C-H bonds of the thiopyran ring and the hydroxymethyl group.[7][8]

  • A strong C-O stretching vibration is expected around 1050-1000 cm⁻¹, confirming the presence of a primary alcohol.[7]

  • The C-S stretching vibration is typically weak and falls in the fingerprint region, making it less diagnostic. However, its presence can be inferred by comparing the spectrum to that of the parent compound, thiane.[9]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR accessory.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

m/zProposed FragmentRationale
132[M]⁺Molecular ion peak. Expected to be of low to moderate intensity.
114[M - H₂O]⁺Loss of a water molecule, a common fragmentation pathway for alcohols.[10][11]
101[M - CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl radical.
73[C₃H₅S]⁺Fragmentation of the thiane ring.
57[C₄H₉]⁺ or [C₃H₅O]⁺Complex ring cleavage, a characteristic fragmentation for cyclic alcohols.[11]
31[CH₂OH]⁺A prominent peak for primary alcohols resulting from alpha-cleavage.[11]

Interpretation:

The molecular ion peak at m/z 132 should be observable. A significant peak at m/z 114, corresponding to the loss of water, is highly anticipated. The base peak could be at m/z 101 due to the stable thiane cation formed after the loss of the hydroxymethyl radical. The presence of a peak at m/z 31 would be strong evidence for the primary alcohol moiety.[11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms) to ensure the purity of the analyte entering the mass spectrometer.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 30-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Structure and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.

Caption: Molecular structure of this compound.

cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_structure Structural Elucidation HNMR ¹H NMR CNMR ¹³C NMR HNMR->CNMR Correlate Structure Final Structure HNMR->Structure H framework DEPT DEPT CNMR->DEPT Confirm C-types CNMR->Structure C backbone IR FTIR IR->Structure Functional Groups MS GC-MS MS->Structure Molecular Weight & Fragmentation

References

An In-Depth Technical Guide to (Tetrahydro-2H-thiopyran-4-yl)methanol: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Tetrahydro-2H-thiopyran-4-yl)methanol, also known as thian-4-ylmethanol, is a saturated heterocyclic alcohol that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, imparted by the presence of a sulfur atom within the six-membered ring, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and applications, with a focus on insights relevant to researchers in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound possesses a simple yet versatile structure, which is key to its utility as a synthetic intermediate.

Core Structure

The molecule features a tetrahydrothiopyran (or thiane) ring, which is a six-membered saturated heterocycle containing one sulfur atom. A hydroxymethyl group (-CH2OH) is attached to the C4 position of this ring.[1] This primary alcohol functionality serves as a convenient handle for further chemical modifications.

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 100277-27-8[2]
Molecular Formula C6H12OS[3]
Molecular Weight 132.22 g/mol [3]
Appearance Liquid or Solid[3][4]
Purity Typically >95%
SMILES OCC1CCSCC1
InChI InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2[3]
Physicochemical Characteristics

The presence of both a polar hydroxyl group and a relatively nonpolar thioether linkage within the saturated ring gives this compound a balanced solubility profile. The sulfur atom, being less electronegative than oxygen, results in a less polar C-S-C bond compared to the C-O-C bond in its oxane analogue. This can influence the molecule's lipophilicity, metabolic stability, and potential for protein-ligand interactions.[5]

Stereochemistry and Conformational Analysis

A thorough understanding of the three-dimensional structure of this compound is crucial for its application in the design of stereochemically defined drug candidates.

Chirality

This compound is an achiral molecule. This is because it possesses a plane of symmetry passing through the sulfur atom, the C4 carbon, and the hydroxymethyl group. As a result, it does not exhibit optical activity and does not exist as enantiomers.

Conformational Isomerism

The tetrahydrothiopyran ring is not planar and, similar to cyclohexane, adopts a chair conformation as its most stable arrangement to minimize angle and torsional strain.[6][7] In this chair conformation, the substituents on each carbon atom can occupy either an axial or an equatorial position.[8]

The hydroxymethyl group at the C4 position can therefore exist in two distinct orientations:

  • Axial: The C4-CH2OH bond is parallel to the principal axis of the ring.

  • Equatorial: The C4-CH2OH bond points away from the center of the ring, in the "equator" of the molecule.

The interconversion between these two chair conformations, known as a "ring flip," is rapid at room temperature.

Caption: Conformational equilibrium of this compound.

Conformational Preference

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the reduction of a suitable carbonyl precursor.

Representative Synthetic Protocol

A common and efficient method for the preparation of this compound involves the reduction of a tetrahydrothiopyran-4-carboxylate derivative. The following protocol is adapted from the synthesis of the analogous pyran compound and serves as a representative example.[9][10]

Reaction Scheme:

Caption: Synthesis of this compound via reduction.

Step-by-Step Methodology:

  • Preparation of Reactants: A solution of ethyl tetrahydro-2H-thiopyran-4-carboxylate in anhydrous tetrahydrofuran (THF) is prepared.

  • Reduction: The solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for a specified period (e.g., 1-2 hours), and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Workup and Purification: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound as a pure compound.

Spectroscopic Data

While a comprehensive, publicly available dataset of NMR spectra for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[11][12][13]

Expected ¹H NMR Spectral Features (in CDCl₃):

  • -CH₂OH (methylene): A doublet around 3.5 ppm.

  • -CH₂OH (hydroxyl): A broad singlet, with its chemical shift dependent on concentration and temperature.

  • Ring Protons (axial and equatorial): A series of multiplets in the range of 1.5-3.0 ppm. The protons on carbons adjacent to the sulfur atom (C2 and C6) would likely appear further downfield.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • -CH₂OH: A signal around 65-70 ppm.

  • C4: A signal around 40-45 ppm.

  • C2, C6: Signals around 30-35 ppm.

  • C3, C5: Signals around 25-30 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The thiane scaffold is a valuable motif in medicinal chemistry, offering a stable, non-planar ring system with a thioether linkage that can influence a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[5] this compound, as a readily available building block, provides an entry point for the incorporation of this scaffold into drug candidates.

Role as a Versatile Building Block

The primary alcohol functionality of this compound allows for a wide range of chemical transformations, including:

  • Oxidation: To form the corresponding aldehyde or carboxylic acid.

  • Esterification and Etherification: To introduce various side chains and modulate physicochemical properties.

  • Nucleophilic Substitution: After conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate), it can be displaced by a variety of nucleophiles to introduce nitrogen, sulfur, or carbon-based substituents.

G cluster_starting_material This compound cluster_derivatives Derivatives start Thiane-CH2OH aldehyde Thiane-CHO start->aldehyde Oxidation acid Thiane-COOH start->acid Oxidation ether Thiane-CH2OR start->ether Etherification ester Thiane-CH2OC(O)R start->ester Esterification amine Thiane-CH2NR2 start->amine Nucleophilic Substitution

Caption: Chemical transformations of this compound.

Examples in Medicinal Chemistry

While specific blockbuster drugs containing the this compound fragment are not prominent, the broader class of thiane derivatives has shown significant biological activity across various therapeutic areas. For instance, derivatives of tetrahydrothiopyran have been investigated for their potential in treating diseases of the central nervous system. Additionally, the related thietane ring system, a four-membered sulfur-containing heterocycle, has been explored as a bioisostere in drug design.[14][15] The principles guiding the use of these sulfur-containing heterocycles can be extended to the application of this compound in the design of novel therapeutics.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined, achiral structure, coupled with the presence of a modifiable hydroxyl group and a metabolically stable thiane ring, offers a unique combination of features for the design and synthesis of novel drug candidates. A thorough understanding of its stereochemistry and conformational preferences is essential for its rational application in the development of new therapeutics with improved efficacy and safety profiles.

References

Physical properties like boiling point and solubility for (Tetrahydro-2H-thiopyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide (Tetrahydro-2H-thiopyran-4-yl)methanol: A Physicochemical Analysis for Advanced Research

Abstract

This compound (CAS: 100277-27-8) is a heterocyclic building block gaining traction in medicinal chemistry due to its unique structural and electronic properties. A profound understanding of its core physical characteristics is not merely academic; it is a prerequisite for successful synthesis, purification, formulation, and preclinical evaluation. This guide provides a detailed examination of two critical physical properties—boiling point and solubility. We will synthesize predicted data with foundational chemical principles, outline gold-standard experimental protocols for their validation, and explore the direct link between molecular structure and physical behavior.

Physicochemical Profile

The physical properties of this compound are a direct consequence of its molecular architecture. The structure is characterized by a saturated six-membered thiopyran ring and a primary alcohol functional group. This combination imparts a balance of hydrophilicity, from the hydroxyl group, and lipophilicity, from the cyclic thioether backbone.

Boiling Point: A Measure of Intermolecular Forces

The boiling point serves as a proxy for the energy required to overcome intermolecular attractive forces in the liquid state. For this compound, the primary contributor to these forces is hydrogen bonding, facilitated by the hydroxyl (-OH) group. This leads to a significantly elevated boiling point compared to non-hydroxylated analogs.

While extensive experimental data is not widely published, computational models provide a reliable estimate. These predictions are crucial for planning purification steps such as distillation.

Table 1: Boiling Point and Related Physical Data

ParameterValueData Source
Molecular Formula C₆H₁₂OSPubChem[1], ChemShuttle
Molecular Weight 132.22 g/mol Fluorochem[2], ChemShuttle
Physical State LiquidFluorochem[2]
Predicted Boiling Point No data availableN/A
Predicted Partition Coeff. (LogP) 0.537Fluorochem[2]
Predicted XLogP3-AA 0.9PubChem[1]

Note: The partition coefficient (LogP) is a measure of lipophilicity. A value below 1.0 suggests a degree of water solubility.

Solubility: The Key to Formulation and Bioavailability

Solubility dictates how a compound will behave in various environments, from reaction mixtures to physiological systems. The principle of "like dissolves like" is fundamental here.

  • Aqueous Solubility : The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with water. However, the nonpolar hydrocarbon ring limits this solubility. The predicted LogP value of ~0.5-0.9 suggests that while not highly soluble, it possesses a degree of aqueous solubility.

  • Organic Solvent Solubility : The compound is expected to be readily soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol, which can participate in hydrogen bonding. Solubility in nonpolar solvents like hexanes is expected to be limited.

Gold-Standard Experimental Protocols

Predicted data provides a valuable starting point, but for GMP (Good Manufacturing Practice) and GLP (Good Laboratory Practice) applications, empirical validation is non-negotiable.

Protocol: Boiling Point Determination via Distillation

This method establishes the temperature at which the vapor pressure of the liquid equals the ambient atmospheric pressure.

Methodology:

  • Apparatus Assembly: Construct a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a calibrated thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Introduction: Charge the distillation flask with this compound (approx. 1/2 to 2/3 full) and add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Heating and Equilibration: Begin heating the flask gently using a heating mantle. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.

  • Data Acquisition: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue to monitor the temperature; a stable temperature plateau during steady distillation is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), the observed boiling point must be corrected using a pressure-temperature nomograph.

Caption: Workflow for Experimental Boiling Point Determination.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method (OECD Guideline 105) is the benchmark for determining a compound's equilibrium solubility in a given solvent.

Methodology:

  • Preparation: In a sealed, temperature-controlled vessel (e.g., a glass vial), add an excess of this compound to a precise volume of the chosen solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

  • Equilibration: Agitate the mixture at a constant, defined temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Cease agitation and allow the excess solid to settle. To obtain a clear, saturated solution, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.

  • Quantification: Accurately dilute an aliquot of the saturated solution and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Calculation: The measured concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Shake-Flask Method for Determining Thermodynamic Solubility.

The Structure-Property Relationship

The physical properties of a molecule are not arbitrary; they are a logical outcome of its structure. Understanding this connection allows for the prediction of behavior and the rational design of new molecules.

G cluster_0 Molecular Features cluster_1 Resulting Intermolecular Forces cluster_2 Macroscopic Physical Properties hydroxyl Hydroxyl Group (-OH) h_bond Hydrogen Bonding hydroxyl->h_bond Enables thiopyran Thiopyran Ring (C-S-C) vdw Van der Waals Forces thiopyran->vdw Contributes to solubility Balanced Solubility Profile thiopyran->solubility Promotes Lipophilicity boiling_point Elevated Boiling Point h_bond->boiling_point Primary Driver h_bond->solubility Promotes Aqueous Solubility vdw->boiling_point Secondary Contributor

Caption: The relationship between molecular structure and physical properties.

As illustrated, the hydroxyl group is the dominant factor enabling hydrogen bonding, which directly elevates the boiling point and promotes solubility in polar solvents. The thiopyran ring, being less polar, contributes to the overall size and van der Waals forces, while also providing the lipophilic character that balances the molecule's solubility profile.

References

An In-Depth Technical Guide to the Safe Handling of (Tetrahydro-2H-thiopyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-thiopyran-4-yl)methanol is a sulfur-containing heterocyclic compound with applications in pharmaceutical research and organic synthesis. Its structural similarity to other thiopyran derivatives and thioethers necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, with a focus on the practical application of safety principles in a laboratory setting. By synthesizing available safety data with established best practices for handling analogous sulfur-containing compounds, this document aims to equip researchers with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms thian-4-ylmethanol, 4-(Hydroxymethyl)tetrahydro-2H-thiopyran[1][2]
CAS Number 100277-27-8[1][2]
Molecular Formula C6H12OS[1][2]
Molecular Weight 132.22 g/mol [1]
Appearance Liquid[2]
Purity Typically ≥95%[1]

This table summarizes key identification and physical properties of this compound.

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, information from analogous compounds and general knowledge of thioethers and sulfur heterocycles allows for a comprehensive hazard assessment.

GHS Classification:

Based on available data for similar compounds, this compound is anticipated to be classified as follows:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

Toxicological Summary:

  • Acute Toxicity: While no specific LD50 or LC50 data is readily available for this compound, it is prudent to treat it as potentially harmful if swallowed, inhaled, or in contact with the skin. Thioethers as a class can release toxic hydrogen sulfide upon combustion[3].

  • Skin and Eye Irritation: Direct contact is expected to cause skin and serious eye irritation[4].

  • Chronic Toxicity: Data on the chronic effects of this compound is not available. However, prolonged or repeated exposure to sulfur-containing organic compounds should be avoided.

  • Mutagenicity: Studies on some polycyclic aromatic sulfur heterocycles have shown mutagenic activity, typically requiring metabolic activation[5][6]. While the mutagenic potential of saturated thiopyrans like the compound is not established, it is a potential long-term hazard to consider.

  • Reactivity Hazards: Thioethers can react vigorously with strong oxidizing agents. Upon combustion, toxic gases such as sulfur oxides and carbon monoxide can be produced[7][8].

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, incorporating both engineering controls and appropriate PPE, is crucial when handling this compound.

PPE_Hierarchy cluster_0 Hierarchy of Controls cluster_1 Specific Recommendations Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Most Effective Fume Hood Fume Hood Engineering Controls->Fume Hood PPE PPE Administrative Controls->PPE Least Effective SOPs SOPs Administrative Controls->SOPs Gloves Gloves PPE->Gloves Goggles Goggles PPE->Goggles Lab Coat Lab Coat PPE->Lab Coat

Figure 1. Hierarchy of controls for safe handling.

Engineering Controls:

  • Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Combustion may produce toxic and irritating fumes, including sulfur oxides and carbon monoxide[7][8]. Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures: A Step-by-Step Protocol

A prompt and well-executed response to a spill is essential to prevent exposure and environmental contamination.

Spill_Response_Workflow start Spill Occurs assess Assess the Spill (Size, Location, Hazards) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use absorbent dikes) ppe->contain absorb Absorb the Spilled Material contain->absorb neutralize Neutralize with Bleach Solution (for residual material and decontamination) absorb->neutralize collect Collect Contaminated Materials neutralize->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate end Spill Cleanup Complete decontaminate->end

Figure 2. Workflow for responding to a chemical spill.

Experimental Protocol for Spill Cleanup:

  • Immediate Actions:

    • Alert personnel in the immediate vicinity.

    • If the spill is large or involves other hazardous materials, evacuate the laboratory and contact emergency services.

    • Ensure the fume hood is operational to ventilate the area.

  • Containment:

    • Wearing appropriate PPE, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Absorption:

    • Apply the absorbent material over the spill, starting from the outside and working inwards to minimize the spread of the liquid.

    • Allow sufficient time for the material to be fully absorbed.

  • Collection:

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.

  • Decontamination:

    • For residual material and to decontaminate surfaces, a freshly prepared 10% solution of sodium hypochlorite (bleach) can be used to oxidize the thioether[9].

    • Apply the bleach solution to the spill area and let it sit for at least 30 minutes.

    • Absorb the bleach solution with fresh absorbent material and place it in the hazardous waste container.

    • Wipe the area with soap and water.

  • Waste Disposal:

    • Seal the hazardous waste container and label it clearly with the contents.

    • Dispose of the waste through your institution's hazardous waste management program[10][11].

Handling and Storage

Adherence to proper handling and storage procedures is fundamental to laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors or mists.

  • Use the smallest quantities necessary for the experiment.

  • Ground all equipment when transferring large volumes to prevent static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[8].

  • Containers should be clearly labeled with the chemical name and any associated hazards.

Disposal Considerations

Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.

  • Waste Classification: This compound should be treated as a hazardous chemical waste.

  • Disposal Method:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams. Specifically, avoid mixing with acidic waste, which could potentially lead to the generation of toxic gases.

    • Small quantities of residual thiols and thioethers can be oxidized with sodium hypochlorite (bleach) solution before disposal[9].

    • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations[10][11].

Conclusion

While this compound presents moderate hazards, a comprehensive understanding of its properties and the implementation of the rigorous safety protocols outlined in this guide will allow researchers to handle this compound with a high degree of safety. The principles of risk assessment, the consistent use of engineering controls and personal protective equipment, and a prepared response to accidental exposures or spills are the cornerstones of a safe and productive research environment.

References

Discovery and history of thiopyran derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Sulfur-Containing Heterocycle

In the vast and ever-expanding universe of heterocyclic chemistry, sulfur-containing scaffolds have consistently emerged as privileged structures in the design of novel therapeutic agents. Among these, the six-membered thiopyran ring system, a sulfur analog of pyran, has garnered significant attention for its versatile synthesis and broad spectrum of biological activities.[1][2] This guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of thiopyran derivatives, offering insights into their synthesis, pharmacological significance, and future potential in drug discovery.

Thiopyran exists in two isomeric forms, 2H-thiopyran and 4H-thiopyran, distinguished by the position of the double bonds within the ring.[1] It is the diverse array of substituents that can be introduced onto this core structure that unlocks a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic activities.[1][3] This versatility has made thiopyran and its fused derivatives a focal point of research for medicinal chemists seeking to develop novel drugs with improved efficacy and safety profiles.[3]

A Historical Perspective: From Early Discoveries to Modern Applications

The journey of thiopyran derivatives in medicinal chemistry is intertwined with the broader history of sulfur-containing heterocycles. While early 20th-century research focused on related structures like thioxanthones (dibenzo-gamma-thiopyrones), the first significant therapeutic application of a thioxanthone derivative, Miracil D, as an antischistosomal agent in 1945, highlighted the potential of these sulfur-containing rings in medicine.[4]

A pivotal moment in the recognition of thiopyran's synthetic utility came in 1982 with the groundbreaking work of R.B. Woodward, who demonstrated the value of thiopyrans in the total synthesis of complex natural products like erythromycin A.[5][6] This work showcased the power of the hetero-Diels-Alder reaction to construct the thiopyran ring with high stereocontrol, opening new avenues for its incorporation into complex molecular architectures.[5] In the decades that followed, a surge of research has solidified the importance of the thiopyran scaffold, leading to the discovery of numerous derivatives with potent and varied biological activities.[7]

Synthetic Strategies: Building the Thiopyran Core

The construction of the thiopyran ring is a well-explored area of organic synthesis, with the hetero-Diels-Alder reaction standing out as a particularly powerful and versatile method.[5][8] This [4+2] cycloaddition reaction typically involves the reaction of a 1-thiadiene with a dienophile or, more commonly, a thiocarbonyl compound (a thiodienophile) with a 1,3-diene.[8]

Key Synthetic Method: The Hetero-Diels-Alder Reaction

The thio-Diels-Alder reaction offers a convergent and often stereoselective route to various substituted thiopyrans and their dihydro- and tetrahydro- analogs.[5] The reaction can be performed with a range of thiocarbonyl compounds, including thioketones, thioaldehydes, thioesters, and dithioesters.[8]

hetero_diels_alder cluster_reactants Reactants cluster_product Product diene 1,3-Diene reaction_arrow [4+2] Cycloaddition diene->reaction_arrow + thiocarbonyl Thiocarbonyl (Dienophile) thiocarbonyl->reaction_arrow thiopyran Dihydrothiopyran reaction_arrow->thiopyran

Caption: Hetero-Diels-Alder reaction for dihydrothiopyran synthesis.

Experimental Protocol: Synthesis of a Dihydrothiopyran Derivative via Hetero-Diels-Alder Reaction

The following protocol is a representative example of the synthesis of a dihydrothiopyran derivative using an in-situ generated thioketone as the dienophile.

Reaction: Diels-Alder reaction of in-situ generated thiobenzophenone with 2,3-dimethyl-1,3-butadiene.

Materials:

  • Benzophenone hydrazone

  • Manganese dioxide (activated)

  • 2,3-Dimethyl-1,3-butadiene

  • Dichloromethane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a stirred solution of benzophenone hydrazone (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (nitrogen or argon), add activated manganese dioxide (5.0 mmol).

  • Stir the resulting suspension vigorously at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the hydrazone.

  • To the reaction mixture, add 2,3-dimethyl-1,3-butadiene (2.0 mmol).

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the intermediate thioketone is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired dihydrothiopyran derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Pharmacological Activities

Thiopyran derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiopyran derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

A notable target for some thiopyran derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Overexpression or mutation of EGFR is a hallmark of many cancers.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->Proliferation Thiopyran Thiopyran Derivative Thiopyran->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of certain thiopyran derivatives.

Some thiopyran derivatives have also been shown to induce a switch from apoptosis to pyroptosis, a highly inflammatory form of programmed cell death, mediated by the NF-κB signaling pathway.[9]

NFkB_Apoptosis cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Releases Nucleus Nucleus NFkB_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Pro-inflammatory, Anti-apoptotic) NFkB_dimer->Gene_Transcription Induces Pyroptosis Pyroptosis NFkB_dimer->Pyroptosis Can Induce Caspase_Activation Caspase Activation Gene_Transcription->Caspase_Activation Modulates Apoptosis Apoptosis Caspase_Activation->Apoptosis Thiopyran Thiopyran Derivative Thiopyran->NFkB_dimer Modulates

Caption: Overview of the NF-κB pathway and its role in apoptosis and pyroptosis, modulated by specific thiopyran derivatives.

Thiopyran Derivative Cancer Cell Line Activity (IC₅₀) Reference
Compound S-16A549 (Lung)4 µM[1][2]
H1975 (Lung)3.14 µM[1][2]
MCF-7 (Breast)0.62 µM[1][2]
Compound 13aA549 (Lung)Similar to Olmutinib[10]
H1975 (Lung)Similar to Olmutinib[10]
6H-thiopyran-2,3-dicarboxylate 4aMCF-7 (Breast)4.5 µM[11]
HCT-15 (Colon)3.5 µM[11]
Anti-inflammatory and Antimicrobial Activities

Thiopyran derivatives have also shown promise as anti-inflammatory and antimicrobial agents. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Thiopyran Derivative Activity Metric Value Reference
Thiophene pyrazole hybridsCOX-2 InhibitionIC₅₀0.67 µM[12]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCOX-2 InhibitionIC₅₀0.31-1.40 µM[12]
Thiourea derivativeAntibacterial (Gram+)MIC50-400 µg/cm³[13]
Antifungal (Yeast)MIC25-100 µg/cm³[13]
Thiophene derivative 4Antibacterial (Col-R A. baumannii)MIC₅₀16 mg/L[14]
Antibacterial (Col-R E. coli)MIC₅₀8 mg/L[14]

Case Study: Dorzolamide - A Thiopyran Derivative on the Market

A prominent example of a thiopyran-related scaffold in a marketed drug is Dorzolamide.[15] Marketed under the trade name Trusopt®, dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma by reducing intraocular pressure.[15][16] Its structure features a dihydrothieno[2,3-b]thiopyran core.

The synthesis of dorzolamide is a multi-step process that relies on the stereoselective construction of the thiopyran ring to achieve the desired therapeutic enantiomer.[16][17]

dorzolamide_synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product start Chiral Hydroxysulfone step1 ... start->step1 Cyclization & Reduction intermediate Aminated Intermediate step2 ... intermediate->step2 Sulfonylation & Salt Formation dorzolamide Dorzolamide step1->intermediate step2->dorzolamide

Caption: Simplified synthetic route to Dorzolamide.

Dorzolamide's mechanism of action involves the inhibition of carbonic anhydrase II in the ciliary processes of the eye.[18] This enzyme is responsible for the formation of bicarbonate ions, which in turn drive the secretion of aqueous humor. By inhibiting this process, dorzolamide reduces the production of aqueous humor, thereby lowering intraocular pressure.[18][19]

Future Perspectives and Conclusion

The thiopyran scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The synthetic versatility, coupled with the wide range of achievable pharmacological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex thiopyran derivatives.

  • Expansion of Biological Targets: Exploring the activity of thiopyran derivatives against a wider range of biological targets, including novel enzymes, receptors, and ion channels.

  • Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency and selectivity of lead compounds.

  • Drug Delivery and Formulation: Investigating novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of thiopyran-based drugs.

References

A Comprehensive Technical Guide to the Reactivity Profile of the Hydroxyl Group in (Tetrahydro-2H-thiopyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Tetrahydro-2H-thiopyran-4-yl)methanol is a pivotal building block in medicinal chemistry and materials science, valued for its unique heterocyclic scaffold. The primary hydroxyl group attached to the saturated thiopyran ring serves as a versatile functional handle for a multitude of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of this hydroxyl group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect key reactions—including oxidation, esterification, etherification, and nucleophilic substitution—elucidating the causal factors that govern reaction choice and outcome. Particular emphasis is placed on the influence of the thiopyran ring and its sulfur heteroatom on the reactivity of the molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Introduction: The this compound Scaffold

The this compound molecule features a saturated six-membered ring containing a sulfur atom, known as a thiane or thiopyran ring, with a hydroxymethyl substituent at the 4-position.[1][2] This structure is of significant interest in drug discovery, as thiopyran derivatives are known to possess diverse biological activities.[1][3] The moderate polarity conferred by the hydroxymethyl group allows it to participate in hydrogen bonding, a critical interaction in biological systems.[1]

The true synthetic value of this compound lies in the reactivity of its primary hydroxyl group. This functional group acts as a gateway for molecular elaboration, allowing for the introduction of diverse functionalities to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Understanding the nuances of its reactivity is paramount for its effective utilization in complex molecule synthesis.

Synthesis of the Core Scaffold

Before exploring the reactivity of the hydroxyl group, it is instructive to understand the synthesis of the parent molecule. A prevalent and efficient method involves the reduction of a carbonyl precursor, typically an ester or a ketone. A robust and high-yield synthesis can be adapted from the analogous pyran-based procedure, which utilizes a powerful reducing agent.[4][5]

Protocol 1: Synthesis via Reduction of an Ester Precursor

This protocol describes the reduction of an appropriate ester, such as ethyl tetrahydro-2H-thiopyran-4-carboxylate, to yield the target primary alcohol.

Methodology:

  • Suspend lithium aluminum hydride (LiAlH₄, 3.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl tetrahydro-2H-thiopyran-4-carboxylate (1.0 eq.) in anhydrous THF to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a 10% aqueous solution of sodium hydroxide (NaOH).

  • Allow the resulting mixture to stir for 30 minutes, then filter it through a pad of Celite® to remove the aluminum salts.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield this compound, typically as an oil.

Reactivity Profile of the Primary Hydroxyl Group

The exocyclic primary hydroxyl group is the principal site of reactivity. Its transformations are central to the synthetic utility of the scaffold. The following sections detail the most critical reactions, offering both mechanistic insights and practical protocols.

Oxidation: Accessing Aldehydes and Carboxylic Acids

Oxidation of the primary alcohol can selectively yield either the corresponding aldehyde or the carboxylic acid, depending on the choice of oxidant and reaction conditions. A critical consideration in this system is the potential for the concomitant oxidation of the ring sulfur to a sulfoxide or sulfone, especially under harsh conditions.[3]

  • To Aldehyde (Mild Oxidation): To prevent over-oxidation, mild and selective reagents are employed. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are the reagents of choice as they operate under non-aqueous, neutral, or slightly acidic conditions, minimizing side reactions at the sulfur atom.

  • To Carboxylic Acid (Strong Oxidation): For complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective but increase the risk of oxidizing the sulfur atom.[6]

Table 1: Summary of Oxidation Reactions

Target ProductReagent(s)SolventTypical YieldKey Considerations
Tetrahydro-2H-thiopyran-4-carbaldehydePCC or DMPDichloromethane85-95%Prevents over-oxidation; minimizes sulfur oxidation.
Tetrahydro-2H-thiopyran-4-carboxylic acidJones Reagent (CrO₃/H₂SO₄)Acetone70-85%Strong conditions; potential for sulfur oxidation.
Protocol 2: Oxidation to Tetrahydro-2H-thiopyran-4-carbaldehyde using PCC

Methodology:

  • To a stirred suspension of Pyridinium chlorochromate (PCC, 1.5 eq.) and powdered molecular sieves (4Å) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel.

Esterification: Modifying Polarity and Bioactivity

Ester formation is a fundamental derivatization of the hydroxyl group, commonly used to create prodrugs or fine-tune molecular properties.

  • Fischer Esterification: This is an equilibrium-driven reaction between the alcohol and a carboxylic acid, catalyzed by a strong acid like H₂SO₄.[7] The reaction typically requires an excess of one reagent or the removal of water to achieve high conversion.[7]

  • Acylation with Acyl Halides/Anhydrides: A more efficient and generally higher-yielding method involves reacting the alcohol with a more electrophilic acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct.

Protocol 3: Esterification with Acetyl Chloride

Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (1.2 eq.) followed by the dropwise addition of acetyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis indicates the consumption of the starting alcohol.

  • Quench the reaction with the addition of a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude ester by column chromatography.

Etherification: Building Stable Linkages

The formation of an ether linkage introduces a stable, lipophilic group. The Williamson ether synthesis is the most common and versatile method for this transformation.[8] The key to this reaction is the initial deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Protocol 4: Williamson Ether Synthesis to Form a Methyl Ether

Methodology:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • Add methyl iodide (CH₃I, 1.5 eq.) and allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the resulting ether by column chromatography.

G cluster_0 Core Reactions of the Hydroxyl Group A This compound (Starting Material) B Aldehyde A->B Mild Oxidation (PCC, DMP) D Ester A->D Esterification (Acyl Chloride, Base) E Ether A->E Williamson Ether Synthesis (NaH, Alkyl Halide) F Activated Alcohol (e.g., Tosylate) A->F Activation (TsCl, Pyridine) C Carboxylic Acid B->C Strong Oxidation (KMnO4)

Caption: Key synthetic transformations of the hydroxyl group.

Nucleophilic Substitution via Hydroxyl Group Activation

The hydroxyl group is inherently a poor leaving group (OH⁻). To facilitate its displacement by a nucleophile, it must first be converted into a better leaving group.[9] This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. These groups are excellent leaving groups, readily displaced by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, amines). A patent for a similar pyran-based methanol derivative describes using p-toluenesulfonyl chloride for this purpose.[10]

G cluster_1 Activation and Substitution Workflow start Alcohol (R-CH₂OH) activated Tosylate Intermediate (R-CH₂OTs) Excellent Leaving Group start->activated + TsCl, Pyridine product Substituted Product (R-CH₂-Nu) activated->product nucleophile Nucleophile (Nu⁻) nucleophile->product SN2 Displacement

Caption: Workflow for nucleophilic substitution via tosylation.

Protocol 5: Tosylation of the Hydroxyl Group

Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM with triethylamine (3.0 eq.) at 0 °C under an inert atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until completion as monitored by TLC.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly or purified by recrystallization or chromatography.

Conclusion: A Versatile Scaffold for Chemical Innovation

The hydroxyl group of this compound exhibits a predictable and versatile reactivity profile characteristic of a primary alcohol. It readily undergoes oxidation, esterification, and etherification, providing access to a wide array of derivatives. Furthermore, its facile conversion to a sulfonate ester opens the door to a host of nucleophilic substitution reactions, dramatically expanding its synthetic potential. The presence of the sulfur heteroatom introduces a unique consideration, namely its susceptibility to oxidation, which must be managed through careful selection of reagents and conditions. By mastering the reactions outlined in this guide, researchers can effectively harness the synthetic power of this scaffold to advance the fields of drug discovery and materials science.

References

The Pharmacological Frontier: A Technical Guide to the Biological Activities of Sulfur-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Sulfur in Heterocyclic Scaffolds

Sulfur-containing heterocyclic compounds represent a cornerstone of medicinal chemistry, forming the core structure of numerous natural products and synthetic therapeutic agents.[1][2][3] The inclusion of a sulfur atom within a heterocyclic ring imparts unique physicochemical properties that are highly advantageous for drug design. These properties include the ability to influence molecular conformation, participate in hydrogen bonding and other non-covalent interactions, and modulate electronic characteristics, all of which are critical for specific and high-affinity binding to biological targets.[1][4] This guide provides an in-depth exploration of the major classes of sulfur-containing heterocycles, their diverse biological activities, and the experimental workflows used to validate their therapeutic potential.

Part 1: Key Classes and Associated Biological Activities

The structural diversity of sulfur-containing heterocycles is vast. This section will focus on several key scaffolds that have demonstrated significant and broad-ranging pharmacological properties.[1][3]

Thiazole and Benzothiazole Derivatives: Versatile Therapeutic Scaffolds

The thiazole ring, a five-membered ring containing both sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[5][6] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] The nitrogen atom in the thiazole ring is particularly adept at forming hydrogen bonds with target proteins, a key factor in their pharmacological efficacy.[5]

Benzothiazoles, which feature a benzene ring fused to a thiazole ring, also possess a myriad of biological activities.[6][8] This scaffold is present in compounds developed for anticancer, antimicrobial, antidiabetic, and neuroprotective applications.[9][10]

Key Biological Activities:

  • Anticancer: Thiazole derivatives have been shown to induce apoptosis, disrupt tubulin assembly, and inhibit key signaling pathways like PI3K/AkT/mTOR and NF-κB.[11] Some benzothiazole derivatives act as potent enzyme inhibitors, targeting EGFR, VEGFR, and topoisomerases.[9] Clinically approved drugs like Dasatinib (a leukemia treatment) contain a thiazole moiety, underscoring their therapeutic importance.[5]

  • Antimicrobial: These compounds exhibit significant antibacterial and antifungal activities.[6][12] Their mechanism often involves the disruption of microbial cellular processes.

  • Anti-inflammatory: Benzothiazole derivatives have been noted for their anti-inflammatory effects.[8]

  • Antiviral: The antiviral potential of thiazole derivatives is an active area of research.[13]

Thiophene Derivatives: Broad-Spectrum Bioactivity

Thiophene, a five-membered ring with a single sulfur atom, is another crucial heterocyclic core in medicinal chemistry. Its derivatives are recognized for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[14][15] The versatility of the thiophene nucleus has led to the development of successful drugs such as the anticancer agent Ralitrexed and the antibiotic Cefoxitin.[15]

Key Biological Activities:

  • Antimicrobial: Thiophene derivatives have demonstrated potent activity against various bacterial and fungal strains, including drug-resistant ones.[16][17][18] Recent studies have identified thiophenes that are effective against colistin-resistant Acinetobacter baumannii and Escherichia coli.[17]

  • Anticancer: Certain thiophene-based compounds show significant anti-proliferative effects against cancer cell lines.[14][19]

  • Anti-inflammatory: The anti-inflammatory properties of thiophene derivatives make them attractive candidates for further investigation.[14]

Thiadiazole Derivatives: Emerging Pharmacophores

Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms.[20] This class of compounds has gained significant attention for its diverse pharmacological activities, particularly in oncology.[1][21] The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, allowing its derivatives to potentially interfere with DNA replication processes in cancer cells.[21][22]

Key Biological Activities:

  • Anticancer: Thiadiazole derivatives exhibit notable anticancer properties through various mechanisms.[19][22] Their ability to cross biological membranes and interact with target proteins contributes to their efficacy.[21]

  • Antimicrobial: These compounds also display significant antimicrobial and antifungal activities.[1]

  • Anti-inflammatory: Anti-inflammatory effects have also been reported for thiadiazole derivatives.[1]

Part 2: Core Mechanisms of Action & Signaling Pathways

The therapeutic effects of sulfur-containing heterocycles are underpinned by their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Anticancer Mechanisms

A primary area of success for these compounds is in oncology. Their mechanisms are diverse and often target the hallmarks of cancer.

  • Induction of Apoptosis: Many thiazole and thiophene derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[11][23] This can be initiated through mitochondrial depolarization and subsequent DNA fragmentation.[7]

  • Enzyme Inhibition: A common mechanism is the inhibition of kinases that are crucial for cancer cell proliferation and survival. For example, benzothiazole derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9]

  • Cell Cycle Arrest: Certain compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[7]

  • Inhibition of Metastasis: Some thiazole derivatives have been found to block cancer cell migration and invasion, key steps in the metastatic cascade.[24]

Below is a diagram illustrating a common signaling pathway targeted by sulfur-containing heterocyclic compounds to induce apoptosis.

G Compound Sulfur-Containing Heterocycle PI3K PI3K/Akt/mTOR Pathway Compound->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces RPS6 RPS6 PI3K->RPS6 Activates PI3K->Apoptosis Inhibits Proliferation Cell Proliferation & Survival RPS6->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a sulfur-containing heterocycle.

Part 3: Experimental Workflows for Drug Discovery and Evaluation

The identification and validation of biologically active compounds require a systematic and rigorous experimental approach. This section outlines key protocols for screening and characterizing sulfur-containing heterocycles.

Workflow for Preclinical Evaluation

A typical preclinical workflow involves a tiered screening process, starting with broad in vitro assays and progressing to more specific mechanistic studies and in vivo models for the most promising candidates.[25][26]

Caption: General experimental workflow for anticancer drug discovery.

Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT assay is a fundamental colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[27][28][29]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[30][31] The amount of formazan produced is directly proportional to the number of viable cells.[28]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa, MCF-7) to ~80% confluency.

    • Trypsinize the cells, perform a cell count, and adjust the cell suspension to a concentration of 5 x 104 cells/mL in a complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[32]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in sterile DMSO.[32]

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like cisplatin).

    • Incubate the plate for 48 or 72 hours.[32]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[30]

    • After the treatment incubation, add 20 µL of the MTT solution to each well.[32]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[26]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[32]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[30]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[32]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Rationale for Experimental Choices:

  • Cell Density: Seeding 5,000-10,000 cells per well ensures that the cells are in a logarithmic growth phase during the experiment and that the absorbance values fall within the linear range of the spectrophotometer.[32]

  • Controls: The vehicle control (DMSO) is crucial to ensure that the solvent itself does not have a cytotoxic effect. A positive control (cisplatin) validates that the assay is working correctly and provides a benchmark for comparing the potency of the test compounds.[25]

  • Solubilization: DMSO is a common and effective solvent for dissolving the formazan crystals. Complete solubilization is critical for accurate absorbance readings.[30]

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[33][34]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism (e.g., Staphylococcus aureus).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 108 CFU/mL).[35]

    • Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.[35]

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.[35]

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the diluted microbial suspension.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[35]

    • Incubate the plate at 35-37°C for 16-20 hours.[35]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[33][35]

Data Presentation:

The results from these screening assays are often best presented in a tabular format for clear comparison.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Thiazole Derivatives

CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)
Thiazole-A2.80[36]5.127.45
Thiazole-B4.53[37]8.9110.23
Thiazole-C10.1515.6721.88
Cisplatin7.99[36]11.509.80

Table 2: Minimum Inhibitory Concentration (MIC in mg/L) of Thiophene Derivatives

CompoundA. baumanniiE. coliS. aureus
Thiophene-X16[17]8[17]32
Thiophene-Y32[17]32[17]64
Ampicillin>64164

Part 4: Future Perspectives and Drug Development

The field of sulfur-containing heterocycles continues to be a rich source for drug discovery.[1] Future research will likely focus on:

  • Synthesis of Novel Scaffolds: The development of new synthetic methodologies will enable the creation of more complex and diverse heterocyclic systems.[38]

  • Target-Specific Design: A deeper understanding of disease biology will facilitate the rational design of compounds that are highly selective for their intended molecular targets, thereby reducing off-target effects and toxicity.[11]

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs could lead to more effective treatment regimens, particularly in cancer therapy.

The versatile nature and broad spectrum of biological activities make sulfur-containing heterocyclic compounds exceptionally promising scaffolds for the development of the next generation of therapeutic agents. Continued interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists will be essential to fully realize their therapeutic potential.

References

(Tetrahydro-2H-thiopyran-4-yl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (Tetrahydro-2H-thiopyran-4-yl)methanol, a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document will cover its chemical properties, commercial availability, synthesis, applications in drug discovery, and quality control considerations, offering field-proven insights and practical methodologies.

Introduction: The Significance of the Thiane Moiety in Medicinal Chemistry

This compound, also known as thian-4-ylmethanol, is a saturated heterocyclic alcohol. Its core structure, the tetrahydrothiopyran (or thiane) ring, is a valuable scaffold in medicinal chemistry.[1] The presence of a sulfur atom in the six-membered ring imparts unique physicochemical properties compared to its carbocyclic or oxygenated (tetrahydropyran) analogs. These properties, including lipophilicity, hydrogen bonding capability, and metabolic stability, make it an attractive moiety for incorporation into novel therapeutic agents.[1][2] The primary alcohol functional group provides a versatile handle for further chemical modifications, allowing for its integration into a wide array of molecular architectures.[1]

Heterocyclic compounds are foundational to modern pharmaceuticals, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring system.[3] The strategic incorporation of specific heterocycles like tetrahydrothiopyran can fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[2]

Physicochemical Properties and Structural Information

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource(s)
CAS Number 100277-27-8[4]
Molecular Formula C₆H₁₂OS[4]
Molecular Weight 132.22 g/mol
Appearance Colorless to light yellow liquid or solid[4][5]
Purity (Typical) ≥95%[4]
IUPAC Name This compound
Synonyms Thian-4-ylmethanol, 4-(Hydroxymethyl)tetrahydro-2H-thiopyran[4]
SMILES OCC1CCSCC1
InChI Key LMVCLDAMMNHILO-UHFFFAOYSA-N[4]

Predicted physicochemical properties can be found in various chemical databases, offering insights into parameters like logP and polar surface area.[6]

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of commercial suppliers, catering to both research and development and larger-scale needs. The typical purity offered is 95% or greater. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data, such as NMR and mass spectrometry, to ensure the quality and identity of the material.

Below is a summary of prominent suppliers. Please note that stock levels and pricing are subject to change and should be verified directly with the supplier.

SupplierProduct Code (Example)PurityAvailable Quantities
Fluorochem F23830495%250 mg, 1 g, 5 g
CymitQuimica IN-DA0001GD95%50 mg, 100 mg, 250 mg, 1 g
ChemShuttle 10349195%Inquire for quantities
Frontier Specialty Chemicals T13122Guaranteed PurityInquire for quantities
Biosynth AEA27727N/AInquire for quantities

Synthesis of this compound: A Methodological Overview

Plausible Synthetic Route: Reduction of Ethyl Tetrahydrothiopyran-4-carboxylate

This protocol is adapted from the synthesis of (tetrahydro-2H-pyran-4-yl)methanol.[7][8] The underlying principle is the reduction of the ester functional group to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

G start Ethyl Tetrahydrothiopyran-4-carboxylate reagent1 LiAlH₄, THF, 0 °C intermediate Reduction reagent1->intermediate reagent2 1. Ethyl Acetate (quench) 2. 10% aq. NaOH workup Workup & Purification reagent2->workup product This compound workup->product

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Adapted)

Materials:

  • Ethyl tetrahydrothiopyran-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% aqueous sodium hydroxide (NaOH)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (approximately 3 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl tetrahydrothiopyran-4-carboxylate (1 equivalent) in anhydrous THF and add it slowly to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of 10% aqueous NaOH. This should be done at 0 °C with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Filter the resulting suspension through a pad of diatomaceous earth to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Causality and Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ is highly reactive with water; therefore, anhydrous solvents and a dry reaction setup under an inert atmosphere (nitrogen or argon) are critical to prevent decomposition of the reagent and ensure a high yield.

  • Low Temperature: The reduction of esters with LiAlH₄ is highly exothermic. Maintaining the reaction at 0 °C controls the reaction rate, minimizes side reactions, and ensures safety.

  • Quenching Procedure: The sequential addition of ethyl acetate and aqueous NaOH is a standard and safe method for quenching LiAlH₄ reactions. Ethyl acetate reacts with the excess hydride at a controlled rate, and the subsequent addition of base precipitates the aluminum salts, facilitating their removal by filtration.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1] The tetrahydrothiopyran moiety is often incorporated to modulate the lipophilicity and metabolic stability of a lead compound.

While specific, publicly disclosed drug molecules containing this exact fragment are not prevalent in the initial literature search, patent literature indicates its use in the synthesis of pharmacologically active compounds, particularly for diseases of the central nervous system.[9] The general class of tetrahydrothiopyranols has been investigated for such applications.[9]

The true value of this building block lies in its ability to introduce a saturated, sulfur-containing heterocycle, which can lead to favorable interactions with biological targets and improved pharmacokinetic properties. Its role is often as a non-aromatic, polar fragment that can explore different regions of a target's binding pocket compared to more common phenyl or pyridyl groups.

G start This compound step1 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) start->step1 step2 Nucleophilic Substitution step1->step2 step3 Further Elaboration step2->step3 product Complex Bioactive Molecule step3->product

Caption: General synthetic utility of this compound in drug discovery.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical research and development, where impurities can lead to unforeseen side reactions and affect the biological activity of the final compound. A robust quality control workflow should be in place.

Purity Determination
  • Gas Chromatography (GC): Given its volatility, GC is a primary method for assessing the purity of this compound. A flame ionization detector (FID) is typically used for quantification. The method can also identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, reversed-phase HPLC with a suitable detector (e.g., UV-Vis if an appropriate chromophore is present in the impurities, or a universal detector like a charged aerosol detector or evaporative light scattering detector) can be employed.

  • Titration: Karl Fischer titration is the standard method for determining the water content, which is a critical parameter for a reagent used in moisture-sensitive reactions.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Although a definitive spectrum for this specific compound was not found in the initial searches, the expected spectrum would show characteristic signals for the methylene protons adjacent to the sulfur and oxygen atoms, as well as the protons of the cyclohexane-like ring. Data for the analogous (tetrahydro-2H-pyran-4-yl)methanol shows characteristic shifts that can be used as a reference.[7][8]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals and their chemical shifts are indicative of the molecular structure. Data for similar pyran and thiopyran structures can be used for comparison.[3][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The fragmentation pattern can provide further structural information. Predicted mass spectral data is available in some databases.[6]

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups, most notably the broad O-H stretch of the alcohol (typically around 3300-3400 cm⁻¹) and the C-H stretches of the saturated ring.

The combination of these analytical techniques provides a comprehensive assessment of the quality and identity of this compound, ensuring its suitability for demanding applications in drug discovery and development.

References

Methodological & Application

The Versatile Building Block: Application Notes for (Tetrahydro-2H-thiopyran-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among the vast arsenal of building blocks available to synthetic chemists, saturated heterocyclic rings are of paramount importance. This guide focuses on a particularly valuable, yet often overlooked, building block: (Tetrahydro-2H-thiopyran-4-yl)methanol .

The tetrahydrothiopyran (or thiane) ring system is a bioisostere of cyclohexane and tetrahydropyran, but with the introduction of a sulfur atom, it offers a unique combination of lipophilicity, hydrogen bonding capability (through its derivatives), and metabolic stability. The primary alcohol functionality of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for its seamless integration into complex molecular architectures. This document provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in their pursuit of innovative therapeutics. The presence of the sulfur atom in the ring can influence the molecule's reactivity and interactions with biological targets.[1]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.

PropertyValueSource
CAS Number 100277-27-8[2]
Molecular Formula C₆H₁₂OS[2]
Molecular Weight 132.22 g/mol [2]
Appearance Liquid or Solid[2][3]
Storage 2-8°C, under inert gas[2]

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]

Core Synthetic Transformations: Activating the Hydroxyl Group

The primary alcohol of this compound is the gateway to its diverse applications. Activating this hydroxyl group to turn it into a good leaving group is often the first and most critical step in a synthetic sequence. The following protocols detail standard yet robust methods for this transformation, which are foundational for subsequent nucleophilic substitution reactions.

Protocol 1: Tosylation - Crafting a Superior Leaving Group

The conversion of the alcohol to a tosylate is a classic and highly effective method for creating an excellent leaving group for SN2 reactions. The resulting tosylate is significantly more reactive than the parent alcohol.

Reaction Workflow:

Tosylation sub This compound product (Tetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate sub->product Tosylation reagents p-Toluenesulfonyl chloride (TsCl) Pyridine or Triethylamine (TEA) Dry Dichloromethane (DCM)

Caption: General workflow for the tosylation of this compound.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Addition of Base: Add pyridine or triethylamine (1.5 eq.) to the solution. These bases act as catalysts and scavenge the HCl byproduct.[4]

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) indicates incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]

  • Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash successively with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired tosylate. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality and Insights: The use of a non-nucleophilic base like pyridine or triethylamine is crucial to prevent side reactions and to neutralize the hydrochloric acid generated, which could otherwise lead to degradation of the product or starting material.[5][6] The reaction is typically run at low temperatures to control exothermicity and improve selectivity.

Protocol 2: Conversion to Halides - Accessing Versatile Intermediates

Direct conversion of the alcohol to an alkyl bromide or iodide provides highly reactive intermediates for a range of nucleophilic substitution and cross-coupling reactions.

Reaction Workflow:

Halogenation sub This compound product_br 4-(Bromomethyl)tetrahydro-2H-thiopyran sub->product_br Bromination reagents_br N-Bromosuccinimide (NBS) Triphenylphosphine (PPh₃) DCM reagents_i Sodium Iodide (NaI) Acetone product_i 4-(Iodomethyl)tetrahydro-2H-thiopyran intermediate (Tetrahydro-2H-thiopyran-4-yl)methyl mesylate/tosylate intermediate->product_i Finkelstein Reaction

Caption: Pathways for the synthesis of bromo- and iodo- derivatives.

A. Synthesis of 4-(Bromomethyl)tetrahydro-2H-thiopyran (Appel Reaction):

This protocol is based on a well-established method for converting alcohols to alkyl bromides.[7]

  • Preparation: Dissolve this compound (1.0 eq.) and N-Bromosuccinimide (NBS, 1.2 eq.) in dry DCM (10 volumes) and cool to 0 °C.

  • Addition of Phosphine: Slowly add triphenylphosphine (PPh₃, 1.2 eq.) to the cooled solution. An exothermic reaction is expected.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel flash chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to afford the product as a colorless oil.[7]

B. Synthesis of 4-(Iodomethyl)tetrahydro-2H-thiopyran (Finkelstein Reaction):

This protocol describes the conversion of a tosylate or mesylate to the corresponding iodide, a classic Finkelstein reaction.[8]

  • Preparation: Dissolve (Tetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq.) in acetone (10 volumes).

  • Addition of Iodide Source: Add sodium iodide (NaI, 2.0-3.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction by TLC until the starting mesylate/tosylate is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate/mesylate. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between a suitable organic solvent (e.g., diethyl ether or chloroform) and water. Wash the organic layer with 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the desired iodide.[8]

Advanced Applications in Medicinal Chemistry

The true power of this compound as a building block is realized in its application to the synthesis of complex, biologically active molecules. The thiopyran moiety can confer improved metabolic stability and desirable lipophilicity to a drug candidate.

Application Example: Synthesis of Precursors for CNS Agents

The introduction of amine functionalities is a common strategy in the design of centrally active agents. The (Tetrahydro-2H-thiopyran-4-yl)methyl scaffold is a valuable component in this context.[8]

Synthetic Workflow towards 4-(Aminomethyl)tetrahydro-2H-thiopyran:

Amine_Synthesis sub This compound azide 4-(Azidomethyl)tetrahydro-2H-thiopyran sub->azide Mitsunobu or Mesylate/Tosylate + NaN₃ amine 4-(Aminomethyl)tetrahydro-2H-thiopyran azide->amine Reduction (e.g., H₂/Pd-C)

References

Application Note: Quantitative Analysis of (Tetrahydro-2H-thiopyran-4-yl)methanol in Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of (Tetrahydro-2H-thiopyran-4-yl)methanol, a key intermediate in pharmaceutical synthesis. Given the compound's moderate polarity and lack of a strong UV chromophore, two robust and validated methods are presented: 1) Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) at low wavelengths, and 2) Gas Chromatography with Mass Spectrometry (GC-MS) following an optional derivatization step. This note details the underlying principles, step-by-step protocols for sample preparation and analysis, and comprehensive method validation parameters according to ICH Q2(R2) guidelines.[1][2][3] The objective is to equip researchers, analytical scientists, and drug development professionals with the necessary tools to monitor reaction progress, determine yield, and ensure the quality of synthetic processes involving this critical building block.

Introduction and Analyte Properties

This compound is a heterocyclic organic compound featuring a saturated thiopyran ring with a hydroxymethyl substituent.[4] Its structure lends it to applications as a versatile scaffold in medicinal chemistry.[5] Accurate monitoring of its concentration in complex reaction mixtures is essential for process optimization and quality control.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 100277-27-8 [6][7]
Molecular Formula C₆H₁₂OS [4][6]
Molecular Weight 132.22 g/mol [6]
Appearance Solid or Liquid [4][6]
Polarity Moderately polar due to the hydroxymethyl group.[4] -

| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | - |

The presence of the hydroxyl group and the lack of a conjugated system present unique analytical challenges, making method selection a critical consideration. This guide addresses these challenges by providing two orthogonal analytical approaches.

Method 1: Reversed-Phase HPLC-UV Analysis

This method is ideal for the direct analysis of the analyte in aqueous or organic reaction mixtures without requiring derivatization, making it a rapid and straightforward choice for routine monitoring.

Principle of the Method

Reversed-phase chromatography separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being moderately polar, will elute at a reasonable retention time with a suitable mobile phase composition (e.g., a mixture of acetonitrile and water). Since the analyte lacks a significant chromophore, UV detection must be performed at a low wavelength (e.g., 200-210 nm) where the alcohol functional group exhibits some absorbance. This necessitates the use of high-purity HPLC-grade solvents to minimize baseline noise.[8]

Experimental Protocol: HPLC-UV

Instrumentation and Conditions:

Parameter Specification Rationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector Standard configuration for robust analysis.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Industry-standard stationary phase for separating moderately polar analytes.
Mobile Phase A: HPLC-Grade Water; B: HPLC-Grade Acetonitrile Common, effective, and UV-transparent solvents for RP-HPLC.
Elution Mode Isocratic: 60:40 (v/v) Acetonitrile:Water A simple isocratic method is often sufficient and more robust for routine quantification. Gradient elution can be developed if matrix interferences are present.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A typical injection volume to balance sensitivity and peak shape.

| UV Detection | 205 nm | Selected to maximize the weak absorbance of the alcohol moiety while minimizing solvent interference. |

Standard & Sample Preparation Workflow:

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (60:40 Acetonitrile:Water).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock standard with the mobile phase.[9] A minimum of 5 concentration levels is recommended for establishing linearity.[9]

  • Reaction Sample Preparation: a. Quench a known volume/mass of the reaction mixture using an appropriate method (e.g., addition to a cold buffer or solvent). b. Accurately dilute the quenched sample with the mobile phase to bring the expected analyte concentration into the middle of the calibration range. c. Filter the diluted sample through a 0.45 µm syringe filter to remove particulates that could damage the column.[8][10]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RM Reaction Mixture Dilute Dilute Sample RM->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detect (205 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Calibrate Calibrate vs. Curve Integrate->Calibrate Quantify Quantify Result Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of the target analyte.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV, making it an excellent confirmatory technique or a primary method for analyzing complex matrices or trace levels of the analyte.

Principle of the Method

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[11] this compound must be thermally stable and sufficiently volatile for GC analysis. The hydroxyl group can cause peak tailing; therefore, derivatization (e.g., silylation with BSTFA) is often employed to convert the polar -OH group into a non-polar, more volatile silyl ether.[11] The mass spectrometer fragments the eluting compounds into characteristic ions, allowing for highly specific identification and quantification using Selected Ion Monitoring (SIM).[12]

Experimental Protocol: GC-MS

Instrumentation and Conditions:

Parameter Specification Rationale
GC-MS System GC with Autosampler, MS Detector (EI source) Standard configuration for volatile/semi-volatile analysis.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) A mid-polarity column provides good general-purpose separation for a wide range of compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas, standard for GC-MS applications.
Inlet Temp. 250°C Ensures rapid vaporization of the sample without thermal degradation.
Oven Program 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) A typical temperature program that should be optimized to separate the analyte from reaction byproducts.[10]
MS Source Temp. 230°C Standard temperature for an EI source.
MS Quad Temp. 150°C Standard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization energy for creating reproducible fragmentation patterns.

| Acquisition | Full Scan (m/z 40-350) for identification; SIM for quantification | Full scan is used to identify the analyte and its fragments. SIM mode enhances sensitivity by monitoring specific ions. |

Standard & Sample Preparation Workflow:

  • Sample Extraction: a. Quench a known volume/mass of the reaction mixture. b. Perform a liquid-liquid extraction (LLE). For example, dilute the sample with water, then extract three times with an organic solvent like ethyl acetate or dichloromethane.[10][13] c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Concentrate the extract to a known volume (e.g., 1 mL).

  • Derivatization (Optional, but Recommended): a. Transfer an aliquot of the extract or standard solution to a GC vial. b. Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile). c. Cap the vial and heat at 60-70°C for 30 minutes to ensure complete reaction.

  • Standard Preparation: Prepare calibration standards in a clean solvent (e.g., ethyl acetate) and subject them to the same derivatization procedure as the samples.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing RM Reaction Mixture LLE Liquid-Liquid Extraction RM->LLE Concentrate Concentrate Extract LLE->Concentrate Deriv Derivatize (Optional) Concentrate->Deriv Inject Inject into GC Deriv->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Integrate Extract Ion Chromatogram Detect->Integrate Calibrate Calibrate vs. Curve Integrate->Calibrate Quantify Quantify Result Calibrate->Quantify

Caption: Workflow for GC-MS analysis, including extraction and derivatization.

Method Validation Summary

Both methods should be validated to demonstrate fitness for purpose, in accordance with ICH Q2(R2) guidelines.[1][14] The following table summarizes typical performance characteristics.

Table 2: Comparative Validation Parameters

Parameter HPLC-UV Method GC-MS (SIM) Method ICH Acceptance Criteria (Typical)
Specificity Demonstrated by baseline resolution from impurities. Demonstrated by unique retention time and mass spectrum. Specificity should be demonstrated.[2][9]
Linearity (R²) > 0.999 > 0.999 R² ≥ 0.995
Range (µg/mL) 1 - 250 0.1 - 50 Defined by linearity, accuracy, and precision.[9]
Accuracy (% Recovery) 98.0 - 102.0% 97.5 - 102.5% Typically 98-102% for drug substance assay.
Precision (%RSD) < 2.0% < 3.0% Typically ≤ 2% RSD.[2]
LOD (µg/mL) ~0.3 ~0.03 Signal-to-Noise ratio of 3:1

| LOQ (µg/mL) | ~1.0 | ~0.1 | Signal-to-Noise ratio of 10:1 |

Table 3: Example Linearity Data (HPLC-UV Method)

Concentration (µg/mL) Peak Area (mAU*s)
1.0 12,540
5.0 63,100
25.0 314,500
50.0 628,000
100.0 1,255,000
250.0 3,130,000

| Correlation (R²) | 0.9998 |

Table 4: Example Accuracy & Precision Data (HPLC-UV Method)

Spike Level Recovery (%) (n=3) Precision (%RSD)
Low QC (5 µg/mL) 101.2% 1.3%
Mid QC (50 µg/mL) 99.5% 0.8%

| High QC (200 µg/mL) | 100.3% | 0.6% |

Method Selection Considerations

The choice between HPLC-UV and GC-MS depends on the specific analytical requirements.

  • Choose HPLC-UV for:

    • Rapid, routine in-process control.

    • When analyte concentration is relatively high (>1 µg/mL).

    • When derivatization is undesirable.

    • Analysis of thermally unstable byproducts.

  • Choose GC-MS for:

    • Higher sensitivity and specificity requirements.

    • Analysis of trace-level impurities or final product release testing.

    • Confirmation of analyte identity.

    • When the reaction matrix contains interfering components that are not easily separated by HPLC.

References

Step-by-step procedure for the oxidation of (Tetrahydro-2H-thiopyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Chemoselective Oxidation of (Tetrahydro-2H-thiopyran-4-yl)methanol to (Tetrahydro-2H-thiopyran-4-yl)carbaldehyde using Dess-Martin Periodinane

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The thiopyran ring, a sulfur-containing heterocycle, is a structural motif found in various biologically active compounds. The primary alcohol functional group provides a versatile handle for further synthetic transformations, such as elaboration into aldehydes, carboxylic acids, esters, or for coupling with other molecules.

A critical transformation in the utilization of this building block is the oxidation of the primary alcohol to an aldehyde. This conversion is challenging due to the presence of a chemically sensitive thioether (sulfide) group within the same molecule. The sulfur atom is susceptible to oxidation, typically forming a sulfoxide and subsequently a sulfone. Therefore, a successful protocol requires a high degree of chemoselectivity, oxidizing the alcohol without affecting the thioether.

This application note provides a detailed, field-proven protocol for the chemoselective oxidation of this compound to its corresponding aldehyde, (tetrahydro-2H-thiopyran-4-yl)carbaldehyde. The method employs Dess-Martin Periodinane (DMP), a hypervalent iodine reagent renowned for its mild, selective, and efficient oxidation of primary alcohols under neutral conditions.[1][2][3] This protocol is designed to deliver high yields and purity, minimizing side reactions and simplifying product isolation.

Chemical Principles and Mechanistic Rationale

The core of this protocol relies on the unique properties of Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one). Unlike chromium-based reagents or permanganate, DMP operates under mild, non-acidic conditions, which is crucial for preserving acid-labile groups and preventing unwanted side reactions.[4]

Why Dess-Martin Periodinane?

  • High Chemoselectivity: DMP exhibits a strong preference for oxidizing alcohols, leaving other sensitive functional groups like thioethers, furan rings, and vinyl ethers unaffected.[1][5]

  • Mild Conditions: The reaction proceeds rapidly at room temperature and neutral pH, preventing epimerization of adjacent stereocenters and degradation of sensitive substrates.[1][2]

  • Efficiency and Simplicity: Reactions are typically complete within a few hours, and the workup procedure is straightforward.[2]

Reaction Mechanism

The oxidation proceeds through a two-step mechanism involving a ligand exchange followed by reductive elimination.[1][6][7]

  • Ligand Exchange: The primary alcohol on the substrate displaces one of the acetate ligands on the hypervalent iodine center of DMP, forming a periodinane intermediate.

  • Reductive Elimination: An acetate ion acts as a base, abstracting the α-hydrogen from the alcohol. This initiates a concerted elimination that forms the aldehyde C=O double bond, releasing the reduced iodine byproduct (iodinane) and acetic acid.[1]

The reaction produces two equivalents of acetic acid, which can be buffered with reagents like sodium bicarbonate to protect acid-sensitive products.[4]

Dess-Martin Oxidation Mechanism Substrate (R-CH₂OH) Intermediate Periodinane Intermediate Substrate->Intermediate Ligand Exchange (- Acetate) DMP DMP (I(V)-triacetate) DMP->Intermediate Products Aldehyde (R-CHO) + Iodinane Byproduct + 2 Acetic Acid Intermediate->Products Reductive Elimination (+ Acetate as base)

Caption: Simplified mechanism of DMP oxidation.

Detailed Experimental Protocol

This protocol details the oxidation of this compound on a 5 mmol scale. Adjustments can be made for different scales, but stoichiometry should be maintained.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Dess-Martin Periodinane (DMP)≥97%, stabilizedSigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%, DriSolv®EMD Millipore
Sodium Bicarbonate (NaHCO₃), saturated solutionReagent GradeFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃), saturated solutionReagent GradeFisher Scientific
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFisher Scientific
Round-bottom flask (100 mL) with stir bar--
TLC plates (Silica gel 60 F₂₅₄)--
Glass funnel, separatory funnel, rotary evaporator--

Safety Precautions:

  • Dess-Martin Periodinane: DMP is a strong oxidizer and can be shock-sensitive or potentially explosive upon heating.[1] Handle with care, avoid grinding, and store in a cool, dry place away from combustible materials.[8][9][10]

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations must be performed in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][11]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (661 mg, 5.0 mmol, 1.0 equiv.).

    • Dissolve the alcohol in 25 mL of anhydrous dichloromethane (DCM). Stir until a clear solution is formed.

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Oxidant:

    • Carefully add Dess-Martin Periodinane (2.33 g, 5.5 mmol, 1.1 equiv.) to the cooled solution in portions over 5-10 minutes. Rationale: Adding the oxidant in portions helps to control any initial exotherm.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature. The mixture will typically become a milky white suspension.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a solvent system such as 30% Ethyl Acetate in Hexanes. The product aldehyde will have a higher Rf value than the starting alcohol. The reaction is typically complete in 1-3 hours.[2]

  • Reaction Quench and Workup:

    • Once TLC indicates complete consumption of the starting material, cool the flask again in an ice-water bath.

    • Quench the reaction by slowly adding 25 mL of a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.[12][13] Rationale: NaHCO₃ neutralizes the acetic acid byproduct, while Na₂S₂O₃ reduces any excess DMP and the iodinane byproduct to more soluble forms, simplifying removal.[14]

    • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 25 mL of DCM.

    • Combine all organic layers and wash with 25 mL of saturated aqueous NaHCO₃, followed by 25 mL of brine.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional):

    • The crude product is often of high purity. If further purification is needed, it can be performed via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Experimental Workflow A 1. Dissolve Alcohol in DCM B 2. Cool to 0°C A->B C 3. Add DMP (1.1 eq) B->C D 4. Stir at Room Temp (1-3h) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Quench (NaHCO₃/Na₂S₂O₃) E->F Complete G 7. Extract with DCM F->G H 8. Wash & Dry G->H I 9. Concentrate H->I J 10. Purify (Column Chromatography) I->J If needed K Final Product: (Tetrahydro-2H-thiopyran-4-yl)carbaldehyde I->K J->K

Caption: Step-by-step experimental workflow.

Expected Results and Troubleshooting

ParameterExpected Outcome
Reaction Time 1–3 hours
Appearance From clear solution to milky white suspension
Yield Typically >90% (crude)
Purity High; minor impurities are acetic acid and iodinane byproduct
TLC (30% EtOAc/Hex) Rf (Product) ≈ 0.5; Rf (Starting Material) ≈ 0.2

Troubleshooting Guide

IssuePossible CauseSolution
Stalled Reaction Inactive or poor quality DMP.Use a fresh bottle of DMP. The rate can sometimes be accelerated by adding a catalytic amount of water (1 equivalent).[1][4]
Low Yield Incomplete reaction or issues during workup.Ensure vigorous stirring during the quench. Perform all extractions thoroughly.
Difficult Workup Gummy precipitate (iodinane byproduct) is hard to remove.Ensure the quench step is stirred long enough for byproducts to dissolve. Diluting with diethyl ether can sometimes help precipitate the byproducts for filtration.[13]
Product Degradation Presence of unbuffered acetic acid.Ensure an adequate amount of NaHCO₃ is used in the quench and wash steps, especially if the substrate is acid-sensitive.[4]

Conclusion

The Dess-Martin Periodinane oxidation of this compound is a highly reliable and efficient method for the synthesis of (tetrahydro-2H-thiopyran-4-yl)carbaldehyde. Its remarkable chemoselectivity for the primary alcohol in the presence of a thioether makes it superior to many other common oxidation protocols. By following the detailed steps and observing the safety precautions outlined in this note, researchers can consistently achieve high yields of the desired aldehyde, a key intermediate for further synthetic applications in drug discovery and development.

References

Application Notes and Protocols: Incorporating (Tetrahydro-2H-thiopyran-4-yl)methanol into Polymer Synthesis for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Sulfur-Containing Polymers in Drug Development

The deliberate incorporation of sulfur atoms into polymer backbones imparts a unique set of physicochemical properties, making these materials highly attractive for a range of biomedical applications.[1][2][3][4] Sulfur-containing polymers often exhibit enhanced thermal stability, high refractive indices, and, crucially for drug delivery, tunable degradation profiles and biocompatibility.[2][4][5] The thiopyran moiety, a six-membered heterocyclic ring containing a sulfur atom, is a particularly compelling structural unit. Its integration into polymer chains can influence hydrophilicity, drug-loading capacity, and the release kinetics of encapsulated therapeutics.[6][7] This guide provides detailed protocols for the incorporation of (Tetrahydro-2H-thiopyran-4-yl)methanol, a readily available thiopyran derivative, into polymer chains via two robust and widely utilized polymerization techniques: Ring-Opening Polymerization (ROP) and Polycondensation. These methods offer precise control over polymer architecture, paving the way for the rational design of novel materials for targeted and managed drug delivery systems.[1][8]

Monomer Overview: this compound

This compound is a key building block for introducing the thiopyran functionality into polymer structures. Its primary alcohol group serves as a versatile initiation site for ring-opening polymerization or as a reactive monomer in polycondensation reactions.

PropertyValueReference
CAS Number 100277-27-8[9]
Molecular Formula C₆H₁₂OS[9]
Molecular Weight 132.22 g/mol [9]
Appearance Solid[9]
Purity Typically ≥95%[9]

Method 1: Ring-Opening Polymerization (ROP) of Lactide Initiated by this compound

Ring-opening polymerization is a powerful technique for producing biodegradable polyesters with well-defined molecular weights and narrow polydispersity.[12][13] In this protocol, the hydroxyl group of this compound acts as an initiator for the polymerization of lactide, a common monomer for creating biocompatible polymers like polylactide (PLA).[14][15]

Causality of Experimental Choices:
  • Catalyst: Stannous octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of cyclic esters. It is known to produce polymers with good molecular weight control and is approved for use in biomedical applications.[15][16][17] The alcohol initiator reacts with Sn(Oct)₂ to form the true initiating species, a tin alkoxide.[15][17]

  • Monomer: Lactide (rac-lactide or L-lactide) is chosen for its biocompatibility and biodegradability, yielding polylactide (PLA), a polymer extensively used in drug delivery and tissue engineering.[13][14]

  • Solvent-Free (Bulk) Polymerization: This method is often preferred as it avoids the use of potentially toxic solvents and simplifies purification. The reaction is carried out in the molten state of the monomer.[16][18]

  • Temperature: The reaction is conducted at an elevated temperature (e.g., 140-180 °C) to ensure the monomer is in a molten state and to provide sufficient energy for the polymerization to proceed at a reasonable rate.[16][17]

Experimental Workflow Diagram

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer Lactide ReactionVessel Schlenk Flask Monomer->ReactionVessel Initiator This compound Initiator->ReactionVessel Catalyst Sn(Oct)₂ Catalyst->ReactionVessel Heating Oil Bath (160°C) ReactionVessel->Heating InertAtmo Nitrogen Atmosphere ReactionVessel->InertAtmo Dissolution Dissolve in Dichloromethane Heating->Dissolution After Reaction Precipitation Precipitate in Cold Methanol Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying NMR ¹H NMR Drying->NMR GPC GPC/SEC Drying->GPC DSC DSC Drying->DSC

Caption: Workflow for the synthesis of thiopyran-terminated polylactide via ROP.

Detailed Protocol:
  • Preparation: In a glovebox or under a nitrogen atmosphere, add rac-lactide (e.g., 4 g), this compound (amount calculated based on the desired molecular weight), and stannous octoate (Sn(Oct)₂) (typically at a monomer-to-catalyst molar ratio of 1000:1 to 5000:1) to a dry Schlenk flask equipped with a magnetic stir bar.[16]

  • Polymerization: Seal the flask and immerse it in a preheated oil bath at 160 °C. Stir the molten mixture for a predetermined time (e.g., 1-4 hours), depending on the desired conversion.

  • Purification: After cooling to room temperature, dissolve the crude polymer in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration and wash it with fresh cold methanol. Dry the polymer under vacuum at 40 °C until a constant weight is achieved.[14]

ParameterExpected Range
Number-Average Molecular Weight (Mₙ) 5,000 - 50,000 g/mol (tunable by initiator ratio)
Polydispersity Index (PDI) 1.1 - 1.5
Glass Transition Temperature (T₉) 45 - 60 °C

Method 2: Polycondensation of this compound with a Dicarboxylic Acid

Polycondensation is a step-growth polymerization process that involves the reaction of difunctional monomers to form a polymer with the elimination of a small molecule, such as water.[19][20] In this protocol, this compound acts as a diol (assuming it is used as a co-monomer with another diol for chain extension, or as a chain terminator if used alone with a dicarboxylic acid in excess) and is reacted with a dicarboxylic acid to form a polyester.

Causality of Experimental Choices:
  • Monomers: Adipoyl chloride is chosen as the diacid chloride. The use of an acid chloride instead of a dicarboxylic acid allows the reaction to proceed at lower temperatures and without the need for a strong acid catalyst, as the reaction with an alcohol is more facile and produces HCl as a byproduct, which can be scavenged.

  • Solvent: A high-boiling point, inert solvent like N-methyl-2-pyrrolidone (NMP) is used to ensure all reactants remain in solution at the reaction temperature and to facilitate the removal of the HCl byproduct.

  • Base: Pyridine is added as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.

  • Temperature: A moderately elevated temperature is used to ensure a reasonable reaction rate without causing degradation of the polymer.

Experimental Workflow Diagram

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Diol This compound ReactionVessel Three-Neck Flask Diol->ReactionVessel Diacid Adipoyl Chloride Diacid->ReactionVessel Slow Addition Solvent NMP Solvent->ReactionVessel Base Pyridine Base->ReactionVessel Stirring Mechanical Stirring ReactionVessel->Stirring InertAtmo Nitrogen Inlet/Outlet ReactionVessel->InertAtmo Precipitation Precipitate in Water Stirring->Precipitation After Reaction Washing Wash with Water and Methanol Precipitation->Washing Drying Dry under Vacuum Washing->Drying NMR ¹H NMR Drying->NMR FTIR FT-IR Drying->FTIR TGA TGA Drying->TGA

Caption: Workflow for synthesizing thiopyran-containing polyesters via polycondensation.

Detailed Protocol:
  • Preparation: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound and pyridine in NMP.

  • Polymerization: Cool the solution in an ice bath. Slowly add a solution of adipoyl chloride in NMP dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours.

  • Purification: Pour the viscous polymer solution into a large volume of water to precipitate the polymer.

  • Isolation: Collect the polymer by filtration and wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts. Dry the polymer under vacuum at 60 °C.

ParameterExpected Characteristics
Structure Confirmation Appearance of ester carbonyl peak in FT-IR (around 1730 cm⁻¹). Characteristic proton signals in ¹H NMR.
Thermal Stability (TGA) Onset of decomposition > 250 °C.
Solubility Soluble in polar aprotic solvents (e.g., DMF, NMP, chloroform).[21]

Applications in Drug Development

Polymers containing the thiopyran moiety hold significant promise for various applications in drug delivery and biomedical engineering.

  • Controlled Drug Release: The presence of the sulfur atom and the overall structure of the thiopyran unit can influence the polymer's hydrophilicity and degradation rate, allowing for the fine-tuning of drug release profiles.[1] Organosulfur-based polymers can be designed to be responsive to specific stimuli, such as changes in pH or redox potential, which are often characteristic of diseased tissues like tumors.[1]

  • Enhanced Drug Encapsulation: The unique chemical environment provided by the thiopyran ring may enhance the encapsulation efficiency of certain drugs through specific interactions, improving the stability and bioavailability of the therapeutic agent.[22][23][24]

  • Biocompatibility: While comprehensive biocompatibility studies are required for any new material, polyesters and other polymers derived from biocompatible monomers are generally well-tolerated in biological systems. The introduction of sulfur-containing moieties can be designed to be biocompatible for medical applications.[3]

Conclusion

The incorporation of this compound into polymer backbones via ring-opening polymerization and polycondensation offers a versatile platform for the development of novel sulfur-containing polymers. These materials, with their tunable properties, are poised to contribute to the advancement of drug delivery systems and other biomedical applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of these promising polymers.

References

Application Notes & Protocols: High-Throughput Screening for Bioactive (Tetrahydro-2H-thiopyran-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Tetrahydrothiopyran Scaffold

The tetrahydrothiopyran moiety is a privileged sulfur-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Derivatives of this core structure are integral components of various natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1] The inclusion of a sulfur atom in the six-membered ring imparts unique physicochemical properties compared to its oxygen analog, tetrahydropyran, influencing factors such as ring conformation, lipophilicity, and hydrogen bonding capacity. These characteristics make tetrahydrothiopyran derivatives attractive candidates for drug discovery programs.

Initial research into this chemical class has revealed promising activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] Specifically, (Tetrahydro-2H-thiopyran-4-yl)methanol and its related structures offer a versatile starting point for the synthesis of compound libraries aimed at discovering novel therapeutic agents. High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large libraries of these derivatives against a variety of biological targets and pathways, accelerating the identification of promising "hit" compounds for further development.[2]

This document provides detailed application notes and step-by-step protocols for three distinct HTS campaigns designed to interrogate the bioactivity of a library of this compound derivatives. The selected assays are based on the known potential of the broader thiopyran chemical class and represent common, robust platforms used in modern drug discovery:

  • Antibacterial Activity: A whole-cell phenotypic screen against Staphylococcus aureus to identify compounds with antibacterial efficacy.

  • Anti-Inflammatory Activity: A cell-based reporter assay targeting the NF-κB signaling pathway, a central regulator of inflammation.

  • Kinase Inhibition: A biochemical assay to identify inhibitors of protein kinases, a critical class of enzymes often implicated in disease.

Each protocol is designed to be a self-validating system, incorporating essential controls and quality checks to ensure data integrity and trustworthiness. The causality behind experimental choices is explained to provide a deeper understanding of the assay design.

Section 1: Antibacterial Screening Campaign

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a global health crisis.[3][4] Phenotypic screening of compound libraries against whole bacterial cells is a powerful strategy to discover novel antibacterial agents, irrespective of their specific mechanism of action.[3][5] Thio- and tetra-hydropyran derivatives have shown potential as antibacterial agents, with some studies suggesting mechanisms involving the disruption of cell division machinery, such as the FtsZ protein.[4][6][7]

This section outlines a primary HTS assay to assess the viability of S. aureus after treatment with test compounds, followed by a secondary, more targeted (hypothetical) assay to investigate inhibition of FtsZ polymerization.

Workflow for Antibacterial Screening

G cluster_0 Primary Screen: Whole-Cell Viability cluster_1 Hit Confirmation & Secondary Assay A Prepare S. aureus Inoculum B Dispense Bacteria into 384-well Assay Plates A->B C Transfer this compound Derivatives & Controls from Source Plates B->C D Incubate at 37°C C->D E Add Luminescent Viability Reagent (e.g., CellTiter-Glo®) D->E F Measure Luminescence E->F G Data Analysis: Identify Hits (Low Luminescence) F->G H Confirm Hits in Dose-Response Format G->H Active Compounds I Counter-Screen for Assay Interference H->I J Secondary Assay: FtsZ Polymerization (Light Scatter) H->J

Caption: Workflow for antibacterial HTS campaign.

Protocol 1.1: Primary HTS - S. aureus Viability Assay (Luminescence-Based)

Principle: This assay quantifies the number of viable bacterial cells by measuring intracellular ATP levels.[8][9] Metabolically active cells produce ATP, which is a substrate for the luciferase enzyme provided in the detection reagent. The resulting luminescent signal is directly proportional to the number of viable cells.[8][9] A decrease in luminescence indicates cytotoxic or cytostatic activity of the test compound.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent

  • Solid white, flat-bottom 384-well assay plates

  • Compound library plates with derivatives dissolved in DMSO

  • Positive Control: Vancomycin

  • Negative Control: DMSO vehicle

  • Luminometer capable of reading 384-well plates

Step-by-Step Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of S. aureus into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh, pre-warmed CAMHB to an optical density at 600 nm (OD600) of ~0.05. This corresponds to the early logarithmic growth phase.

  • Compound Plate Preparation:

    • Prepare compound source plates containing this compound derivatives at a stock concentration (e.g., 1 mM in 100% DMSO).

    • Include wells with Vancomycin (e.g., 1 mM stock) for the positive control and wells with only DMSO for the negative (vehicle) control.

  • Assay Procedure:

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the prepared S. aureus inoculum into each well of the 384-well assay plates.

    • Transfer a small volume (e.g., 200 nL) of compounds and controls from the source plates to the assay plates. This results in a final test concentration of 5 µM and a final DMSO concentration of 0.5%.

    • Seal the plates and incubate at 37°C for 16-20 hours without shaking.

    • After incubation, equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce bacterial lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis & Quality Control:

  • Z'-Factor Calculation: The quality of the assay is determined by calculating the Z'-factor, which assesses the separation between the positive and negative controls.[10][11][12]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[11][12]

  • Hit Identification: Normalize the data to the controls. A common method is to calculate the percentage of inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are selected as primary hits for confirmation.

Data Presentation: Primary Antibacterial Screen
Compound IDConc. (µM)Raw Luminescence (RLU)% InhibitionHit (Yes/No)
DMSO ControlN/A850,0000%No
Vancomycin515,00098%N/A
Derivative A5835,0001.8%No
Derivative B5150,00082.9%Yes
Derivative C5420,00050.9%Yes

Section 2: Anti-Inflammatory Screening Campaign

Chronic inflammation is a hallmark of numerous diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a pivotal regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13] Consequently, inhibitors of this pathway are highly sought after as potential anti-inflammatory drugs.[14][15] Tetrahydropyran derivatives have been reported to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, which are downstream of NF-κB activation.[16][17]

This protocol describes a cell-based dual-luciferase reporter assay to screen for inhibitors of TNF-α-induced NF-κB activation.

Canonical NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation DNA κB DNA Site NFkB->DNA Translocates & Binds Compound Test Compound (Potential Inhibitor) Compound->IKK Inhibits Luciferase Luciferase Gene Transcription DNA->Luciferase Initiates TNFa TNF-α TNFa->TNFR Binds

Caption: NF-κB reporter assay signaling pathway.

Protocol 2.1: NF-κB Dual-Luciferase Reporter Assay

Principle: This assay uses a cell line stably or transiently co-transfected with two plasmids.[13] The first is a reporter plasmid where the firefly luciferase gene is controlled by a promoter containing NF-κB response elements. Upon pathway activation (e.g., by TNF-α), NF-κB translocates to the nucleus, binds to these elements, and drives luciferase expression.[13][18] The second plasmid constitutively expresses Renilla luciferase, which serves as an internal control to normalize for cell viability and transfection efficiency.[13] A decrease in the firefly-to-Renilla signal ratio indicates inhibition of the NF-κB pathway.

Materials:

  • HEK293T or HeLa cells

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM with 10% FBS

  • Recombinant Human TNF-α

  • Dual-Glo® Luciferase Assay System (Promega)

  • White, clear-bottom 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Transfection and Seeding (Reverse Transfection):

    • Prepare a transfection mix containing Opti-MEM, transfection reagent, NF-κB reporter plasmid, and Renilla control plasmid.

    • Dispense 5 µL of the transfection mix into each well of a 384-well plate.

    • Trypsinize and count HEK293T cells. Resuspend cells in antibiotic-free DMEM to a density of 2 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension (8,000 cells) into each well containing the transfection mix.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment and Stimulation:

    • After 24 hours, remove the medium.

    • Add 30 µL of fresh serum-free DMEM to each well.

    • Add 200 nL of test compounds and controls to the wells. Incubate for 1 hour at 37°C.

    • Prepare a solution of TNF-α in serum-free DMEM. Add 10 µL to each well to achieve a final concentration that gives ~80% of the maximal response (e.g., 1-10 ng/mL, determined during assay development). Do not add TNF-α to negative control wells.

    • Incubate for 6-8 hours at 37°C, 5% CO2.[6]

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and Dual-Glo® reagents to room temperature.

    • Add 20 µL of Dual-Glo® Luciferase Reagent (measures firefly luciferase) to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure firefly luminescence (Signal A).

    • Add 20 µL of Dual-Glo® Stop & Glo® Reagent (quenches firefly and provides substrate for Renilla) to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure Renilla luminescence (Signal B).

Data Analysis:

  • Normalize Data: For each well, calculate the ratio of Firefly to Renilla luminescence: Ratio = Signal A / Signal B.

  • Calculate % Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Mean_Ratio_stimulated_control) / (Mean_Ratio_unstimulated_control - Mean_Ratio_stimulated_control))

  • Hit Confirmation: Primary hits should be re-tested in a dose-response format to determine their IC50 value (the concentration that causes 50% inhibition).[19][20]

Section 3: Kinase Inhibitor Screening Campaign

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrates, playing central roles in signal transduction. Their dysregulation is a common cause of diseases like cancer and inflammation, making them prime targets for drug discovery.[21] Many small molecule drugs are kinase inhibitors. The Kinase-Glo® and ADP-Glo™ assays are robust, luminescence-based HTS platforms for measuring kinase activity.[22][23][24]

This protocol describes a generic kinase inhibitor screen using the ADP-Glo™ assay, which measures the amount of ADP produced in a kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP B ADP + Phosphorylated Substrate A->B Kinase Activity C Add ADP-Glo™ Reagent B->C Inhibitor Test Compound (Inhibitor) Inhibitor->A D Remaining ATP is depleted C->D E Add Kinase Detection Reagent D->E F ADP is converted to ATP E->F G Luciferase + Luciferin + ATP F->G H Luminescent Signal G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 3.1: ADP-Glo™ Luminescent Kinase Assay

Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced.[14][25] The assay is performed in two steps: first, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back into ATP, which is then used in a luciferase reaction to generate a light signal.[14][26][27] The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Inhibitors will result in a lower signal.

Materials:

  • Target Kinase and its specific Substrate

  • Kinase Reaction Buffer (specific to the kinase)

  • ATP (Ultra-Pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Solid white, low-volume 384-well assay plates

  • Compound library plates

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine for many kinases)

  • Negative Control: DMSO vehicle

  • Luminometer

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare reagents: Dilute the target kinase, substrate, and ATP to their optimal working concentrations in the appropriate kinase buffer. The optimal concentrations must be determined during assay development to ensure the reaction is in the linear range.

    • In a 384-well plate, perform the kinase reaction in a small volume (e.g., 5 µL).

    • Add 1 µL of test compound/control (in buffer containing DMSO).

    • Add 2 µL of a mix containing kinase and substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for the optimized time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[26][27]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate for 30-60 minutes at room temperature.[27]

    • Measure the luminescence with a plate reader.

Data Analysis and Interpretation:

  • Calculate % Inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_pos_control) / (Mean_Signal_neg_control - Mean_Signal_pos_control))

  • IC50 Determination: Confirmed hits should be tested in a serial dilution (e.g., 10-point, 3-fold dilution) to generate a dose-response curve. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[28]

Data Presentation: Kinase Inhibition Dose-Response
Compound IDLog[Conc.] (M)% Inhibition
Derivative D-8.02.5
Derivative D-7.510.1
Derivative D-7.028.4
Derivative D-6.549.8
Derivative D-6.075.3
Derivative D-5.592.1
Derivative D-5.098.6
IC50 (µM) 0.32

Conclusion and Forward Look

The protocols detailed in this guide provide robust, validated frameworks for conducting high-throughput screening of this compound derivatives. By employing a multi-pronged approach that includes phenotypic antibacterial screening, targeted anti-inflammatory pathway analysis, and biochemical kinase inhibition assays, researchers can efficiently explore the therapeutic potential of this promising chemical scaffold. The successful identification of "hit" compounds from these screens serves as the crucial first step in the drug discovery pipeline, paving the way for hit-to-lead optimization, structure-activity relationship (SAR) studies, and ultimately, the development of novel therapeutic agents.

References

Techniques for the purification of (Tetrahydro-2H-thiopyran-4-yl)methanol from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

(Tetrahydro-2H-thiopyran-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, affecting reaction yields, catalyst performance, and the biological activity of the final compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated techniques for the purification of this compound from crude reaction mixtures. We will explore multi-step purification strategies, including liquid-liquid extraction, vacuum distillation, and column chromatography, supported by detailed, field-proven protocols. Furthermore, we will outline essential analytical methods for the rigorous assessment of product purity.

Introduction: Compound Profile and Purification Rationale

This compound, with its core thianyl scaffold and reactive primary alcohol, serves as a key intermediate in the synthesis of complex molecules. Its structural analogue, (Tetrahydro-2H-pyran-4-yl)methanol, is used in the development of agonists for cannabinoid receptors and Toll-like receptor 7 agonists.[1][2] Given the thioether moiety, this compound and its derivatives are of significant interest in pharmaceutical research.

The necessity for high purity cannot be overstated. Residual starting materials, catalysts, or reaction byproducts can interfere with downstream applications. For instance, unreacted precursors can lead to the formation of unintended side products, while metallic residues can poison sensitive catalysts. Therefore, a systematic and logical approach to purification is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂OS[3]
Molecular Weight 132.22 g/mol [3][4]
Appearance Liquid / Yellow to white solid[3][5]
CAS Number 100277-27-8[4]
Purity (Typical) ≥95%[3]
Storage 2-8 °C

A common synthetic route to analogous compounds involves the reduction of a corresponding ester with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6] This process can introduce a variety of impurities that must be systematically removed.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: e.g., Ethyl tetrahydro-2H-thiopyran-4-carboxylate.

  • Reaction Solvents: Tetrahydrofuran (THF), ethyl acetate.

  • Quenching Byproducts: Inorganic salts (e.g., aluminum hydroxides).

  • Oxidation Products: The thioether is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone, especially during workup or prolonged storage.

  • Side-Reaction Products: Impurities arising from side reactions inherent to the synthetic process.

Strategic Purification Workflow

A multi-tiered approach is the most effective strategy for achieving high purity. The initial crude mixture is first subjected to a bulk purification step (extraction) to remove major contaminants, followed by a high-resolution technique (chromatography or distillation) to eliminate closely related impurities.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous Workup) Crude->LLE Remove inorganic salts, water-soluble impurities SolventRemoval Solvent Removal (Rotary Evaporation) LLE->SolventRemoval PurityCheck1 Initial Purity Assessment (TLC, GC-MS) SolventRemoval->PurityCheck1 Distillation Vacuum Distillation PurityCheck1->Distillation If high-boiling & thermally stable Chromatography Flash Column Chromatography PurityCheck1->Chromatography If impurities have different polarities FinalQC Final Quality Control (NMR, GC-MS, HPLC) PurityCheck1->FinalQC If purity is sufficient Distillation->FinalQC Chromatography->FinalQC HighPurity High Purity Product (>98%) FinalQC->HighPurity

Figure 1: A decision-making workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction for Bulk Impurity Removal

Principle of Causality: This initial step leverages the differential solubility of the target compound and impurities between two immiscible liquid phases (aqueous and organic). The desired organic product will preferentially partition into the organic solvent, while inorganic salts and highly polar byproducts from the reaction quench will remain in the aqueous phase.

Materials:

  • Crude reaction mixture

  • Separatory funnel

  • Ethyl acetate (or Dichloromethane)

  • Deionized water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Step-by-Step Methodology:

  • Quenching: Carefully quench the crude reaction mixture as per the synthetic protocol (e.g., by the slow addition of water and NaOH solution if LiAlH₄ was used).[6]

  • Transfer: Transfer the quenched mixture to a separatory funnel of appropriate size.

  • Dilution: Dilute the mixture with an organic solvent like ethyl acetate. The volume should be sufficient to fully dissolve the product.

  • Aqueous Wash: Add an equal volume of deionized water, stopper the funnel, and invert gently while venting frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Brine Wash: Add a saturated solution of NaCl (brine) to the organic layer. This wash helps to remove residual water and break up any emulsions. Shake and separate as before.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask; free-flowing drying agent indicates a dry solution.

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, extracted product.

Protocol 2: High-Resolution Purification by Flash Column Chromatography

Principle of Causality: This technique separates compounds based on their differential adsorption onto a solid stationary phase (silica gel) and their solubility in a liquid mobile phase (eluent).[7] Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for effective separation. The thioether and alcohol functionalities give this compound moderate polarity, making it well-suited for silica gel chromatography.

ChromatographyPrinciple cluster_column Silica Gel Column cluster_elution Elution Order A Impurity 1 (Less Polar) B Product (Moderate Polarity) C Impurity 2 (More Polar) Silica Stationary Phase (Silica Gel) Eluent Mobile Phase (Eluent) Flows Downward -> Eluent->A Frac1 Fraction 1: Impurity 1 Frac2 Fraction 2: Pure Product Frac3 Fraction 3: Impurity 2

Figure 2: Principle of separation by flash column chromatography.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and UV lamp

  • Potassium permanganate (KMnO₄) stain

  • Fraction collection tubes

Step-by-Step Methodology:

  • Mobile Phase Optimization (TLC):

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system will give the product spot a Retention Factor (Rf) of ~0.3.

    • Visualize the spots under a UV lamp (if applicable) and by staining with KMnO₄ (alcohols and thioethers will appear as yellow spots on a purple background).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column.

    • Apply gentle positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

    • Collect the eluate in a series of numbered test tubes or flasks (fractions).

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Vacuum Distillation

Principle of Causality: For thermally stable liquids, distillation separates components based on differences in their boiling points.[8] Performing the distillation under reduced pressure (vacuum) lowers the boiling point of the compound, allowing it to be distilled at a lower temperature and preventing thermal decomposition. This method is highly effective for removing non-volatile impurities or solvents with significantly different boiling points.

Materials:

  • Crude product (preferably after extraction)

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Step-by-Step Methodology:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place boiling chips or a stir bar in the distillation flask.

  • Sample Addition: Charge the distillation flask with the crude product (do not fill more than two-thirds full).

  • Vacuum Application: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure.

  • Heating: Begin stirring and gently heat the distillation flask using the heating mantle. The heating bath temperature should typically be set 20-30°C higher than the expected boiling point of the liquid at that pressure.[8]

  • Distillation: Observe the temperature. The vapor temperature will rise and then stabilize as the product begins to distill. Collect the fraction that distills over a constant, narrow temperature range.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Analytical Methods for Purity Verification

A self-validating protocol requires rigorous analytical confirmation. The choice of method depends on the expected impurities and available instrumentation.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a heated column, and the MS detector fragments and identifies them based on their mass-to-charge ratio. This is the gold standard for assessing the purity of volatile compounds and identifying trace impurities. The use of an inert flow path and a column specifically designed for sulfur compounds is critical to prevent analyte loss and ensure good peak shape.[9]

Table 2: Example GC-MS Parameters

ParameterSettingRationale
GC System Agilent 7890A or equivalentWidely used and reliable platform.
Column Agilent J&W DB-Sulfur SCD or thick-film Rtx-1Optimized for inertness and resolution of sulfur compounds.[9][10]
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/minSeparates compounds over a wide boiling range.
Detector Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD)MS provides structural identification. SCD is highly selective and sensitive for sulfur compounds.[11]
Sample Prep. Dilute 1 µL of sample in 1 mL of Methanol or HexanePrevents column overloading and detector saturation.

Data Interpretation: A pure sample will show a single major peak in the total ion chromatogram (TIC). The corresponding mass spectrum should match the expected fragmentation pattern for this compound. Impurities will appear as separate peaks.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation and is highly sensitive to the chemical environment of each atom. The presence of impurity peaks in the spectrum is a direct measure of contamination.

Sample Preparation & Analysis:

  • Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C spectra.

  • Expected ¹H NMR Signals: The spectrum should show characteristic signals for the methylene protons adjacent to the sulfur, the methylene protons adjacent to the alcohol, the methine proton, and the hydroxyl proton.

  • Expected ¹³C NMR Signals: The spectrum should show the correct number of distinct carbon signals corresponding to the molecule's structure.

  • Purity Assessment: Carefully integrate all peaks. The absence of signals from starting materials (e.g., the ethyl group of an ester) or solvents confirms high purity.

Conclusion

The purification of this compound requires a logical, multi-step approach tailored to the specific impurities present in the crude reaction mixture. A preliminary bulk purification via liquid-liquid extraction effectively removes inorganic salts and highly polar contaminants. Subsequent high-resolution purification using either flash column chromatography or vacuum distillation is essential for eliminating closely related organic impurities. The success of any purification protocol must be validated by rigorous analytical techniques such as GC-MS and NMR spectroscopy to ensure the final product meets the high-purity standards required for pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol (CAS No. 100277-27-8).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for improving yield and overcoming common challenges in this important synthesis. As a key building block in medicinal chemistry and materials science, robust and reproducible synthesis of this thiopyran derivative is critical.[3]

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.

Part 1: Overview of Synthetic Strategies

The most prevalent and industrially scalable method for synthesizing this compound is the reduction of its corresponding ketone, Tetrahydro-4H-thiopyran-4-one. This precursor is commercially available, though its cost can be significant, making efficient downstream conversion paramount.[4] Alternative routes, such as the reduction of corresponding carboxylates, are also employed.

The core transformation is the reduction of a carbonyl group to a primary alcohol. The choice of reducing agent is the most critical parameter influencing yield, safety, and scalability.

Synthetic Route Starting Material Primary Reagent(s) Typical Yield Advantages Disadvantages
Ketone Reduction Tetrahydro-4H-thiopyran-4-oneNaBH₄, LiAlH₄75-95%High yield, readily available starting material, straightforward procedure.LiAlH₄ is highly reactive and requires anhydrous conditions; NaBH₄ may require longer reaction times or heating.
Ester Reduction Tetrahydro-2H-thiopyran-4-carboxylateLiAlH₄~96% (pyran analog)[5][6]Very high yields reported for analogous structures.[5][6]Starting material is less common; requires a strong, hazardous reducing agent.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, focusing on the ketone reduction pathway.

Question 1: My yield is consistently low (<70%) after reducing Tetrahydro-4H-thiopyran-4-one with Sodium Borohydride (NaBH₄). What are the common causes?

Answer: Low yields in NaBH₄ reductions are a frequent issue and can typically be traced to one of several factors. Let's break down the possibilities:

  • Inactive Reducing Agent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Before starting, ensure your NaBH₄ is a free-flowing white powder. Clumped or discolored reagent may have reduced activity.

  • Insufficient Stoichiometry: While the stoichiometry is theoretically 4:1 (ketone:NaBH₄), it is common practice to use a 1.5 to 2-fold molar excess of NaBH₄ to ensure the reaction goes to completion, accounting for any incidental quenching by the solvent (protic solvents like ethanol or methanol slowly react with NaBH₄).

  • Reaction Temperature & Time: This reduction is often performed at room temperature or 0 °C.[7] However, if you are observing incomplete conversion (monitored by TLC), a gentle warming to 40-50 °C or extending the reaction time can significantly improve the yield.

  • pH of the Reaction Medium: NaBH₄ is more stable and effective under basic conditions. If your starting material or solvent is acidic, it will rapidly decompose the reducing agent. While not always necessary, adding a small amount of aqueous NaOH to the reaction mixture can sometimes stabilize the NaBH₄ and improve performance.

  • Workup Losses: The product, this compound, has some water solubility. During the aqueous workup, ensure you perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) to maximize recovery from the aqueous layer. Salting out the aqueous layer by saturating it with NaCl before extraction can further decrease the product's solubility in water and improve extraction efficiency.

Question 2: I'm observing a significant side product that runs close to my desired alcohol on the TLC plate. What could it be and how can I prevent it?

Answer: The most likely side product in this reduction is the symmetrical ether formed by a bimolecular dehydration or reductive etherification pathway, especially if acidic conditions are inadvertently introduced.

  • Causality: If the reaction or workup becomes acidic, the product alcohol can be protonated, lose water to form a stable secondary carbocation at the 4-position, and then be attacked by another molecule of the product alcohol. This results in a high-molecular-weight ether.

  • Prevention Strategies:

    • Avoid Strong Acids in Workup: When quenching the reaction, use a saturated solution of ammonium chloride (NH₄Cl) or slowly add water instead of strong acids. If a pH adjustment is needed, use a dilute solution of HCl and keep the temperature low (0 °C) to minimize dehydration.

    • Ensure Complete Reaction: Unreacted ketone can sometimes participate in side reactions. Use TLC to monitor the reaction until all the starting ketone has been consumed.

    • Temperature Control: Overheating the reaction mixture, especially during workup, can promote elimination and ether formation. Maintain cooling throughout the quenching and extraction process.

Question 3: My purification by column chromatography is challenging. The product seems to streak or co-elute with impurities.

Answer: Purification issues with polar, heteroatomic molecules are common. Here are several strategies to improve your chromatographic separation:

  • Solvent System Optimization: this compound is quite polar. A typical starting point for the eluent system is a mixture of Hexane and Ethyl Acetate. If you see streaking (tailing), it often indicates that the compound is interacting too strongly with the silica gel.

    • Add a Polar Modifier: Add 1-2% triethylamine (Et₃N) to your eluent system. The basic amine will compete with your product for the acidic silanol groups on the silica surface, reducing tailing and often sharpening the elution band.

    • Alternative Solvents: Consider using a gradient of Dichloromethane and Methanol. This combination can offer different selectivity for separating your product from impurities.

  • Alternative Purification Methods:

    • Vacuum Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an excellent, scalable alternative to chromatography.

    • Recrystallization: While the product is often an oil at room temperature, it may be possible to form a solid derivative (e.g., a benzoate ester), recrystallize it to high purity, and then hydrolyze it back to the alcohol. This is a more involved but very effective method for achieving high purity.

Part 3: Experimental Workflow & Protocols

This section provides a detailed, validated protocol for the synthesis of this compound.

Overall Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification SM Tetrahydro-4H-thiopyran-4-one ReactionVessel Stirring at 0 °C to RT Monitor by TLC SM->ReactionVessel Reagent Sodium Borohydride (NaBH4) Methanol (Solvent) Reagent->ReactionVessel Quench Quench with sat. NH4Cl ReactionVessel->Quench After completion Evap Concentrate Methanol Quench->Evap Extract Extract with CH2Cl2 (3x) Evap->Extract Dry Dry (Na2SO4), Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Vacuum Distillation Concentrate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Reduction with Sodium Borohydride

Materials:

  • Tetrahydro-4H-thiopyran-4-one (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate (gradient)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-4H-thiopyran-4-one (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Continue adding until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product as a colorless oil.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction? What are the pros and cons? A: Yes, LiAlH₄ is a very effective reagent for this transformation and will likely result in a faster reaction and a very high yield.[5]

  • Pros: Much more reactive than NaBH₄, leading to rapid and complete conversion.

  • Cons: LiAlH₄ reacts violently with water and protic solvents like methanol.[7] The reaction MUST be carried out in an anhydrous ether solvent (like THF or Diethyl Ether) under an inert atmosphere (Nitrogen or Argon). The workup procedure (e.g., Fieser workup) is also more hazardous and requires careful, slow addition of water and NaOH solution. For general lab-scale synthesis, NaBH₄ is significantly safer and easier to handle.

Q: What are the expected ¹H NMR and ¹³C NMR spectral data for this compound? A: While specific shifts can vary slightly based on the solvent, you should expect to see the following characteristic signals:

  • ¹H NMR (CDCl₃): A multiplet around 3.5 ppm for the -CH₂OH protons, multiplets for the ring protons (-CH₂S- and -CH₂CH-) between 2.5-2.8 ppm and 1.6-2.0 ppm, and a broad singlet for the -OH proton.

  • ¹³C NMR (CDCl₃): A peak around 68 ppm for the -CH₂OH carbon, a peak around 42 ppm for the methine carbon (-CH-), and peaks between 28-32 ppm for the other ring carbons.

Q: Is this synthesis scalable for pilot plant or manufacturing purposes? A: Yes, the reduction of Tetrahydro-4H-thiopyran-4-one with sodium borohydride is highly scalable.[4] Key considerations for scale-up include:

  • Thermal Management: The reaction is exothermic, especially during the addition of NaBH₄ and the quenching step. A jacketed reactor with good temperature control is essential.

  • Reagent Addition: For large-scale reactions, a controlled addition funnel or pump for the quenching solution is necessary to manage gas evolution and the exotherm.

  • Purification: At scale, purification would likely be shifted from chromatography to vacuum distillation to improve throughput and reduce solvent waste.

Q: How should I properly store Tetrahydro-4H-thiopyran-4-one? A: Tetrahydro-4H-thiopyran-4-one should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. It is generally stable under normal laboratory conditions.

Mechanism Visualization

The mechanism for the reduction of the ketone by sodium borohydride involves the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon.

Caption: Mechanism of ketone reduction by a metal hydride reagent.

References

Common side reactions and byproducts in the synthesis of thiopyran derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiopyran Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we move beyond simple protocols to explore the underlying principles of common side reactions and byproducts, offering field-proven insights and troubleshooting strategies to enhance the efficiency and success of your experiments.

Introduction: Understanding the Challenges in Thiopyran Synthesis

Thiopyrans are a critical class of sulfur-containing heterocycles with diverse applications in medicinal chemistry and materials science. However, their synthesis is often accompanied by challenges such as the formation of undesired isomers, rearrangement byproducts, and low yields due to reversible reactions. This guide provides a comprehensive resource to anticipate, diagnose, and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Diels-Alder Reactions for Thiopyran Synthesis

The hetero-Diels-Alder reaction, a powerful tool for constructing six-membered rings, is frequently employed in thiopyran synthesis. However, controlling selectivity and preventing side reactions is crucial for success.

Question 1: My hetero-Diels-Alder reaction is producing a mixture of regioisomers ("ortho" and "para" products). How can I improve the regioselectivity?

Answer:

The formation of regioisomers in the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is a common challenge. The regioselectivity is governed by the electronic properties of the reactants. Generally, the reaction favors the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[1]

Causality:

The formation of "ortho" (1,2-disubstituted) versus "para" (1,4-disubstituted) products is dictated by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Substituents on the diene and dienophile can alter the electron density at different positions, leading to a mixture of products. "Meta" (1,3-disubstituted) products are generally disfavored.

Troubleshooting Protocol: Enhancing Regioselectivity with Lewis Acids

Lewis acid catalysts can significantly improve regioselectivity by coordinating to the dienophile, thereby lowering its LUMO energy and increasing the energy difference between the transition states leading to the different regioisomers.[2]

  • Reagent Selection: Choose an appropriate Lewis acid. Common choices include BF₃·OEt₂, AlCl₃, SnCl₄, and ZnCl₂. The optimal Lewis acid will depend on the specific substrates.

  • Solvent Choice: Use a non-coordinating solvent, such as dichloromethane (DCM) or toluene, to avoid competition with the dienophile for Lewis acid binding.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. Lower temperatures favor the transition state with the lowest activation energy.

  • Stoichiometry: Begin with a catalytic amount of the Lewis acid (e.g., 0.1-0.2 equivalents). If selectivity remains poor, the amount can be increased to stoichiometric quantities.

  • Execution:

    • Dissolve the dienophile in the chosen solvent and cool the solution to the desired temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the Lewis acid and stir for 15-30 minutes to allow for complexation.

    • Add the diene dropwise to the solution.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous NaHCO₃ or water).

    • Proceed with standard aqueous workup and purification.

Data Snapshot: Lewis Acid Effect on Regioselectivity

CatalystTemperature (°C)"Ortho" Product (%)"Para" Product (%)Reference
None (Thermal)806040Hypothetical Data
BF₃·OEt₂ (0.2 eq)08515[3][4]
SnCl₄ (1.0 eq)-78>95<5[5]

Question 2: My Diels-Alder reaction is yielding the undesired exo stereoisomer. How can I favor the formation of the endo product?

Answer:

In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions, even though the exo product is often the thermodynamically more stable isomer.[6][7]

Causality:

The preference for the endo product is explained by the "Alder Endo Rule." During the endo transition state, the pi systems of the developing ring and the substituent on the dienophile can overlap, creating a stabilizing secondary orbital interaction. This lowers the activation energy for the endo pathway compared to the exo pathway.[8]

Troubleshooting Workflow for Stereoselectivity

G start Low Endo:Exo Ratio Observed temp Is the reaction run at elevated temperatures? start->temp lewis Are Lewis acids being used? temp->lewis No high_temp High temperatures can favor the thermodynamic (exo) product. temp->high_temp Yes solvent Is the solvent polarity optimal? lewis->solvent No lewis_effect Lewis acids can sometimes alter endo/exo selectivity. lewis->lewis_effect Yes solvent_effect Solvent polarity can influence transition state stability. solvent->solvent_effect Yes sol_temp Lower the reaction temperature (e.g., to 0 °C or -78 °C). high_temp->sol_temp sol_lewis Screen different Lewis acids or run a thermal reaction. lewis_effect->sol_lewis sol_solvent Experiment with solvents of varying polarity (e.g., toluene vs. DCM). solvent_effect->sol_solvent G sulfoxide Thiopyran Sulfoxide acylation Acylation of Sulfoxide sulfoxide->acylation thionium Formation of Thionium Ion Intermediate acylation->thionium alpha_attack Nucleophilic Attack at α-carbon (Expected Pummerer Product) thionium->alpha_attack Expected Pathway gamma_attack Nucleophilic Attack at γ-carbon (Vinylogous Pummerer Byproduct) thionium->gamma_attack Side Reaction

References

Technical Support Center: A Troubleshooting Guide to the Purification of Polar Heterocyclic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate challenges of purifying polar heterocyclic alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique hurdles presented by this class of molecules. The inherent polarity imparted by the hydroxyl group, combined with the often basic or acidic nature of the heterocyclic ring, demands a nuanced approach to purification. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography Challenges

Q1: My polar heterocyclic alcohol shows poor retention and elutes in the solvent front during reversed-phase chromatography. How can I improve its retention?

A1: This is a classic challenge with highly polar analytes on traditional non-polar stationary phases like C18. The fundamental issue is the lack of hydrophobic interaction between your polar compound and the stationary phase. Here’s a systematic approach to troubleshoot this:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[1][2] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4] In HILIC, a water-rich layer is formed on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[4]

  • Employ Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[5][6] For a basic heterocyclic alcohol, a mixed-mode column with cation-exchange properties can provide strong retention.[7] The retention can be finely tuned by adjusting the mobile phase pH and ionic strength.[6][7]

  • Modify the Mobile Phase in Reversed-Phase Chromatography:

    • Increase Aqueous Content: While counterintuitive for increasing retention of non-polar compounds, for some moderately polar compounds, using a highly aqueous mobile phase on a polar-endcapped or polar-embedded C18 column can improve retention.

    • Adjust pH: If your heterocyclic alcohol has a basic nitrogen, lowering the pH of the mobile phase will protonate it. This increased polarity can sometimes enhance interaction with certain polar-modified reversed-phase columns. Conversely, for acidic heterocycles, increasing the pH will ionize them, which can also be exploited.[8]

Q2: I'm observing significant peak tailing when purifying my basic heterocyclic alcohol on a silica gel column in normal-phase chromatography. What is causing this and how can I fix it?

A2: Peak tailing of basic compounds on silica gel is a common problem due to strong interactions between the basic analyte and acidic silanol groups (Si-OH) on the silica surface.[9] This leads to non-ideal chromatography and poor separation. Here are effective solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with your analyte for the acidic silanol sites. Common choices include:

      • Triethylamine (TEA): Typically added at 0.1-1% (v/v).

      • Ammonia solution (e.g., in methanol): A solution of 7N ammonia in methanol can be used as a polar component of the mobile phase.

      • Pyridine: Can also be used, but is less common due to its odor and higher UV cutoff.

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[9] It is available in neutral, acidic, and basic forms, with the basic form being most suitable for your application.

    • Chemically Modified Silica: Consider using an amino-propyl or cyano-propyl bonded silica phase, which has a less acidic surface.[10]

  • Salt Formation: Converting your basic heterocyclic alcohol to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes improve peak shape, although this may alter its retention behavior significantly.[9]

Workflow & Protocol Guides

Method Selection Workflow for Polar Heterocyclic Alcohols

Choosing the right purification strategy from the outset can save significant time and resources. The following workflow provides a decision-making framework.

Purification_Workflow start Crude Polar Heterocyclic Alcohol is_solid Is the compound a solid at room temperature? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No is_pure Is the compound pure? recrystallization->is_pure end Pure Compound is_pure->end Yes is_pure->chromatography No acid_base Is the compound acidic, basic, or amphoteric? chromatography->acid_base extraction Perform Acid-Base Extraction acid_base->extraction Yes spe Consider Solid-Phase Extraction (SPE) acid_base->spe Consider chrom_options Chromatography Options acid_base->chrom_options No extraction->chromatography Followed by spe->chromatography Followed by hilic HILIC hilic->end mixed_mode Mixed-Mode Chromatography mixed_mode->end normal_phase Normal-Phase Chromatography (with modifier) normal_phase->end sfc Supercritical Fluid Chromatography (SFC) sfc->end chrom_options->hilic chrom_options->mixed_mode chrom_options->normal_phase chrom_options->sfc

Caption: Decision workflow for selecting a purification method.

Detailed Protocol: Recrystallization of a Polar Heterocyclic Alcohol

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of your crude solid in separate test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. Good candidate solvents for polar heterocyclic alcohols include ethanol, methanol, water, acetone, ethyl acetate, or mixtures like ethanol/water or acetone/hexane.[11][12][13]

    • If the compound dissolves at room temperature, the solvent is unsuitable as a single solvent.

    • If the compound is insoluble at room temperature, heat the test tube. If it dissolves when hot, it is a good candidate solvent.

    • Cool the solution. If crystals form, you have found a suitable solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of solvent.

Data & Reference Tables

Table 1: Comparison of Chromatographic Techniques for Polar Heterocyclic Alcohols
TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest Suited ForKey Troubleshooting Tip
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Hydrophobic interactionsModerately polar heterocyclic alcoholsUse polar-endcapped columns or ion-pairing reagents for increased retention of more polar compounds.
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)AdsorptionPurification of less polar isomers, compounds sensitive to waterAdd a basic modifier (e.g., triethylamine) to the mobile phase to prevent peak tailing of basic heterocycles.[9]
HILIC Polar (e.g., Silica, Amide, Diol)High organic content with a small amount of aqueous bufferPartitioning into a water-enriched layer on the stationary phase[4]Highly polar and water-soluble heterocyclic alcohols[1][2]Ensure proper column equilibration to establish the aqueous layer for reproducible retention times.
Mixed-Mode Combines RP and Ion-Exchange functionalitiesPolar (similar to RP)Multiple interaction mechanisms (hydrophobic and ionic)[5]Ionizable (acidic or basic) heterocyclic alcoholsControl mobile phase pH and ionic strength to manipulate retention and selectivity.[6][7]
Supercritical Fluid Chromatography (SFC) Various (often similar to NP and HILIC)Supercritical CO2 with a polar co-solvent (e.g., Methanol)Partitioning and adsorptionChiral separations, thermally labile compounds, and as a "green" alternative[14]The addition of a polar co-solvent is crucial for eluting polar compounds.

Advanced Topics & Further Considerations

Q3: My heterocyclic alcohol is chiral. What are the best strategies for its enantioselective purification?

A3: The separation of enantiomers requires a chiral environment. In chromatography, this is typically achieved by using a chiral stationary phase (CSP).

  • Chiral HPLC/SFC: High-performance liquid chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for chiral separations.[15][16] SFC is often preferred due to its faster analysis times and lower solvent consumption. A wide variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives), which can separate a broad range of chiral compounds, including alcohols and heterocycles.[17] Method development usually involves screening different CSPs and mobile phases.

  • Diastereomeric Recrystallization: If your heterocyclic alcohol is acidic or basic, you can react it with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties and can often be separated by recrystallization. The desired diastereomer is then treated with an acid or base to regenerate the pure enantiomer of your alcohol.

Q4: Are there any non-chromatographic methods I should consider for a large-scale purification?

A4: For larger quantities, chromatography can be expensive and time-consuming. Here are some scalable alternatives:

  • Recrystallization: As detailed above, this is a highly effective and scalable technique for solid compounds.

  • Distillation: If your heterocyclic alcohol is a liquid and thermally stable, distillation (simple, fractional, or vacuum) can be used to separate it from impurities with different boiling points. However, be cautious of potential degradation at high temperatures.

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique for separating acidic or basic compounds from neutral impurities.[18][19][20][21][22] For an amphoteric heterocyclic alcohol (containing both acidic and basic functionalities), a multi-step extraction at different pH values can be very effective.

Q5: How can I use Solid-Phase Extraction (SPE) in my purification workflow?

A5: Solid-Phase Extraction (SPE) is a form of digital chromatography used for sample clean-up, fractionation, and concentration.[23][24] It can be a valuable step before a final purification by chromatography.

  • For Basic Heterocyclic Alcohols: You can use a cation-exchange SPE cartridge. The crude sample is loaded, neutral and acidic impurities are washed away, and then the desired basic alcohol is eluted with a high pH or high salt buffer.

  • For Acidic Heterocyclic Alcohols: An anion-exchange SPE cartridge would be appropriate, with elution typically achieved using a low pH or high salt buffer.

  • For Neutral Polar Heterocyclic Alcohols: Normal-phase (e.g., silica, diol) or reversed-phase SPE can be used depending on the polarity of the impurities you wish to remove.[23] Polymeric SPE sorbents are also available for specific applications.[25][26]

Logical Relationships Diagram

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Likely Cause cluster_solution Proposed Solution poor_retention Poor Retention (RP-HPLC) high_polarity High Compound Polarity poor_retention->high_polarity peak_tailing Peak Tailing (NP-HPLC) acid_base_interaction Strong Acid-Base Interaction with Stationary Phase peak_tailing->acid_base_interaction low_purity Low Purity after Initial Step complex_mixture Complex Mixture of Impurities low_purity->complex_mixture switch_technique Switch to HILIC or Mixed-Mode high_polarity->switch_technique modify_mobile_phase Add Basic/Acidic Modifier to Mobile Phase acid_base_interaction->modify_mobile_phase add_cleanup_step Incorporate SPE or Acid-Base Extraction complex_mixture->add_cleanup_step

Caption: Troubleshooting logic for common purification issues.

References

Strategies to prevent the degradation of (Tetrahydro-2H-thiopyran-4-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Tetrahydro-2H-thiopyran-4-yl)methanol

A Guide to Ensuring Stability During Storage

Welcome to the technical support guide for this compound (CAS No. 100277-27-8). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with field-proven insights and actionable protocols to prevent the degradation of this valuable building block. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and handling of this compound.

Q1: What is the optimal storage temperature for this compound?

For long-term stability, this compound should be stored at 2-8 °C [1]. While some related compounds may be stored at room temperature for short periods, the presence of the thioether functional group makes it susceptible to gradual oxidation, a process that is significantly slowed at refrigerated temperatures. Storing at cooler temperatures minimizes the kinetic energy of the molecules, reducing the rate of potential degradation reactions.

Q2: The compound is listed as both a solid and a liquid by different suppliers. Which is correct and how does this affect storage?

This compound is a low-melting-point solid. Variations in observed physical state at room temperature can be attributed to minor differences in purity or ambient temperature. This does not fundamentally change the storage requirements. Whether solid or liquid, it should be stored under the recommended conditions. If received as a solid, storing it at 2-8 °C will ensure it remains in that state, which can sometimes make handling and weighing easier.

Q3: Is it necessary to store this compound under an inert atmosphere?

Yes, for long-term storage, an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended. The primary degradation pathway for this molecule is the oxidation of the sulfur atom. The thioether moiety can be readily oxidized by atmospheric oxygen to form the corresponding sulfoxide and, subsequently, the sulfone. This oxidative process is a key concern for sulfur-containing compounds[2]. Using an inert gas blanket displaces oxygen from the container's headspace, directly protecting the thioether from this degradation pathway[3].

Q4: What type of container is best for storing this compound?

Use amber glass bottles with a tight-fitting, chemically resistant cap (e.g., with a PTFE liner). Amber glass is crucial as it protects the compound from light, which can potentially catalyze oxidative processes. The container must be tightly sealed to prevent the ingress of atmospheric moisture and oxygen[4]. For smaller amounts, flame-sealed ampoules under argon are an excellent option for preserving the highest purity.

Part 2: Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific issues you might encounter, indicating potential degradation.

Observed Issue Probable Cause Recommended Action & Explanation
Pungent Odor Development Oxidation of Thioether: The most likely cause is the oxidation of the thioether to a sulfoxide. Sulfoxides often have a stronger, more pungent odor than their parent thioether.Confirm the identity of the impurity via analytical methods like GC-MS or LC-MS. If oxidation is confirmed, the material may not be suitable for reactions sensitive to sulfoxides. For future prevention, strictly adhere to storage under an inert atmosphere.
Appearance of New Peaks in NMR/LC-MS Chemical Degradation: New peaks indicate the formation of impurities. Common degradation products include the sulfoxide, sulfone (from sulfur oxidation), or the corresponding aldehyde/carboxylic acid (from alcohol oxidation)[2][5].Characterize the impurities. If the purity has dropped below your experimental tolerance, repurification (e.g., via column chromatography or distillation) may be necessary. Review your storage protocol immediately to prevent further degradation of remaining stock.
Discoloration (e.g., Yellowing) Trace Impurities/Slow Decomposition: Yellowing is a common indicator of chemical degradation. It can result from the formation of minor, highly conjugated byproducts from slow, complex degradation pathways, often initiated by light or oxygen.Assess purity analytically. A discolored sample should be treated with suspicion. While it might still be usable for some applications, it is not recommended for high-stakes syntheses where purity is critical. Always store in amber containers to prevent light exposure[6].
Increased Water Content Improper Sealing/Hygroscopicity: The alcohol functional group can make the compound slightly hygroscopic. If the container is not sealed properly, it can absorb atmospheric moisture.Check water content using Karl Fischer titration. If the water content is significant, it may interfere with moisture-sensitive reactions. Dry the material using appropriate methods (e.g., with a drying agent like MgSO4 followed by filtration, if in solution) and ensure the container is sealed tightly, potentially using paraffin film for extra security.

Part 3: In-Depth Protocols and Scientific Rationale

Key Degradation Pathways

The two primary functional groups in this compound dictate its degradation profile: the thioether and the primary alcohol.

  • Oxidation of the Thioether: The sulfur atom is nucleophilic and susceptible to oxidation. This is the most significant and likely degradation pathway under typical storage conditions.

    • Step 1: Oxidation to the sulfoxide.

    • Step 2: Further oxidation to the sulfone.

  • Oxidation of the Primary Alcohol: While less reactive towards atmospheric oxygen than the thioether, the alcohol can be oxidized, especially in the presence of contaminants or light.

    • Step 1: Oxidation to the corresponding aldehyde.

    • Step 2: Further oxidation to the carboxylic acid.

DegradationPathways start This compound sulfoxide Thian-4-ylmethanol S-oxide (Sulfoxide) start->sulfoxide [O] (Atmospheric O2, Light, Contaminants) aldehyde 4-Formyltetrahydro-2H-thiopyran (Aldehyde) start->aldehyde [O] sulfone Thian-4-ylmethanol S,S-dioxide (Sulfone) sulfoxide->sulfone [O] acid Tetrahydro-2H-thiopyran-4-carboxylic acid (Carboxylic Acid) aldehyde->acid [O] StorageWorkflow A Receive Compound B Work in Fume Hood or Inert Atmosphere Glovebox A->B C Aliquot into smaller, pre-dried amber vials B->C D Flush Headspace with Inert Gas (Ar/N2) C->D E Seal Cap Tightly D->E F Wrap Seal with Paraffin Film E->F G Label Clearly (Name, Date, Purity) F->G H Store at 2-8 °C G->H

References

Resolving issues with low reactivity of (Tetrahydro-2H-thiopyran-4-yl)methanol in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to serve as a dedicated resource for resolving common challenges encountered when using (Tetrahydro-2H-thiopyran-4-yl)methanol in standard and advanced coupling reactions. As a saturated, primary aliphatic alcohol, this building block presents unique reactivity hurdles that can lead to low yields, incomplete conversions, or unexpected side reactions. Here, we diagnose the underlying causes and provide robust, field-tested protocols to ensure your success.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

Q1: Why is my this compound showing such low reactivity in my coupling reaction?

This is the most common query we receive. The low reactivity stems from a combination of three primary factors inherent to the molecule's structure:

  • The Inert Nature of the C(sp³)–OH Bond: The hydroxyl group (–OH) is a very poor leaving group. For any nucleophilic substitution to occur, it must first be protonated or, more effectively, converted into a more reactive electrophilic species (like a sulfonate ester). Direct displacement is almost always unsuccessful.[1][2]

  • Steric Hindrance: The tetrahydrothiopyran ring is a bulky, non-planar cyclohexane analog. This steric bulk can physically impede the approach of nucleophiles or the coordination of large catalyst complexes to the reaction center at the adjacent methylene group.

  • Potential Catalyst Inhibition: The thioether moiety within the ring contains a lone pair of electrons on the sulfur atom. This can act as a Lewis base and coordinate to transition metal centers (e.g., Palladium, Nickel), potentially leading to catalyst inhibition or "poisoning." This is a critical consideration in cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

  • Competing Side Reactions: Under basic conditions, especially at elevated temperatures, elimination reactions (E2) can compete with the desired substitution (Sₙ2), particularly if a secondary or sterically hindered halide is used as the coupling partner in a Williamson ether synthesis.[3] For metal-catalyzed reactions, β-hydride elimination is a common side reaction that plagues couplings with aliphatic substrates.[4][5]

Reactivity_Challenges cluster_Substrate Substrate: this compound cluster_Challenges Inherent Challenges cluster_Outcomes Experimental Outcomes Substrate (THTP)CH₂-OH PoorLG Poor Leaving Group (C-OH Bond) Substrate->PoorLG Sterics Steric Hindrance Substrate->Sterics CatalystPoison Catalyst Poisoning (Thioether) Substrate->CatalystPoison SideRxns Side Reactions (e.g., Elimination) Substrate->SideRxns NoReaction No Reaction / Incomplete Conversion PoorLG->NoReaction LowYield Low Yield PoorLG->LowYield Sterics->NoReaction Sterics->LowYield CatalystPoison->NoReaction CatalystPoison->LowYield SideRxns->NoReaction SideRxns->LowYield

Caption: Key factors contributing to the low reactivity of the title compound.

Section 2: Troubleshooting Specific Coupling Chemistries

This section addresses issues within the context of common synthetic transformations.

Q2: My Williamson ether synthesis is failing or giving me an alkene byproduct. How can I fix this?

The Williamson ether synthesis relies on an Sₙ2 mechanism, which is highly sensitive to reaction conditions and substrate choice.[1][6]

  • Problem: Incomplete Deprotonation. If you are using a weak base (e.g., K₂CO₃) or a protic solvent, the alcohol may not be fully converted to the more nucleophilic alkoxide.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as THF or DMF.[2][3] This ensures irreversible and complete formation of the alkoxide.

  • Problem: Elimination Side Product. This occurs if you are using a secondary or tertiary alkyl halide as your electrophile, or if the reaction temperature is too high. The alkoxide is a strong base and will favor elimination.[2][3]

    • Solution: The Williamson ether synthesis works best with primary alkyl halides or tosylates.[1][6] If your synthesis plan allows, reverse the polarity: use this compound to prepare an electrophile (see Protocol 1) and react it with the alkoxide of your desired coupling partner. Also, maintain the lowest effective reaction temperature.

Q3: I'm attempting a Mitsunobu reaction, but the conversion is low and purification is difficult. What are the best practices?

The Mitsunobu reaction is excellent for forming C-O, C-N, and C-S bonds with inversion of stereochemistry, but it requires careful execution.[7][8]

  • Problem: Low Conversion. This can be due to steric hindrance or improper reagent addition.

    • Solution: Cool the reaction mixture (typically to 0 °C) before the dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD).[9][10] This controls the formation of the highly reactive betaine intermediate.[11] Ensure you are using a slight excess (1.2-1.5 equivalents) of both the triphenylphosphine (PPh₃) and the azodicarboxylate.

  • Problem: Difficult Purification. The primary byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be difficult to remove via standard chromatography.

    • Solution: Several strategies can be employed. Using a less polar solvent for the reaction (e.g., toluene or dichloromethane instead of THF) can sometimes cause the TPPO to precipitate. Alternatively, specialized reagents like polymer-supported triphenylphosphine can be used, allowing for removal by simple filtration.[11]

Q4: Can I use this compound directly in a Suzuki or Buchwald-Hartwig reaction?

Direct coupling of unactivated aliphatic alcohols in these reactions is exceptionally challenging and generally not a recommended starting point for this substrate.

  • Buchwald-Hartwig C-O Coupling: While protocols exist for C-O coupling, they are most efficient for phenols and less hindered primary alcohols.[12] For a substrate like this, issues of catalyst inhibition by the thioether and competing β-hydride elimination make direct coupling a low-probability pathway.[5]

  • Suzuki-Miyaura C-C Coupling: This reaction requires the coupling of an organoboron species with an organic halide or pseudohalide (e.g., triflate, tosylate, or mesylate).[13][14] The alcohol cannot be used directly.

The Authoritative Solution: For both Suzuki and Buchwald-Hartwig type couplings, the most reliable strategy is a two-step approach :

  • Activate the Alcohol: Convert the hydroxyl group into a superior leaving group, such as a mesylate or tosylate. This transforms the molecule from a poor nucleophile into a potent electrophile.

  • Perform the Cross-Coupling: Use the resulting alkyl mesylate/tosylate as the electrophilic partner in the cross-coupling reaction. Nickel-catalyzed Suzuki-Miyaura reactions are particularly effective for coupling C(sp³)-electrophiles like this.[15]

Recommended_Workflow Start (THTP)CH₂-OH (Low Reactivity Nucleophile) Activation Activation (Protocol 1) Start->Activation Activated (THTP)CH₂-OMs (High Reactivity Electrophile) Coupling Cross-Coupling (e.g., Suzuki) Activated->Coupling Product Coupled Product (C-C, C-N, C-O bond) Activation->Activated Coupling->Product

Caption: The recommended two-step workflow for successful cross-coupling.

Section 3: Validated Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group via Mesylation

This protocol converts the alcohol into a highly reactive electrophile suitable for a wide range of subsequent coupling reactions.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by TLC (the product is significantly less polar than the starting alcohol).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • The product, (Tetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate, is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of the Activated Mesylate

This protocol is adapted from methodologies known to be effective for C(sp³)-C(sp²) bond formation.[15]

Materials:

  • (Tetrahydro-2H-thiopyran-4-yl)methyl methanesulfonate (from Protocol 1)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq)

  • NiBr₂ glyme complex (10 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • Anhydrous tert-Butanol (t-BuOH) or similar solvent

Procedure:

  • To a glovebox, add the aryl boronic acid, K₃PO₄, NiBr₂ glyme, and dtbbpy to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Remove the vessel from the glovebox and add the mesylate followed by anhydrous t-BuOH under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the mesylate.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

Section 4: Strategy Comparison Table

Reaction TypeCore MechanismKey StrengthsCommon Pitfalls & LimitationsRecommended Use Case
Williamson Ether Synthesis Sₙ2Simple, inexpensive reagents.Prone to elimination with hindered electrophiles; requires strong base.[1][3]Synthesis of simple, unhindered ethers where the coupling partner is a primary halide.
Mitsunobu Reaction Redox-CondensationForms C-O, C-N, C-S bonds; stereochemical inversion.[7][8]Stoichiometric byproducts (TPPO) can complicate purification; sensitive to sterics.[11]Coupling with acidic pronucleophiles (e.g., phenols, carboxylic acids, imides).
Buchwald-Hartwig C-O Coupling Pd-catalyzed Cross-CouplingGood for aryl ethers.Direct coupling of aliphatic alcohols is challenging; potential for catalyst poisoning and β-hydride elimination.[5][12]Not recommended as a primary strategy for this specific substrate.
Activation + Suzuki Coupling Ni-catalyzed Cross-CouplingBroad scope for C(sp³)-C(sp²) bonds; high functional group tolerance.[15]Two-step process; requires air-sensitive catalysts and inert atmosphere techniques.Gold standard for forming C-C bonds with aryl and heteroaryl partners.

References

Overcoming challenges in the characterization of sulfur-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of analyzing sulfur-containing compounds. The unique chemical properties of sulfur present a distinct set of challenges across various analytical platforms. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows.

Section 1: Foundational Principles - Sample Handling and Stability

The reactivity of many sulfur-containing compounds, particularly thiols, is a primary source of analytical variability. Oxidation, disulfide exchange reactions, and interaction with metal surfaces can significantly alter the sample composition before analysis even begins.

Frequently Asked Questions (FAQs): Sample Stability

Q1: My thiol concentrations are inconsistent between replicate preparations of the same sample. What could be the cause?

A1: This is a classic sign of thiol oxidation or disulfide exchange. Thiols (-SH) are readily oxidized to disulfides (-S-S-), especially at neutral or alkaline pH and in the presence of oxygen or metal ions. Additionally, free thiols can react with existing disulfide bonds in your sample matrix, altering the native state of your analytes.[1][2]

  • Causality: The lone pair of electrons on the sulfur atom in a thiol is susceptible to attack by oxidizing agents. Deprotonation of the thiol to a thiolate anion (RS⁻) at higher pH significantly increases its reactivity and susceptibility to oxidation.

  • Troubleshooting Protocol:

    • pH Control: Prepare and maintain your samples under acidic conditions (e.g., pH < 4) whenever possible. This keeps the thiol protonated and less reactive.[1][2]

    • Deoxygenate Solutions: Sparge all buffers and solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

    • Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to sequester metal ions that can catalyze oxidation.

    • Work Quickly and on Ice: Minimize the time between sample collection and analysis. Keeping samples cold slows down reaction kinetics.

    • Consider Derivatization Immediately: For maximum stability, derivatize the thiol group immediately after sample preparation. (See Section 4 for detailed protocols).

Q2: I am analyzing volatile sulfur compounds using GC and see new, unexpected peaks in my chromatogram over time, including a significant increase in dimethyl disulfide (DMDS). Why is this happening?

A2: You are likely observing the reaction and degradation of your analytes, particularly reactive species like methanethiol (MTO), on active sites within your sampling and analytical system. MTO is known to react on metal surfaces to form DMDS.[3][4][5] This is a common issue in air and gas analysis.

  • Causality: Active sites, often found on stainless steel surfaces of canisters, transfer lines, and injection ports, can catalyze the dimerization of thiols. The presence of other compounds, like hydrogen sulfide, can even lead to the formation of dimethyl trisulfide (DMTS).[4]

  • Troubleshooting Protocol:

    • Inert Sample Path: Ensure all components in your sample path are made of inert materials. This includes using SilcoNert® or Sulfinert® treated stainless steel canisters, tubing, and injector liners.[6] Avoid brass fittings and other reactive metals.

    • Passivation: Regularly passivate your system, especially if analyzing low-concentration samples. This can involve flushing with a high-concentration standard to occupy active sites before running your samples of interest.

    • Standard Stability: Be aware that standards of reactive sulfur gases have a limited shelf-life. Light sulfur compounds in standard mixtures can react with each other in the cylinder over time.[7] It is advisable to use fresh standards and consider purchasing smaller volume cylinders that will be consumed more quickly.

Section 2: Chromatographic Analysis - Taming the Reactivity

The inherent polarity and reactivity of sulfur compounds demand careful consideration of the chromatographic system to achieve symmetric peaks and prevent analyte loss.

Troubleshooting Guide: Gas and Liquid Chromatography
Problem Potential Cause Troubleshooting Steps & Explanation
Peak Tailing (GC/HPLC) Active Sites: Unswept volumes or exposed metal/silanol groups in the injector, column, or detector can interact with polar sulfur compounds.[6]1. Use Inert Liners/Columns: Employ deactivated, base-deactivated, or specially treated GC inlet liners and columns designed for polar analytes.[8] For HPLC, use high-purity silica columns with end-capping. 2. Column Conditioning: Properly condition new columns according to the manufacturer's instructions to remove residual manufacturing materials and ensure a uniform stationary phase.[9]
Missing or Small Peaks (GC/HPLC) Irreversible Adsorption: Highly reactive compounds may be permanently lost on active sites in the system.[7]1. Check for Leaks: Air leaks can degrade both your sample and your column's stationary phase, creating active sites. Use an electronic leak detector. 2. Derivatization: Convert the polar sulfur group into a less polar, more stable functional group. This is the most robust solution for preventing analyte loss. (See Section 4).
Poor Separation of Sulfur Heterocycles (PASHs) from PAHs (GC-MS) Co-elution: Polycyclic Aromatic Sulfur Heterocycles (PASHs) often co-elute with Polycyclic Aromatic Hydrocarbons (PAHs), leading to isobaric interferences in the mass spectrometer.1. Selective Sample Preparation: Use a specialized sample preparation step to separate PASHs from PAHs before GC-MS analysis. A stationary phase containing Palladium(II), which selectively retains sulfur compounds, can be effective.[10]
Shifting Retention Times (HPLC) Column Contamination: Buildup of matrix components on the column can alter its chemistry.1. Implement a Column Wash Cycle: After your analytical run, flush the column with a strong solvent (like isopropanol for reversed-phase) to remove strongly retained contaminants.[11] 2. Use Guard Columns: A guard column will protect your analytical column from contamination, and it is more cost-effective to replace.

Section 3: Mass Spectrometric Detection - Deciphering the Data

Mass spectrometry (MS) is a powerful tool for sulfur compound analysis, but it comes with its own set of challenges related to fragmentation and identification.

Diagram: Isotopic Pattern of Sulfur

The natural abundance of sulfur isotopes (³²S at ~95% and ³⁴S at ~4.2%) provides a unique signature in mass spectrometry. The presence of a significant M+2 peak (a peak at two mass units higher than the monoisotopic mass) is a strong indicator of a sulfur-containing compound.[12]

G Sulfur Isotope Signature in MS cluster_0 Mass Spectrum cluster_1 M M (³²S) Relative Abundance: 100% M+1 M+1 (¹³C, etc.) M+2 M+2 (³⁴S) Relative Abundance: ~4.4% 100% 100% 5% 5% 0% 0%

Caption: Characteristic M, M+1, and M+2 isotope pattern for a single-sulfur compound.

FAQs: Mass Spectrometry

Q1: I am using GC-MS and having trouble identifying my sulfur compounds because the fragmentation is extensive and the molecular ion is weak or absent.

A1: This is common for some classes of organosulfur compounds, especially disulfides and trisulfides, which can fragment significantly in electron ionization (EI) mode.[3]

  • Causality: The high energy of EI (typically 70 eV) can easily break the relatively weak S-S and C-S bonds, leading to extensive fragmentation and a low abundance of the molecular ion.

  • Troubleshooting Protocol:

    • Use Soft Ionization: If available, switch to a soft ionization technique like chemical ionization (CI) or atmospheric pressure photoionization (APPI). These methods impart less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion.[10]

    • High-Resolution MS: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF). The small negative mass defect of sulfur can be used to help identify sulfur-containing fragments and calculate elemental compositions with high confidence.[12]

    • Derivatization: Derivatizing the compound can create a more stable molecule that is less prone to fragmentation and may direct fragmentation in a more predictable way.

Q2: How can I be sure a peak in my LC-MS data contains sulfur?

A2: Beyond chromatographic retention time matching with a standard, the mass spectrum itself holds the key.

  • Troubleshooting Protocol:

    • Examine the Isotope Pattern: As shown in the diagram above, look for an M+2 peak with an abundance of approximately 4.4% of the monoisotopic (M) peak for each sulfur atom present. This is a highly reliable indicator.[12]

    • Utilize Isotope Pattern Matching Software: Most modern MS software platforms have algorithms that can automatically search for and flag peaks exhibiting the characteristic sulfur isotopic pattern.

    • Coupling with ICP-MS: For absolute confirmation and quantification, hyphenating liquid chromatography with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS) provides unambiguous, sulfur-selective detection with a uniform response factor for all sulfur compounds.[13]

Section 4: The Power of Derivatization - A Proactive Solution

Derivatization is a chemical modification of the analyte to enhance its stability, improve its chromatographic properties, and/or increase its detection sensitivity. For thiols, it is often the most effective strategy to overcome their inherent reactivity.[14][15]

Workflow: Thiol Derivatization for LC-MS Analysis

This workflow illustrates a common strategy using a maleimide-based reagent, which reacts specifically with thiols.

G start Sample containing Thiol (R-SH) prep Acidify Sample (e.g., with Formic Acid) to stabilize Thiol start->prep reagent Add Derivatizing Reagent (e.g., N-Ethylmaleimide or a pre-charged maleimide tag) prep->reagent react Incubate (Reaction: Thiol-Michael Addition) reagent->react quench Quench Reaction (Optional, e.g., add excess thiol) react->quench analyze Analyze via LC-MS quench->analyze

Caption: A generalized workflow for the derivatization of thiols prior to LC-MS analysis.

Protocol: Acidic Derivatization of Cysteine with Diethyl 2-Methylenemalonate (EMM)

This protocol is based on a method developed for the accurate analysis of cysteine (Cys) while preventing its oxidation to cystine (Cys2).[1][2]

Objective: To stabilize Cysteine by derivatization under acidic conditions to prevent oxidation and allow for accurate LC-MS/MS quantification.

Materials:

  • Diethyl 2-methylenemalonate (EMM) solution

  • Formic acid

  • Acetonitrile

  • Internal Standard (e.g., isotopically labeled Cysteine)

  • Sample containing Cysteine

Procedure:

  • Sample Acidification: To your aqueous sample, add formic acid to a final concentration of ~0.1-1% to ensure acidic conditions. This protonates the thiol group, reducing its reactivity.

  • Internal Standard Spiking: Add the internal standard to the sample to account for matrix effects and variations in reaction efficiency.

  • Derivatization Reaction: Add the EMM derivatizing reagent. The reaction is a Thiol-Michael addition, which proceeds rapidly under these acidic conditions.[1]

  • Incubation: Allow the reaction to proceed for a short period (e.g., 5-10 minutes) at room temperature.

  • Analysis: The sample is now ready for direct injection into an LC-MS/MS system. The derivatized cysteine will be more stable and exhibit better chromatographic behavior.

Why this works: The EMM reagent is specifically designed with dual electron-withdrawing groups, making it reactive enough to engage the protonated thiol under acidic conditions—a condition where many other derivatizing agents are sluggish or non-reactive.[2] This preserves the original oxidation state of the cysteine in the sample.

Section 5: The Challenge of ³³S NMR Spectroscopy

While NMR is a cornerstone of structural elucidation, direct observation of the sulfur nucleus (³³S) is exceptionally challenging.

FAQs: ³³S NMR

Q1: Why are my ³³S NMR signals extremely broad or undetectable?

A1: The ³³S nucleus presents a "perfect storm" of unfavorable NMR properties:

  • Low Natural Abundance: Only 0.76% of sulfur is the NMR-active ³³S isotope.[16]

  • Low Gyromagnetic Ratio: This leads to a low intrinsic sensitivity.

  • Quadrupole Moment: ³³S is a quadrupolar nucleus (I = 3/2). In an asymmetric electronic environment (anything other than perfect tetrahedral or octahedral symmetry), this quadrupole moment interacts with the electric field gradient, causing very rapid relaxation and leading to extremely broad spectral lines.[17]

Q2: Are there any circumstances where ³³S NMR is feasible?

A2: Yes, but they are limited.

  • Symmetrical Compounds: Molecules with high symmetry around the sulfur atom, such as the sulfate ion (SO₄²⁻) or sulfur hexafluoride (SF₆), will have a small electric field gradient. This results in narrower, more easily observable lines.[16][17]

  • Solid-State NMR: For some materials, specialized solid-state NMR techniques can be used to acquire ³³S spectra, although this requires specialized equipment and expertise.[18]

  • Indirect Methods: For most researchers, especially in drug development, it is more practical to observe the effect of the sulfur atom on adjacent ¹H and ¹³C nuclei. The oxidation state of sulfur (e.g., thioether vs. sulfoxide vs. sulfone) produces predictable changes in the chemical shifts of neighboring carbons and protons, which can be readily monitored with standard NMR experiments.[19]

References

How to remove impurities from commercially sourced (Tetrahydro-2H-thiopyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of commercially sourced (Tetrahydro-2H-thiopyran-4-yl)methanol (CAS No. 100277-27-8). As a versatile heterocyclic alcohol, its purity is paramount for the success of subsequent synthetic transformations and biological assays.[1] This document offers practical, field-proven insights in a question-and-answer format to address common challenges encountered during purification.

Part 1: Initial Assessment & Impurity Profile

This section addresses the crucial first steps: understanding the likely contaminants in your sample and how to detect them.

Q1: What are the probable impurities in my commercially sourced this compound?

A1: While commercial suppliers provide a certificate of analysis, purity levels (often around 95%) imply the presence of minor components.[2][3][4] Based on common synthetic routes for analogous heterocyclic alcohols, the following impurities are likely:

  • Unreacted Starting Materials: The most probable precursor is an ester, such as ethyl or methyl tetrahydro-2H-thiopyran-4-carboxylate, which is reduced to the desired alcohol. Incomplete reduction can leave traces of this ester in the final product.

  • Reaction Byproducts: If a metal hydride reducing agent like lithium aluminum hydride (LiAlH₄) was used, inorganic salts are formed during the workup and are typically removed by filtration.[5] However, fine particulates may persist.

  • Residual Solvents: Solvents used during the synthesis and purification, such as tetrahydrofuran (THF), ethyl acetate, or hexane, may be present in trace amounts.

  • Water: Due to the hydrophilic nature of the alcohol, water can be absorbed from the atmosphere or remain from the aqueous workup.

  • Oxidation Products: The thioether moiety is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone, especially during prolonged storage or exposure to oxidizing agents.

Q2: How can I identify the impurities in my specific batch?

A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for identifying and quantifying impurities.[6] The presence of an ester starting material would be indicated by a characteristic quartet and triplet for an ethyl group, or a singlet for a methyl group, typically downfield from the signals of the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile and semi-volatile impurities like residual solvents and unreacted starting materials. The mass spectrum of each peak can help in the definitive identification of the contaminants.

  • Karl Fischer Titration: This is the gold standard for accurately quantifying the water content in your sample.

Potential Impurity Analytical Detection Method Key Observables
Ester Precursor¹H NMR, GC-MSCharacteristic ester signals in NMR; separate peak in GC with corresponding mass spectrum.
Residual Solvents¹H NMR, GC-MSCharacteristic solvent peaks in NMR; early eluting peaks in GC-MS.
WaterKarl Fischer Titration, ¹H NMRAccurate quantification by Karl Fischer; broad singlet in ¹H NMR (can be exchanged with D₂O).
Oxidation Products¹H NMR, LC-MSDownfield chemical shifts for protons adjacent to the oxidized sulfur; different retention times and mass in LC-MS.

Part 2: Choosing the Right Purification Strategy

The physical state of your compound is a critical factor in determining the most effective purification method. This compound has been reported as both a liquid and a solid, suggesting its melting point is near ambient temperature.[2][4]

Q3: My sample of this compound is a liquid. How should I purify it?

A3: For liquid samples, vacuum distillation is the preferred method, especially for removing non-volatile impurities or those with a significantly different boiling point. If impurities have similar boiling points, column chromatography is the more suitable option.

Q4: My sample is a solid. What is the best purification approach?

A4: For solid samples, recrystallization is generally the most effective and scalable purification technique. If recrystallization fails to remove a closely related impurity, column chromatography may be necessary.

The following diagram outlines the decision-making process for selecting a purification method:

Purification_Decision_Tree start Start: Impure This compound physical_state What is the physical state of the sample at RT? start->physical_state liquid Liquid physical_state->liquid Liquid solid Solid physical_state->solid Solid distillation Vacuum Distillation liquid->distillation For non-volatile impurities chromatography Column Chromatography liquid->chromatography For impurities with similar boiling points recrystallization Recrystallization solid->recrystallization end_pure Pure Product distillation->end_pure chromatography->end_pure recrystallization->chromatography If impurities co-crystallize recrystallization->end_pure

Caption: Decision tree for selecting a purification method.

Part 3: Detailed Protocols & Troubleshooting

This section provides step-by-step protocols and answers to common issues that may arise during the purification process.

Method 1: Vacuum Distillation (for liquid samples)

Rationale: Distillation under reduced pressure allows for the purification of compounds at a lower temperature than their atmospheric boiling point, which is crucial for preventing thermal decomposition of heat-sensitive molecules.[7]

Q5: What are the recommended parameters for vacuum distillation of this compound?

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum. Use a Kugelrohr apparatus for small quantities.

  • Drying: If your sample contains water, pre-dry it with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄), and filter before distillation.

  • Distillation:

    • Place the crude liquid in the distillation flask with a magnetic stir bar.

    • Slowly reduce the pressure to approximately 15-20 mmHg.

    • Gradually heat the flask in an oil bath.

    • Collect a forerun fraction, which will contain any low-boiling solvents.

    • Collect the main fraction at an expected temperature range of 115-125 °C at 20 mmHg . Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Analysis: Analyze the collected fraction(s) by GC-MS or NMR to confirm purity.

Troubleshooting Vacuum Distillation

  • Q: My compound is not distilling at the expected temperature.

    • A: Check for leaks in your vacuum system. Ensure your vacuum pump is pulling a sufficient vacuum. The actual boiling point may be higher than estimated; you may need to cautiously increase the temperature.

  • Q: The liquid is bumping violently.

    • A: Ensure the stirring is vigorous and uniform. For very small scales without stirring, using a capillary ebulliator can promote smooth boiling.

Method 2: Column Chromatography

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[9] Due to the polarity of the hydroxyl group, this compound will adhere to silica gel and require a relatively polar solvent system to elute.

Q6: What is a good starting solvent system for the column chromatography of this compound?

A6: A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%). The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. Alternatively, you can adsorb the compound onto a small amount of silica gel (dry loading), which often results in better separation.

  • Elution: Run the column with the selected solvent system. Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Column Chromatography

  • Q: My compound is streaking on the TLC plate and not moving off the baseline of the column.

    • A: The solvent system is not polar enough. Increase the proportion of ethyl acetate. If that is insufficient, a more polar system like 5% methanol in dichloromethane can be used. The sulfur atom in the ring can interact with the acidic silanol groups on the silica gel, causing streaking. Adding 1% triethylamine to the eluent can help to mitigate this issue by neutralizing the acidic sites.

  • Q: The separation between my product and an impurity is poor.

    • A: You may need to use a shallower solvent gradient or an isocratic elution with a less polar solvent system to improve resolution. Ensure your column is not overloaded with the crude material.

Method 3: Recrystallization (for solid samples)

Rationale: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities remain in the solution (the mother liquor). The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Q7: I don't know a good recrystallization solvent for this compound. How do I find one?

A7: A systematic solvent screen is the best approach.

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place a small amount of your solid (20-30 mg) in several test tubes.

    • Add a small amount (0.5 mL) of different solvents (e.g., hexane, toluene, ethyl acetate, isopropanol, water) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the insoluble samples to the boiling point of the solvent. If the compound dissolves, it is a potential recrystallization solvent.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Recrystallization:

    • Dissolve the bulk of the crude solid in a minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Complete the crystallization by cooling in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them under vacuum.

Troubleshooting Recrystallization

  • Q: My compound "oils out" instead of crystallizing.

    • A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. Try using a lower-boiling point solvent or a larger volume of the same solvent. Seeding the solution with a previously formed crystal can also induce crystallization.

  • Q: No crystals are forming upon cooling.

    • A: The solution may not be sufficiently saturated. You can try to boil off some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod can also initiate crystal formation. If all else fails, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) may be required.

Part 4: Post-Purification Analysis

Q8: How do I confirm the purity of my this compound after purification?

A8: Re-analyze the purified material using the same techniques you used for the initial impurity profile:

  • ¹H NMR: The spectrum should be clean, with no signals corresponding to the impurities you identified earlier.

  • GC-MS: The gas chromatogram should show a single, sharp peak corresponding to your product.

  • Purity Assessment: For a quantitative measure of purity, quantitative ¹H NMR (qNMR) or GC with a flame ionization detector (GC-FID) are excellent methods. Purity should ideally be ≥99% for use in sensitive applications.

The workflow for a complete purification and analysis cycle is illustrated below:

Purification_Workflow cluster_0 1. Initial Analysis cluster_1 2. Purification cluster_2 3. Final Analysis start Crude Product analysis1 ¹H NMR & GC-MS (Identify Impurities) start->analysis1 decision Choose Method: Distillation, Chromatography, or Recrystallization analysis1->decision purify Execute Purification Protocol decision->purify analysis2 ¹H NMR & GC-MS (Confirm Purity) purify->analysis2 end_product Pure Product (≥99%) analysis2->end_product

Caption: A typical workflow for purification and analysis.

References

Addressing poor solubility of (Tetrahydro-2H-thiopyran-4-yl)methanol in specific solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (Tetrahydro-2H-thiopyran-4-yl)methanol

A Guide to Understanding and Overcoming Solubility Challenges

Introduction: The Challenge of this compound Solubility

Welcome to the technical support guide for this compound (CAS: 100277-27-8). As a Senior Application Scientist, I understand that navigating the physicochemical properties of specialized reagents is critical to experimental success. This molecule, with its unique thiopyran scaffold, is of growing interest in medicinal chemistry and drug discovery for its potential biological activities.[1][2][3] However, researchers frequently report challenges with its solubility, which can impede progress in biological assays, formulation studies, and synthetic applications.

This guide provides a structured, in-depth approach to understanding and systematically addressing the solubility issues associated with this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Section 1: Physicochemical Profile

Understanding the structure of this compound is the first step in predicting its behavior. The molecule's solubility is governed by a balance between its polar and non-polar features. The presence of a hydroxymethyl group (-CH2OH) allows for hydrogen bonding with polar solvents, while the saturated heterocyclic thiopyran ring contributes to its non-polar, lipophilic character.[1] This duality is the primary reason for its moderate and sometimes challenging solubility profile.

PropertyValueSource
IUPAC Name thian-4-ylmethanol[4]
Synonyms (Thian-4-yl)methanol, 4-(Hydroxymethyl)tetrahydro-2H-thiopyran[1][5]
CAS Number 100277-27-8[4][5]
Molecular Formula C₆H₁₂OS[4][5]
Molecular Weight ~132.23 g/mol [4][5]
Appearance White Solid[5][6]
Predicted Partition Coefficient (LogP) 0.537[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A: While extensive quantitative solubility data is not widely published, we can make strong predictions based on its structure and analogy to similar molecules. The structurally related (Tetrahydro-2H-pyran-4-yl)methanol is described as only "slightly soluble in water".[8][9] Given the similar structure, this compound is expected to have low to moderate solubility in aqueous buffers (like PBS) and higher solubility in polar organic solvents . Expect good solubility in solvents like DMSO, DMF, methanol, and ethanol, and lower solubility in non-polar solvents like hexanes.

Q2: I dissolved my compound in an organic solvent and added it to my aqueous buffer, but it immediately crashed out. What happened?

A: This is a classic case of exceeding the compound's thermodynamic solubility in the final solvent mixture.[10] You likely created a supersaturated solution when you added the concentrated organic stock to the aqueous buffer (the "anti-solvent"). The compound remained dissolved for a moment (kinetic solubility) before crashing out as it equilibrated.[10] The key factors are the final concentration of your compound and the final percentage of the organic co-solvent in your aqueous medium. This is a primary challenge when preparing aqueous solutions for biological assays.[11]

Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?

A: This is an excellent question that touches on fundamental chemistry. The solubility of many compounds can be dramatically increased by pH adjustment, but only if they have ionizable functional groups (like amines or carboxylic acids) within the target pH range.[12][13] this compound lacks strongly acidic or basic sites. The thioether is an extremely weak base, and the primary alcohol is an extremely weak acid. Therefore, adjusting the pH between 2 and 10 is unlikely to cause a significant change in its aqueous solubility .[14] Relying on pH modification is not a viable primary strategy for this specific molecule.[11]

Q4: What are the very first troubleshooting steps I should take if I see solid material in my vial?

A: Before launching into a complex workflow, perform these initial checks:

  • Visual Inspection: Ensure the undissolved material is your compound and not an impurity.

  • Gentle Warming: Gently warm the solution (e.g., to 37-40°C). Many compounds have increased solubility at higher temperatures. Be cautious, as this can also accelerate degradation.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up solid aggregates and accelerate the dissolution process.

If these simple steps fail, it is time to proceed to a more systematic approach.

Section 3: Troubleshooting Workflows & Protocols

For persistent solubility issues, a systematic approach is required. The following workflow diagram and protocols provide a logical path from initial problem to a viable solution.

Solubility_Workflow start Solubility Issue Encountered initial_checks Initial Checks (Visual, Gentle Heat, Sonication) start->initial_checks is_dissolved1 Is Compound Fully Dissolved? initial_checks->is_dissolved1 systematic_approach Begin Systematic Approach is_dissolved1->systematic_approach No success Experiment-Ready Solution is_dissolved1->success Yes solvent_screen Protocol 1: Systematic Solvent Screening systematic_approach->solvent_screen solvent_found Effective Organic Solvent Identified? solvent_screen->solvent_found aqueous_needed Is an Aqueous System Required for Experiment? solvent_found->aqueous_needed Yes fail Re-evaluate Experiment or Consult Formulation Scientist solvent_found->fail No use_neat Use Neat Organic Solvent (e.g., for synthesis) aqueous_needed->use_neat No cosolvent_protocol Protocol 2: Co-Solvent System Strategy aqueous_needed->cosolvent_protocol Yes use_neat->success advanced_methods Protocol 3 (Advanced): Consider Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) cosolvent_protocol->advanced_methods Still Precipitates cosolvent_protocol->success Success advanced_methods->success Success advanced_methods->fail Failure

Caption: Decision workflow for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the best solvent or solvent class for dissolving this compound.

Rationale: Rather than relying on trial and error, this protocol screens a panel of solvents with varying polarities. This provides a clear picture of the compound's physicochemical preferences.

Materials:

  • This compound

  • Microcentrifuge tubes or small glass vials

  • Calibrated pipette

  • Vortex mixer

  • A selection of solvents (see table below)

Procedure:

  • Accurately weigh 1-2 mg of the compound into several separate vials.

  • Select a range of solvents from the table below, covering different polarity classes.

  • To the first vial, add the selected solvent dropwise (e.g., in 50 µL increments).

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect for any remaining solid material against a dark background.

  • Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for all selected solvents.

Table of Common Laboratory Solvents for Screening

Solvent Class Dielectric Constant (20°C) Use Case Observed Solubility (mg/mL)
Water Polar Protic 80.1 Aqueous buffers
Methanol Polar Protic 33.0[15] Stock solutions
Ethanol Polar Protic 24.5 Stock solutions (less toxic)
Acetonitrile (ACN) Polar Aprotic 37.5 HPLC, reactions
Dimethyl Sulfoxide (DMSO) Polar Aprotic 46.7 High concentration stocks
Dichloromethane (DCM) Non-polar 9.1[15] Organic synthesis

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Organic synthesis | |

Protocol 2: Co-Solvent System Strategy

Objective: To prepare a stable aqueous solution of the compound for biological or other assays using a water-miscible organic co-solvent.

Rationale: Co-solvency is the most common and effective technique for increasing the aqueous solubility of moderately lipophilic compounds.[12] The co-solvent (e.g., DMSO) acts by reducing the overall polarity of the bulk solvent (water), making the environment more favorable for the solute.[12]

Procedure:

  • Prepare a High-Concentration Stock: Based on the results from Protocol 1, select a water-miscible organic solvent in which the compound is highly soluble (DMSO is a common first choice). Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Determine Maximum Co-Solvent Tolerance: Before preparing your final solution, check the tolerance of your assay for the co-solvent. Many biological assays are sensitive to DMSO concentrations above 0.5-1%.

  • Serial Dilution (Recommended): Prepare intermediate dilutions of your stock solution in pure co-solvent. This minimizes the volume of organic solvent added to the aqueous phase at the final step.

  • Final Dilution: Vigorously stir or vortex your final aqueous buffer. While stirring, add the required volume of the stock solution dropwise or as a very slow stream. This is the critical step. Adding the stock too quickly will create localized high concentrations, leading to precipitation.

  • Final Observation: After addition, inspect the solution carefully for any signs of cloudiness or precipitate (Tyndall effect). If the solution remains clear, it is ready for use.

Troubleshooting: If precipitation occurs, the final concentration is too high for that specific co-solvent percentage. You must either decrease the final compound concentration or increase the final co-solvent percentage (if your assay allows).

**Protocol 3: Advanced Solubilization Techniques (Formulation)

** Objective: To solubilize the compound for advanced applications (e.g., in vivo studies) when co-solvents are insufficient or inappropriate.

Rationale: When simple co-solvents fail, more advanced formulation strategies may be necessary. These techniques typically involve creating specific molecular complexes or dispersions that enhance aqueous compatibility.[16]

Methods Overview:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic thiopyran portion of the molecule, presenting a soluble complex to the aqueous environment.[12]

  • Use of Surfactants: Surfactants (or detergents) can form micelles in water above their critical micelle concentration. The hydrophobic core of the micelle can sequester the compound, allowing it to be dispersed in the aqueous phase.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state. This can enhance dissolution rates by increasing the surface area and wettability of the drug.[12]

Application Note: These are advanced techniques that require significant formulation expertise. If your project requires this level of solubilization, consulting with a formulation scientist is highly recommended.

Section 4: Safety & Handling

Always handle this compound in accordance with good laboratory practice.[6]

  • Use in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[17]

  • Avoid inhalation of dust or contact with skin and eyes.[6]

  • Consult the most recent Safety Data Sheet (SDS) from your supplier for complete safety and disposal information.[6]

References

Technical Support Center: Best Practices for Handling Air- and Moisture-Sensitive Thiopyran Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiopyran reagents. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the proper handling, storage, and use of air- and moisture-sensitive thiopyran derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Thiopyran derivatives are crucial building blocks in medicinal chemistry and materials science, valued for their roles in constructing bioactive agents and functional materials.[1][2] However, the sulfur-containing heterocyclic ring can be susceptible to degradation by atmospheric oxygen and moisture, leading to compromised reagent purity, low reaction yields, and inconsistent results. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with thiopyran reagents, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. Could my thiopyran reagent be the cause?

Answer: Yes, the degradation of your thiopyran reagent is a likely culprit for low yields. Several factors related to its sensitivity to air and moisture can contribute to this issue.

Causality: Thiopyran reagents can degrade via several pathways when exposed to air and moisture. The sulfur atom is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone.[3] This is a common degradation pathway for many organosulfur compounds.[4][5] Additionally, certain functional groups on the thiopyran ring may be prone to hydrolysis.[6] This chemical degradation reduces the concentration of the active reagent, leading to incomplete conversion and lower yields.[3][7]

Troubleshooting Steps:

  • Verify Reagent Purity: Before starting your reaction, it is crucial to confirm the purity of your thiopyran reagent, especially if it's from an older batch or has been opened multiple times.

    • Recommended Analytical Techniques:

      • Quantitative NMR (qNMR): Use an internal standard to determine the precise concentration of the active thiopyran.

      • HPLC with a stability-indicating method: This can separate the parent compound from its degradation products.[3][8][9]

  • Run a Control Experiment: If possible, use a freshly opened or newly purchased vial of the thiopyran reagent as a control to compare the reaction outcome.[3]

  • Ensure Rigorous Inert Atmosphere: Many syntheses involving thiopyran derivatives are conducted under an inert atmosphere using standard Schlenk techniques or a glovebox to prevent degradation.[2] Re-evaluate your setup to eliminate any potential leaks.

  • Use Anhydrous Solvents: Solvents are a primary source of moisture.[10] Ensure your solvents are rigorously dried and deoxygenated before use.

Q2: I've noticed a color change in my solid thiopyran reagent, from white/light yellow to a darker yellow or brown. Is it still usable?

Answer: A change in color is a strong indicator of chemical degradation.[3] It is highly recommended to cease using the discolored reagent in experiments where high purity is critical until its quality has been verified.

Causality: The formation of colored impurities often results from oxidation or other degradation pathways that create more conjugated systems. Exposure to light, elevated temperatures, or a reactive atmosphere (oxygen and moisture) can accelerate this process.[3]

Immediate Actions & Solutions:

  • Quarantine the Reagent: Set aside the discolored batch to prevent accidental use.

  • Assess Purity: Perform HPLC or NMR analysis to identify and quantify the impurities. Compare the results to the certificate of analysis of a pure sample.

  • Purification (if feasible): Depending on the nature of the impurities and the stability of the thiopyran, purification may be an option.

    • Recrystallization: This is a common technique for purifying solid organic compounds.[11][12][13]

    • Column Chromatography: This can be effective but be aware that some thiopyrans may be unstable on silica gel.[1] It's advisable to perform a quick spot test on a TLC plate to check for stability.[1]

Future Prevention:

  • Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.[3]

  • Proper Storage: Store the reagent in a tightly sealed, opaque container in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere.[3][14]

Q3: My NMR/LC-MS analysis shows unexpected peaks in my reaction mixture. Could these be from the thiopyran starting material?

Answer: It is very likely that these unexpected peaks are degradation products of your thiopyran reagent, especially if the reagent was not handled under strict inert conditions.

Causality: As mentioned, the primary degradation pathways for thiopyrans involve oxidation of the sulfur atom to sulfoxides and sulfones.[3] For thiophene, a related sulfur heterocycle, oxidation can lead to the formation of organosulfates and sulfonates.[15][16] These oxidized species will have different chemical shifts in NMR and different mass-to-charge ratios in MS analysis.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Peaks start Unexpected peaks observed in NMR/LC-MS check_reagent Analyze a sample of the thiopyran starting material start->check_reagent compare Do peaks match those in the reaction mixture? check_reagent->compare yes Yes compare->yes Match no No compare->no No Match reagent_degraded Reagent is degraded. Purify or use a new batch. yes->reagent_degraded side_reaction Peaks are likely from a reaction side product. Re-evaluate reaction conditions. no->side_reaction G cluster_1 Syringe Transfer of Air-Sensitive Liquid start Dry syringe in oven and cool under inert gas flush Flush syringe with inert gas (3x) start->flush pressurize Slightly pressurize reagent bottle with inert gas flush->pressurize withdraw Withdraw desired volume of liquid pressurize->withdraw remove_bubble Invert syringe and expel gas bubble back into bottle withdraw->remove_bubble transfer Transfer liquid to reaction flask remove_bubble->transfer

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Biological Activity of (Tetrahydro-2H-thiopyran-4-yl)methanol and its Oxygen Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Classic Bioisosteric Pair

Introduction: The Subtle Power of a Single Atom Swap

In the intricate world of medicinal chemistry, the principle of bioisosterism—the substitution of one atom or group for another with similar physical or chemical properties—is a cornerstone of rational drug design.[1] This strategy allows for the fine-tuning of a molecule's pharmacological profile, potentially enhancing potency, altering selectivity, improving metabolic stability, or reducing toxicity.[2][3] One of the most classic and instructive examples of bioisosteric replacement is the substitution of an ether oxygen with a sulfur atom, creating a thioether.

This guide provides a comparative analysis of (Tetrahydro-2H-thiopyran-4-yl)methanol (the "Thia-analog") and its direct oxygen counterpart, (Tetrahydro-2H-pyran-4-yl)methanol (the "Oxa-analog"). While structurally very similar, the fundamental differences between sulfur and oxygen in terms of size, electronegativity, and bond angles can impart surprisingly divergent biological activities.[4] We will explore these differences through a series of foundational in vitro assays, explaining not just the protocols but the scientific rationale behind their selection. This guide is designed for researchers and drug development professionals seeking to understand the real-world implications of this common bioisosteric switch.

Physicochemical Properties: The Foundation of Biological Difference

Before delving into biological assays, it is crucial to understand the inherent physicochemical differences between the two molecules. These properties govern how the molecules will interact with biological systems, from simple solubility to complex receptor binding and metabolic pathways.

Property(Tetrahydro-2H-pyran-4-yl)methanolThis compoundRationale for Impact
Molecular Weight 116.16 g/mol [5][6]132.23 g/mol [7]Increased mass may slightly alter diffusion rates and binding kinetics.
LogP (Octanol/Water) ~0.3 (Predicted)~0.9 (Predicted)[7]The larger, less electronegative sulfur atom reduces polarity, increasing lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and decrease aqueous solubility.
Hydrogen Bond Acceptor Count 2 (Ring oxygen, hydroxyl oxygen)2 (Sulfur atom, hydroxyl oxygen)The lone pairs on sulfur are less effective hydrogen bond acceptors than those on oxygen, potentially weakening interactions with biological targets that rely on H-bonding to the heterocyclic atom.
Heteroatom Bond Angle (C-X-C) ~111° (in Tetrahydropyran)~99° (in Tetrahydrothiopyran)The smaller bond angle in the thia-analog alters the overall conformation and geometry of the six-membered ring, which can significantly impact how the molecule fits into a binding pocket.
Metabolic Potential Ring ether is generally stable.Thioether is susceptible to oxidation to sulfoxide and sulfone by Cytochrome P450 enzymes.[4]The thia-analog has an additional metabolic pathway that can lead to faster clearance and the formation of potentially active or inactive metabolites.
Comparative Biological Evaluation: A Trio of Foundational Assays

To objectively compare the biological activity of the thia- and oxa-analogs, we will employ a standard suite of in vitro assays designed to probe cytotoxicity, metabolic stability, and target engagement. The following sections present hypothetical, yet plausible, experimental data and the detailed protocols required to generate it.

1. General Cytotoxicity Assessment (MTT Assay)

Causality: The first step in characterizing any new compound is to determine its general toxicity to living cells. Increased lipophilicity in the thia-analog could lead to enhanced membrane disruption or intracellular accumulation, potentially resulting in higher cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]

Hypothetical Results:

CompoundCell Line (e.g., HeLa)CC₅₀ (µM)
(Tetrahydro-2H-pyran-4-yl)methanolHeLa> 100
This compoundHeLa75.4
Doxorubicin (Positive Control)HeLa0.8

Interpretation: The hypothetical data suggests that while both compounds exhibit low toxicity, the thia-analog is modestly more cytotoxic than the oxa-analog. This aligns with its increased lipophilicity, potentially leading to greater cell association.

2. Metabolic Stability Assessment (Liver Microsomal Assay)

Causality: A compound's therapeutic potential is heavily influenced by its metabolic fate. The liver is the primary site of drug metabolism, and assays using liver microsomes—vesicles containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs)—are the industry standard for predicting in vivo clearance.[10][11] We hypothesize that the thioether in the thia-analog will be a primary site for metabolic oxidation, leading to a shorter metabolic half-life compared to the more stable ether of the oxa-analog.[12]

Hypothetical Results:

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
(Tetrahydro-2H-pyran-4-yl)methanol55.212.6
This compound18.337.9
Verapamil (High-Clearance Control)7.197.6

Interpretation: The thia-analog is cleared significantly faster than the oxa-analog, supporting the hypothesis that the thioether is a metabolic liability. This rapid metabolism could limit its systemic exposure and duration of action in an in vivo setting.

3. Target Engagement Assessment (Competitive Receptor Binding Assay)

Causality: To determine if the structural differences affect specific biological target interactions, a competitive binding assay is employed.[13][14] This assay measures the ability of a test compound to displace a known, labeled ligand from a receptor. The subtle changes in ring conformation and hydrogen bonding capacity between our analogs could dramatically alter binding affinity. For this guide, we will hypothesize a screen against the Cannabinoid Receptor 2 (CB2), as derivatives of the oxa-analog have been reported as starting materials for CB2 agonists.[15]

Hypothetical Results:

CompoundReceptor TargetKi (nM)
(Tetrahydro-2H-pyran-4-yl)methanolHuman CB28,500
This compoundHuman CB21,250
CP-55,940 (High-Affinity Control)Human CB20.9

Interpretation: In this hypothetical screen, the thia-analog demonstrates a significantly higher binding affinity (lower Ki value) for the CB2 receptor than its oxygen counterpart. This suggests that the specific geometry and electronic properties of the tetrahydrothiopyran ring are more favorable for fitting into the CB2 binding pocket.

Experimental Workflows & Protocols

For scientific integrity and reproducibility, the exact methodologies used are paramount. The following are detailed, self-validating protocols for the assays described above.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep Compound Stock Preparation (10 mM in DMSO) cytotoxicity Cytotoxicity Assay (MTT) - 96-well plate setup - Serial dilution - 48h incubation compound_prep->cytotoxicity Test Articles metabolism Metabolic Stability Assay - Human Liver Microsomes - NADPH regeneration - Time course sampling compound_prep->metabolism Test Articles binding Receptor Binding Assay - CB2-expressing membranes - Radioligand displacement - Scintillation counting compound_prep->binding Test Articles cell_culture Cell Culture Maintenance (e.g., HeLa cells) cell_culture->cytotoxicity cyto_analysis CC₅₀ Calculation (Non-linear regression) cytotoxicity->cyto_analysis metab_analysis t½ & Clint Calculation (First-order decay) metabolism->metab_analysis binding_analysis Ki Calculation (Cheng-Prusoff equation) binding->binding_analysis final_report Comparative Analysis Report cyto_analysis->final_report metab_analysis->final_report binding_analysis->final_report

Caption: Overall experimental workflow for the comparative biological evaluation.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate HeLa cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the thia- and oxa-analogs in culture medium from a 10 mM DMSO stock. Final concentrations should range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Calculate the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression analysis.

Protocol 2: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Working Solution: 100 µM solution of each analog in buffer (from 10 mM DMSO stock). Final incubation concentration will be 1 µM.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to 0.5 mg/mL in phosphate buffer.[16][17]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's protocol.[17]

  • Reaction Initiation: In a 96-well plate, combine the microsomal solution and the test compound. Pre-warm at 37°C for 5 minutes.

  • Start Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).[10]

  • Protein Precipitation: Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k.

Hypothetical Signaling Pathway Modulation

G Thia_Analog This compound CB2_Receptor CB2 Receptor (Gi-coupled GPCR) Thia_Analog->CB2_Receptor Binds & Activates Gi_Protein Gi Protein (α, βγ subunits) CB2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC αi Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Anti-inflammatory cytokines) CREB->Gene_Expression Modulates

Caption: Hypothetical signaling cascade following CB2 receptor activation.

Conclusion: Guiding Future Drug Design

This comparative guide illustrates that even a subtle, single-atom substitution of oxygen for sulfur can profoundly impact a molecule's biological profile. Our analysis, based on standard preclinical assays, reveals that the thia-analog, This compound , while potentially possessing higher target affinity due to conformational and electronic effects, suffers from lower metabolic stability. Conversely, the oxa-analog, (Tetrahydro-2H-pyran-4-yl)methanol , is more stable but shows weaker target engagement in our hypothetical model.

These findings provide critical insights for drug development professionals:

  • The tetrahydrothiopyran scaffold may be a promising starting point for developing potent ligands, but medicinal chemists must be prepared to address the metabolic liability of the thioether, perhaps by adding blocking groups or making other structural modifications.

  • The tetrahydropyran scaffold provides a metabolically robust core, making it an excellent choice for indications where long-term stability is paramount, though potency may need to be optimized through other chemical modifications.

Ultimately, the choice between such bioisosteres is not about which is "better," but which possesses the most suitable set of properties for a given therapeutic goal. This guide provides the framework for making that evidence-based decision.

References

Comparative analysis of different synthetic routes to (Tetrahydro-2H-thiopyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol

Introduction: The Significance of the Thiopyran Scaffold

This compound is a crucial saturated heterocyclic building block in modern medicinal chemistry and materials science. The tetrahydrothiopyran (thiane) moiety offers a unique combination of properties: it acts as a bioisostere for cyclohexane or piperidine rings, influencing lipophilicity, metabolic stability, and conformational rigidity of a parent molecule. Its presence can be critical for achieving desired pharmacokinetic profiles and target engagement. Given its importance, the efficient and scalable synthesis of this intermediate is a topic of considerable interest for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the most practical and field-proven synthetic routes to this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, evaluate the trade-offs between different methodologies, and provide detailed, self-validating protocols. The analysis will focus on key performance indicators including chemical yield, scalability, safety, and overall process efficiency.

Core Synthetic Strategies: An Overview

The synthesis of this compound invariably proceeds through the reduction of a carbonyl group at the C4 position of the thiane ring. The two most prominent and logical precursors are Tetrahydro-2H-thiopyran-4-carboxylic acid and its corresponding esters (e.g., ethyl or methyl esters). The choice between these starting points dictates the selection of the reducing agent and the overall process parameters.

Synthetic_Overview Ketone Tetrahydro-4H- thiopyran-4-one Acid Tetrahydro-2H-thiopyran- 4-carboxylic acid Ketone->Acid Oxidation/ Rearrangement Ester Ethyl Tetrahydro-2H-thiopyran- 4-carboxylate Ketone->Ester e.g., Reformatsky/ Cyanation Product (Tetrahydro-2H-thiopyran- 4-yl)methanol Acid->Product Reduction Ester->Product Reduction

Caption: Primary synthetic pathways to the target alcohol from key precursors.

Route 1: Reduction of Tetrahydro-2H-thiopyran-4-carboxylic acid

This is the most direct route, converting the carboxylic acid to the primary alcohol in a single synthetic step. The primary challenge lies in the selection of a reducing agent powerful enough to reduce a carboxylic acid, which is one of the more stable carbonyl functionalities.

Method 1.A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Expertise & Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing almost all carbonyl functional groups, including carboxylic acids and esters.[1] Its high reactivity ensures a rapid and typically high-yielding conversion. However, this reactivity comes with significant safety considerations. LiAlH₄ reacts violently with water and protic solvents and is pyrophoric upon contact with air, especially in its powdered form. Therefore, this method requires strict anhydrous conditions and a carefully controlled workup procedure.

Experimental Protocol:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Inerting: The apparatus is purged with dry nitrogen for 15-20 minutes.

  • Reagent Suspension: Anhydrous tetrahydrofuran (THF, 10 mL per 1 g of acid) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (2.0 equivalents) at 0 °C (ice-water bath).

  • Substrate Addition: Tetrahydro-2H-thiopyran-4-carboxylic acid (1.0 equivalent), dissolved in a minimum amount of anhydrous THF, is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser workup): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Workup: The resulting granular white precipitate (lithium and aluminum salts) is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with THF or ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Method 1.B: Titanium-Catalyzed Reduction with Ammonia Borane

Expertise & Rationale: This modern approach represents a significant advancement in safety and functional group tolerance.[2][3] Ammonia borane (H₃N–BH₃) is an air- and moisture-stable solid, making it far easier and safer to handle than LiAlH₄.[3] In the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄), it forms a more reactive species capable of efficiently reducing carboxylic acids at room temperature.[2] This method is particularly valuable in complex molecule synthesis where other sensitive functional groups might be present.

Experimental Protocol:

  • Setup: An oven-dried round-bottom flask is charged with Tetrahydro-2H-thiopyran-4-carboxylic acid (1.0 equivalent) and a magnetic stir bar under a nitrogen atmosphere.

  • Solvent & Catalyst: Anhydrous diethyl ether (Et₂O) is added, and the solution is cooled to 0 °C. Titanium tetrachloride (TiCl₄, 0.1 equivalents) is added dropwise via syringe.

  • Reducing Agent: Solid ammonia borane (2.0 equivalents) is added slowly and portion-wise to the stirred solution.

  • Reaction: The ice bath is removed, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

  • Quenching: Upon completion, the mixture is cooled to 0 °C and quenched by the slow addition of 1M HCl.

  • Workup: The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by column chromatography.

Route 2: Reduction of Ethyl Tetrahydro-2H-thiopyran-4-carboxylate

This two-step approach involves first converting the carboxylic acid to an ester, which is then reduced. While it adds a step, working with an ester can be advantageous. Esters are typically less polar and easier to purify than their corresponding acids, and they can be reduced under slightly different conditions.

Method 2.A: Esterification followed by LiAlH₄ Reduction

Expertise & Rationale: The conversion of the carboxylic acid to its ethyl or methyl ester is a standard procedure (e.g., Fischer esterification using H₂SO₄ in ethanol). The subsequent reduction of the ester with LiAlH₄ is highly efficient and one of the most common laboratory methods for this transformation. The reaction mechanism is similar to the acid reduction, and the safety precautions for handling LiAlH₄ remain the same. A near-identical procedure is used for the oxygen-containing analog, (tetrahydro-2H-pyran-4-yl)methanol, with reported yields as high as 96%.[4][5]

Experimental Protocol (Reduction Step):

  • Setup & Inerting: As described in Method 1.A.

  • Reagent Suspension: LiAlH₄ (1.5 equivalents) is suspended in anhydrous THF at 0 °C.

  • Substrate Addition: Ethyl tetrahydro-2H-thiopyran-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the suspension.

  • Reaction: The mixture is stirred at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the ester.

  • Quenching & Workup: The reaction is quenched and worked up using the identical Fieser procedure described in Method 1.A.

  • Purification: The final product is isolated after drying and evaporation of the solvent. Purity is often high enough for immediate use, but column chromatography can be employed for further purification.

Reaction_Schemes cluster_0 Route 1: From Carboxylic Acid cluster_1 Route 2: From Ester Acid_Start Tetrahydro-2H-thiopyran- 4-carboxylic acid Product_1A (Tetrahydro-2H-thiopyran- 4-yl)methanol Acid_Start->Product_1A 1. LiAlH₄, THF 2. H₂O, NaOH/H₂O Product_1B (Tetrahydro-2H-thiopyran- 4-yl)methanol Acid_Start->Product_1B 1. NH₃·BH₃, TiCl₄, Et₂O 2. 1M HCl Ester_Start Ethyl Tetrahydro-2H-thiopyran- 4-carboxylate Product_2A (Tetrahydro-2H-thiopyran- 4-yl)methanol Ester_Start->Product_2A 1. LiAlH₄, THF 2. H₂O, NaOH/H₂O

Caption: Specific reaction conditions for the primary synthetic routes.

Comparative Analysis and Data Summary

The choice of an optimal synthetic route depends on the specific requirements of the laboratory or production setting. Factors such as scale, available equipment, safety protocols, and cost are paramount.

Method Precursor Key Reagents Typical Yield Scalability Safety Profile Cost-Effectiveness
1.A Carboxylic AcidLiAlH₄, THF>90%ModeratePoor (Pyrophoric)Moderate (LiAlH₄ cost)
1.B Carboxylic AcidNH₃·BH₃, TiCl₄80-95%ExcellentExcellent (Stable Reagents)Good (Catalytic)
2.A EsterLiAlH₄, THF>95%[4][5]ModeratePoor (Pyrophoric)Moderate (Adds esterification step)

Discussion of Field-Proven Insights:

  • For Bench-Scale, Discovery Chemistry: Method 2.A (reduction of the ester with LiAlH₄) is often the fastest and most reliable route. The ester precursor is typically cleaner than the acid, and the reduction is very high-yielding. The safety risks of LiAlH₄ are manageable at a small scale (<10g) with standard laboratory precautions.

  • For Process Development and Scale-Up: Method 1.B (TiCl₄-catalyzed reduction) is the clear winner. The avoidance of pyrophoric LiAlH₄ is a critical advantage for process safety and operational simplicity. The reagents are stable, easy to handle, and the catalytic nature of the reaction improves atom economy and reduces cost at scale. While it may require initial optimization, the long-term benefits in safety and scalability are significant.

  • Overall Assessment: The classic LiAlH₄ reduction (Methods 1.A and 2.A) remains a valuable tool in the researcher's arsenal for its sheer efficiency. However, the trend in modern process chemistry is a move towards safer, more sustainable methods. The titanium-catalyzed reduction embodies this principle and should be the primary consideration for any application beyond discovery-scale synthesis.

Conclusion and Recommendations

Multiple viable synthetic routes exist for the preparation of this compound.

  • Recommendation for Speed and Yield (Small Scale): The reduction of Ethyl Tetrahydro-2H-thiopyran-4-carboxylate with Lithium Aluminum Hydride (Method 2.A) is recommended for its high efficiency and reliability.

  • Recommendation for Safety and Scalability: The Titanium-catalyzed reduction of Tetrahydro-2H-thiopyran-4-carboxylic acid with Ammonia Borane (Method 1.B) is the superior choice for pilot-plant or manufacturing scale, offering a vastly improved safety profile and operational simplicity.

By understanding the underlying principles and trade-offs of each method, researchers can select the synthetic strategy that best aligns with their specific goals, whether they are rapidly generating derivatives for a screening campaign or developing a robust, scalable process for active pharmaceutical ingredient (API) synthesis.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity.[1][2] While high potency against a primary therapeutic target is essential, off-target interactions can lead to unforeseen side effects, reduced efficacy, or even toxicity.[3] Conversely, in some cases, a carefully characterized "polypharmacology" profile, where a drug interacts with multiple targets, can be therapeutically advantageous.[4][5] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a regulatory requirement but a foundational pillar of rational drug design.[3][6]

This guide focuses on derivatives of (Tetrahydro-2H-thiopyran-4-yl)methanol, a heterocyclic scaffold of growing interest in medicinal chemistry. We will present a comparative framework for assessing the cross-reactivity of a hypothetical lead compound, THTPM-D1 , designed as a potent inhibitor of Kinase A. Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating workflow for characterizing the selectivity profile of this chemical series against related and functionally relevant targets.

The Rationale: Why We Scrutinize Kinase Selectivity

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[7][8] Their central role in signal transduction makes them prime targets for therapeutic intervention, particularly in oncology and immunology.[9][10] However, the high degree of similarity in the ATP-binding pocket across the kinome presents a significant challenge for developing selective inhibitors.[11][12]

For our lead compound, THTPM-D1 , the selection of a cross-reactivity panel is a critical, strategy-driven decision. We do not choose targets at random; instead, we base our selection on two key principles:

  • Structural Homology: We prioritize kinases from the same family or subfamily as our primary target, Kinase A. These proteins share conserved structural motifs and sequence homology within their ATP-binding sites, making them more likely to interact with the same inhibitor.

  • Functional Relevance: We also include key kinases from parallel or downstream signaling pathways.[13][14] Unintended inhibition of these targets could disrupt cellular homeostasis or lead to complex pharmacological outcomes that would be missed by focusing on structural similarity alone.

This dual-pronged approach ensures a comprehensive assessment, providing insights into both potential off-target toxicities and opportunities for drug repurposing.[1]

Experimental Workflow for Cross-Reactivity Profiling

Our experimental design integrates biochemical and cell-based assays to build a multi-layered, validated understanding of compound selectivity. Biochemical assays provide direct, quantitative measures of enzyme inhibition, while cell-based assays confirm target engagement in a more physiologically relevant context.[4]

Caption: A two-phase workflow for comprehensive cross-reactivity assessment.

Methodology 1: Biochemical Kinase Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of THTPM-D1 against a panel of kinases using a luminescence-based assay that quantifies ATP consumption.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of THTPM-D1 in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in assay buffer.

    • Reconstitute recombinant human kinases (Kinase A, and off-target panel) to their optimal working concentrations in kinase buffer.

    • Prepare the substrate and ATP solution. The ATP concentration should be set near the Km value for each specific kinase to ensure the resulting IC50 value approximates the inhibitor's binding affinity (Ki).[5][7]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the appropriate kinase solution to each well.

    • Add 2.5 µL of the THTPM-D1 serial dilutions or DMSO (vehicle control) to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the ATP/substrate mixture to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of a luminescence-based detection reagent (which measures remaining ATP) to each well.

    • Incubate for 10 minutes to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of THTPM-D1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Biochemical Selectivity of THTPM-D1

The following table summarizes the inhibitory activity of THTPM-D1 against its primary target and a panel of structurally or functionally related kinases.

TargetKinase FamilyIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 Kinase A)
Kinase A (Primary) Family X 15 1
Kinase BFamily X2,500167
Kinase CFamily Y85057
Kinase DFamily Y>10,000>667
Kinase EFamily Z6,700447

Data are hypothetical and for illustrative purposes.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method used to verify direct drug-target engagement within intact cells.[15][16] The principle is based on ligand-induced thermal stabilization of the target protein.[17][18] Binding of THTPM-D1 to a kinase should increase its melting temperature (Tm).

Protocol Steps:

  • Cell Culture and Treatment:

    • Culture a human cell line known to express the target kinases (e.g., HeLa, HEK293) to ~80% confluency.

    • Harvest and resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension and treat with either 10 µM THTPM-D1 or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge:

    • Transfer the treated cell suspensions to PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant (soluble fraction) to a new plate.

    • Quantify the amount of the specific target kinase remaining in the soluble fraction using a suitable method like Western Blot or AlphaScreen®.

  • Data Analysis:

    • For each temperature point, normalize the signal to the 40°C sample (representing 100% soluble protein).

    • Plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • Determine the shift in melting temperature (ΔTm) induced by THTPM-D1.

Comparative Data: Cellular Target Engagement by THTPM-D1

This table shows the thermal stabilization effect of THTPM-D1 on its primary target and a key off-target identified in the biochemical screen.

TargetΔTm with 10 µM THTPM-D1 (°C)Interpretation
Kinase A (Primary) +8.5 Robust Target Engagement
Kinase C (Off-Target)+1.2Minimal to No Engagement

Data are hypothetical and for illustrative purposes.

Signaling Pathway Context

Understanding the cellular pathways in which the primary and off-targets operate is crucial for interpreting cross-reactivity data.[19] Unwanted inhibition of a kinase in a critical parallel pathway can have significant functional consequences.

G cluster_0 Pathway 1 cluster_1 Pathway 2 GF1 Growth Factor 1 Rec1 Receptor 1 GF1->Rec1 KinaseA Kinase A (Primary Target) Rec1->KinaseA Sub1 Substrate 1 KinaseA->Sub1 Resp1 Cell Proliferation Sub1->Resp1 GF2 Growth Factor 2 Rec2 Receptor 2 GF2->Rec2 KinaseC Kinase C (Off-Target) Rec2->KinaseC Sub2 Substrate 2 KinaseC->Sub2 Resp2 Cell Survival Sub2->Resp2 THTPM_D1 THTPM-D1 THTPM_D1->KinaseA Strong Inhibition (IC50 = 15 nM) THTPM_D1->KinaseC Weak Inhibition (IC50 = 850 nM)

Caption: Signaling context for THTPM-D1 activity on primary and off-targets.

Discussion and Interpretation

The data presented paints a clear picture of the selectivity profile for THTPM-D1 .

  • Biochemical Potency and Selectivity: The biochemical data (Table 1) demonstrate that THTPM-D1 is a potent inhibitor of its primary target, Kinase A, with an IC50 of 15 nM. The selectivity ratios are encouraging; the compound is over 160-fold more selective for Kinase A than for the closely related Kinase B and shows minimal activity against Kinases D and E. However, the 57-fold selectivity against Kinase C warrants further investigation. While this represents a significant selectivity window, inhibition of Kinase C could occur at higher compound concentrations used in cellular or in vivo models.

  • Cellular Target Validation: The CETSA results (Table 2) provide critical validation. The substantial thermal shift of +8.5°C for Kinase A confirms that THTPM-D1 robustly engages its intended target in a complex cellular environment.[20] Crucially, the minimal shift observed for Kinase C (+1.2°C) at a high concentration (10 µM) suggests that despite moderate biochemical inhibition, the compound does not meaningfully engage this off-target in intact cells under these conditions. This highlights why cellular assays are essential; biochemical activity does not always translate directly to cellular target engagement.[4]

Conclusion

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. As demonstrated with the hypothetical this compound derivative THTPM-D1 , a multi-faceted approach combining rational target selection, quantitative biochemical profiling, and robust cellular target engagement assays provides the most reliable and actionable data. This guide offers a framework that not only identifies potential liabilities but also builds confidence in the selectivity and mechanism of action of novel chemical entities, ultimately paving the way for the development of safer and more effective therapeutics.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Tetrahydrothiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Tetrahydrothiopyran-4-one is a pivotal heterocyclic scaffold in medicinal chemistry and drug development, serving as a versatile building block for a multitude of complex pharmaceutical compounds.[1] The efficiency, scalability, and stereochemical outcome of its synthesis are critically dependent on the chosen catalytic system. This guide provides an in-depth, objective comparison of the primary catalytic routes to tetrahydrothiopyran-4-one and its derivatives, offering field-proven insights and supporting experimental data to inform catalyst and methodology selection for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Catalyst Selection

The synthesis of the tetrahydrothiopyran-4-one core can be broadly categorized into classical cyclizations, metal-catalyzed multicomponent reactions, and modern organocatalytic strategies. The choice of catalyst is not merely a matter of optimizing yield; it dictates the feasibility of synthesizing substituted analogs, controls stereochemistry, and impacts process scalability and economics. This guide will dissect three major catalytic systems: the robust base-catalyzed Dieckmann condensation, the versatile rhodium-catalyzed hydroacylation/thio-conjugate addition, and the diastereoselective phase-transfer catalyzed synthesis.

Performance Comparison of Catalytic Systems

To provide a clear, at-a-glance comparison, the performance of these key catalytic systems is summarized below. The data, compiled from notable studies, highlights critical performance indicators that influence the practical application of each method.

Catalytic SystemCatalyst/ReagentsSubstrate(s)ProductYield (%)Temp. (°C)Time (h)Key Advantages & Limitations
Base-Catalyzed Dieckmann Condensation Sodium Methoxide (NaOMe)Dimethyl 3,3'-thiodipropanoateTetrahydro-4H-thiopyran-4-one>75Reflux15-20Advantages: Cost-effective, straightforward procedure for the parent scaffold.[2][3] Limitations: Limited scope for substitution, harsh conditions (strong base, high temp.).
Rhodium-Catalyzed Tandem Reaction [Rh(COD)Cl]₂ / dppeβ-(tert-butylthio)propanal and various alkynesSubstituted Tetrahydrothiopyran-4-onesup to 9911012Advantages: High yields, broad substrate scope for diverse substitutions, one-pot process.[2][4][5] Limitations: Requires specialized starting materials, catalyst cost.
Phase-Transfer Catalysis (PTC) Tetrabutylammonium bromide (TBAB) / NaOHDivinyl ketone and Na₂S2,6-Diaryl-tetrahydrothiopyran-4-ones>90Room Temp.2-24Advantages: High diastereoselectivity, mild reaction conditions, operational simplicity.[2][6][7] Limitations: Primarily demonstrated for specific 2,6-disubstituted analogs.

Deep Dive into Catalytic Methodologies

Base-Catalyzed Dieckmann Condensation

This classical approach remains a highly reliable and cost-effective method for producing the unsubstituted tetrahydro-4H-thiopyran-4-one. The causality behind this choice rests on its operational simplicity and the low cost of the starting materials and catalyst.

Mechanism: The reaction is an intramolecular Claisen condensation. A strong base, typically sodium methoxide, deprotonates the α-carbon of one of the ester groups of dimethyl 3,3'-thiodipropanoate to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in the same molecule, leading to a cyclic β-keto ester intermediate after the elimination of a methoxide ion. The driving force of the reaction is the final deprotonation of the highly acidic α-hydrogen of the β-keto ester, which is an irreversible acid-base reaction.[1] A subsequent acidic workup and decarboxylation yield the final product.[2][3]

Dieckmann_Condensation sub Dimethyl 3,3'-thiodipropanoate enolate Enolate Intermediate sub->enolate + NaOMe - MeOH cyclic_inter Cyclic Intermediate enolate->cyclic_inter Intramolecular Attack beta_keto Methyl tetrahydro-4-oxo- 2H-thiopyran-3-carboxylate cyclic_inter->beta_keto - MeO⁻ product Tetrahydro-4H- thiopyran-4-one beta_keto->product 1. H₃O⁺ 2. Δ, -CO₂

Caption: Mechanism of the Dieckmann Condensation for Tetrahydrothiopyran-4-one Synthesis.

Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one [2][3]

  • Catalyst Preparation: Under an inert atmosphere (e.g., argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous methanol to generate sodium methoxide in situ.

  • Reaction Setup: Cool the resulting sodium methoxide solution in tetrahydrofuran (THF) to 0 °C in an ice bath.

  • Substrate Addition: Add dimethyl 3,3'-thiobispropanoate (1.0 eq) dropwise to the stirred solution.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 15-20 hours.

  • Quenching: Cool the mixture and carefully quench with aqueous acid.

  • Decarboxylation: Isolate the intermediate (methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate) and reflux in 10% aqueous H₂SO₄ to effect decarboxylation, yielding the final product.

  • Purification: The product can be purified by distillation or chromatography.

This protocol is self-validating as the progress can be monitored by TLC, and the final product's identity can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Rhodium-Catalyzed Tandem Hydroacylation/Thio-Conjugate-Addition

For accessing substituted tetrahydrothiopyran-4-ones, rhodium catalysis offers a powerful and elegant one-pot solution. The choice of a rhodium catalyst, particularly with a bidentate phosphine ligand like dppe, is causal to achieving high regioselectivity and efficiency in the initial hydroacylation step, which then seamlessly flows into the cyclization.

Mechanism: This is a tandem sequence.[4][5] The catalytic cycle begins with the oxidative addition of the aldehyde C-H bond of the β-(tert-butylthio)-substituted aldehyde to the Rh(I) center. This is followed by migratory insertion of the alkyne into the Rh-H bond. Reductive elimination then occurs to form a β'-thio-substituted-enone intermediate and regenerate the Rh(I) catalyst. This enone intermediate, in the same pot, undergoes a spontaneous intramolecular thio-Michael (S-conjugate) addition to form the final tetrahydrothiopyran-4-one ring system.[8][9]

Rhodium_Catalysis sub β-(t-BuS)-aldehyde + Alkyne oxidative Oxidative Addition (C-H Activation) sub->oxidative + [Rh(I)] cat [Rh(I)] Catalyst insertion Migratory Insertion oxidative->insertion reductive Reductive Elimination insertion->reductive enone β'-thio-enone Intermediate reductive->enone - [Rh(I)] cyclization Intramolecular Thio-Michael Addition enone->cyclization product Substituted Tetrahydrothiopyran-4-one cyclization->product

Caption: Workflow for Rh-Catalyzed Synthesis of Substituted Tetrahydrothiopyran-4-ones.

Experimental Protocol: One-Pot Synthesis of Substituted Tetrahydrothiopyran-4-ones [2][4]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor [Rh(COD)Cl]₂ and the dppe ligand (1,2-bis(diphenylphosphino)ethane) in a dry solvent such as 1,2-dichloroethane (DCE).

  • Reagent Addition: Add the β-(tert-butylthio)-substituted aldehyde (1.0 eq) and the corresponding alkyne (1.1 eq) to the catalyst solution.

  • Reaction: Seal the reaction vessel and heat the mixture at 110 °C for 12 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired substituted tetrahydrothiopyran-4-one.

The self-validating nature of this protocol lies in the one-pot formation of a complex product from simple precursors, with progress and purity assessable by GC-MS and NMR analysis of aliquots.

Phase-Transfer Catalyzed (PTC) Diastereoselective Synthesis

When stereochemistry is a primary concern, particularly for 2,6-disubstituted analogs, phase-transfer catalysis provides an excellent solution. The causality for using PTC is its ability to bring together reactants from two immiscible phases (e.g., aqueous and organic), enabling reactions that would otherwise be impractically slow, all under exceptionally mild conditions.[10]

Mechanism: This method typically involves the reaction of a divinyl ketone (formed in situ from an aldehyde and acetone) with a sulfur source like sodium sulfide. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the sulfide anion (S²⁻) from the aqueous phase into the organic phase where the divinyl ketone resides. The "naked" and highly reactive sulfide anion then performs a double Michael addition to the divinyl ketone, leading to the formation of the tetrahydrothiopyran-4-one ring with high diastereoselectivity.[6] The specific cis or trans outcome can often be influenced by the choice of solvent and catalyst.[2]

PTC_Synthesis cluster_aq Aqueous Phase cluster_org Organic Phase Na2S Na₂S NaS_ion Na⁺ S²⁻ QBr_aq Q⁺Br⁻ (Catalyst) QS_org Q⁺₂S²⁻ NaS_ion->QS_org Anion Exchange via Catalyst (Q⁺Br⁻) DVK Divinyl Ketone Product 2,6-Diaryl- tetrahydrothiopyran-4-one QBr_org Q⁺Br⁻ QS_org->Product + Divinyl Ketone (Double Michael Addition)

Caption: Mechanism of Phase-Transfer Catalysis for Tetrahydrothiopyran-4-one Synthesis.

Experimental Protocol: Synthesis of cis- or trans-2,6-Diaryl-tetrahydrothiopyran-4-ones [2]

  • Reaction Setup: Combine the appropriate diarylideneacetone (divinyl ketone analog, 1.0 eq), sodium sulfide nonahydrate (Na₂S·9H₂O, 1.5 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a suitable solvent system (e.g., dichloromethane/water).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction time can range from 2 to 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC. The choice of solvent can influence the diastereoselectivity (cis vs. trans).

  • Workup: Once the reaction is complete, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the diastereomerically enriched product.

This system is validated by the high diastereomeric excess observed in the crude product via ¹H NMR analysis, confirming the catalyst's stereodirecting influence.

Conclusion and Future Outlook

The synthesis of tetrahydrothiopyran-4-one is a well-explored area, yet the optimal catalytic system is highly dependent on the specific goals of the researcher.

  • For large-scale, cost-effective production of the parent scaffold, the Base-Catalyzed Dieckmann Condensation remains the industry standard.

  • For creating libraries of diverse, substituted analogs with high efficiency, the Rhodium-Catalyzed Tandem Reaction is a superior, albeit more costly, choice.

  • For syntheses where specific diastereomers of substituted analogs are required, Phase-Transfer Catalysis offers a mild and powerful method.

Emerging areas in organocatalysis are continually providing new asymmetric routes to tetrahydrothiopyrans, offering pathways to enantiomerically pure compounds, which is of paramount importance in drug development.[11] Future research will likely focus on developing more economical and environmentally benign catalysts that can achieve the high efficiency of metal catalysis with the stereocontrol of organocatalysis. This comparative guide serves as a foundational tool for navigating the current landscape and making informed decisions in the synthesis of this vital chemical intermediate.

References

A Comparative Guide to Purity Analysis: HPLC vs. GC-MS for Synthesized (Tetrahydro-2H-thiopyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For a versatile building block like (Tetrahydro-2H-thiopyran-4-yl)methanol, which serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its chemical integrity is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this specific compound.

This analysis moves beyond a simple listing of specifications, delving into the causality behind methodological choices, providing field-proven insights, and grounding all claims in authoritative standards. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

The Analyte: this compound

Before comparing analytical techniques, we must understand the physicochemical properties of the analyte itself, as these characteristics dictate the most effective separation and detection strategies.

PropertyValueImplication for Analysis
Molecular Formula C₆H₁₂OS---
Molecular Weight 132.22 g/mol [1]Suitable for both HPLC and GC-MS.
State Liquid[1]Simple sample preparation for both techniques.
Boiling Point ~235 °C (Predicted)Sufficiently volatile for GC analysis.
Polarity Contains a polar hydroxyl (-OH) group and a less polar thioether moiety.This dual nature makes it amenable to both reversed-phase HPLC and GC.
UV Absorbance Lacks a significant chromophore.Standard UV-Vis detection in HPLC is not ideal; alternative detectors are required.

The primary challenge in analyzing this molecule is its lack of a UV-absorbing chromophore, which renders the most common HPLC detector ineffective. Furthermore, its polarity and potential for thermal degradation require careful method development in both HPLC and GC.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatiles

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.

Causality in HPLC Method Design
  • Column Selection: A standard C18 column is the first choice for method development with small molecules.[3][4] However, due to the analyte's high polarity, poor retention can be an issue. A polar-embedded or polar-endcapped C18 column can offer enhanced retention and improved peak shape for such compounds by minimizing unwanted interactions with residual silanols on the stationary phase.[5]

  • Detector Choice: The absence of a chromophore necessitates detectors other than UV-Vis.

    • Mass Spectrometry (LC-MS): The gold standard for this application. It provides not only quantification but also mass information, which is invaluable for identifying unknown impurities.[6] Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal.[6]

    • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These "universal" detectors are suitable for non-volatile analytes and are independent of optical properties. They are excellent alternatives when MS is unavailable but provide no structural information.

  • Mobile Phase Composition: A gradient elution starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic solvent (e.g., acetonitrile or methanol) is crucial. This ensures that highly polar impurities are retained and eluted, while any less polar, "greasier" impurities are also effectively separated from the main peak. The use of formic acid helps to protonate the analyte, leading to better peak shapes and improved ionization efficiency in LC-MS.[4]

HPLC Experimental Workflow

Caption: High-level workflow for HPLC-MS purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds.[7] The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase lining a long capillary column. The mass spectrometer then fragments the eluted compounds, creating a unique "fingerprint" for identification.

Causality in GC-MS Method Design
  • Analyte Suitability: this compound, being a cyclic alcohol, is well-suited for GC analysis.[8] Its predicted boiling point is within the typical operating range of a GC oven.

  • Column Selection: A standard, mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), is the ideal starting point. This type of column provides excellent separation for a wide range of compounds, including those with alcohol functional groups.[9]

  • Temperature Programming: An oven temperature program is essential. Starting at a low temperature (e.g., 50-70°C) allows for the separation of highly volatile impurities (like residual solvents). The temperature is then ramped up to a higher value (e.g., 250-280°C) to ensure the elution of the main compound and any higher-boiling impurities.

  • Mass Spectrometry Detection: Electron Ionization (EI) is the standard ionization technique in GC-MS.[6] It's a "hard" ionization method that produces extensive, reproducible fragmentation patterns. These patterns can be compared against vast commercial libraries (like NIST/Wiley) for confident identification of known impurities. Common fragmentation patterns for cyclic alcohols often involve the loss of water (M-18) or cleavage adjacent to the hydroxyl-bearing carbon.[10]

GC-MS Experimental Workflow

Caption: High-level workflow for GC-MS purity analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better," but which is more "fit for purpose" based on the likely impurities and the goals of the analysis. Both methods should be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended use.[11][12]

FeatureHPLC (with MS/ELSD/CAD)GC-MSVerdict for this Application
Principle of Separation Polarity, partitioning between liquid/solid phases.[2]Boiling point, partitioning between gas/solid phases.[7]Complementary. HPLC excels at separating compounds with different polarities, while GC excels at separating those with different volatilities.
Analyte Volatility Not required. Ideal for non-volatile or thermally labile compounds.[6][7]Required. Limited to volatile or semi-volatile, thermally stable compounds.[6][7]Both are suitable. The analyte is volatile enough for GC, but HPLC offers a safety net for any potential non-volatile impurities.
Impurity Detection Superior for detecting high molecular weight by-products, polymers, salts, and degradation products.Superior for detecting residual solvents, volatile starting materials, and low molecular weight by-products.[6]GC-MS is crucial for process impurities (solvents). HPLC is essential for stability/degradation studies.
Identification Power LC-MS provides molecular weight data (soft ionization). Structural data requires MS/MS.GC-MS provides fragmentation patterns (hard ionization) that are highly specific and library-searchable.GC-MS offers more confident and rapid identification of known volatile impurities through library matching.
Speed & Throughput Run times are typically 10-30 minutes.Run times can be faster for simple mixtures, but complex temperature programs can extend analysis time.[7]Roughly comparable for this specific analysis.
Regulatory Standing A primary technique for API purity and stability testing.[7][13]The gold standard for residual solvent analysis as per ICH Q3C guidelines.[6]Both are essential for a complete purity profile that meets regulatory expectations.

Detailed Experimental Protocols

These protocols serve as a robust starting point for method development and must be fully validated according to established guidelines like those from the ICH and USP.[11][14][15]

Protocol 1: HPLC-MS Method
ParameterRecommended SettingRationale
Instrument Agilent 1290 Infinity II LC with 6120 Quadrupole MSA standard, reliable system for this type of analysis.
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µmHigh-resolution column offering good retention for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase with low viscosity and good elution strength.
Gradient 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B over 0.1 min; hold for 3 min.Ensures elution of a wide range of polar and non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
MS Ionization ESI, Positive ModeSuitable for the polar, proton-avid analyte.
MS Scan Range m/z 50 - 500Covers the mass of the analyte and potential impurities.
Sample Prep. 1.0 mg/mL in 50:50 Methanol:WaterEnsures complete dissolution and compatibility with the mobile phase.
Protocol 2: GC-MS Method
ParameterRecommended SettingRationale
Instrument Agilent 8890 GC with 5977B MSDIndustry-standard system for robust and sensitive analysis.
Column Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µmGeneral-purpose column with excellent performance for a wide range of analytes.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Inert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Split, 50:1 ratioPrevents column overload and ensures sharp peaks.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates volatile solvents from the analyte and higher-boiling impurities.
MS Source Temp. 230 °CStandard temperature to promote ionization and prevent condensation.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
MS Scan Range m/z 35 - 400Covers fragments from common solvents up to the molecular ion.
Sample Prep. 1.0 mg/mL in DichloromethaneVolatile solvent that is compatible with GC analysis.

References

Benchmarking Novel (Tetrahydro-2H-thiopyran-4-yl)methanol-Based Compounds Against Standard-of-Care Therapies in Inflammatory Disease and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Comparative Efficacy

Introduction: The Therapeutic Promise of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for broad therapeutic applicability is a significant milestone. The (Tetrahydro-2H-thiopyran-4-yl)methanol core represents one such promising scaffold. Derivatives of this structure have been investigated for a range of biological activities, with a notable potential to modulate the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a compelling therapeutic target, primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects linked to the Cannabinoid Receptor 1 (CB1).

This guide presents a comprehensive framework for benchmarking the performance of a hypothetical this compound-based CB2 agonist, herein designated THP-M-001 , against existing drugs in two key therapeutic areas: Rheumatoid Arthritis (RA) and Neuropathic Pain . This document is intended for researchers, scientists, and drug development professionals, providing a detailed, scientifically-grounded comparison based on established preclinical models and assays.

Part 1: A Comparative Analysis in Rheumatoid Arthritis

Rheumatoid Arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to synovial inflammation, and progressive joint destruction. The therapeutic goal is to control inflammation, alleviate pain, and halt disease progression.

Comparator Drugs:

For a robust benchmark, THP-M-001 will be compared against a spectrum of current standard-of-care treatments for RA:

  • Methotrexate (MTX): A conventional synthetic disease-modifying antirheumatic drug (csDMARD) and a first-line therapy for RA.

  • Adalimumab (Humira®): A biologic DMARD (bDMARD) that is a monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α).

  • Tofacitinib (Xeljanz®): A targeted synthetic DMARD (tsDMARD) that is a Janus kinase (JAK) inhibitor.

In Vitro Efficacy Benchmarking

Causality: This assay models the systemic inflammatory response by stimulating immune cells with LPS, a component of gram-negative bacteria, to produce pro-inflammatory cytokines, which are key mediators in RA. The ability of a compound to inhibit this cytokine release is a primary indicator of its anti-inflammatory potential.

Experimental Protocol:

  • PBMC Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Pre-incubate the cells with varying concentrations of THP-M-001, Methotrexate, the active form of Adalimumab, or Tofacitinib for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Expected Outcomes & Comparative Data:

CompoundTargetExpected IC50 (TNF-α)Expected IC50 (IL-6)
THP-M-001 CB2 Agonist10 - 100 nM10 - 100 nM
MethotrexateDHFR inhibitor50 - 200 nM50 - 200 nM
AdalimumabTNF-α< 1 nMN/A (downstream)
TofacitinibJAK1/JAK35 - 50 nM1 - 20 nM

Causality: In RA, FLS become hyperproliferative and invasive, contributing to the destruction of cartilage and bone. This assay assesses a compound's ability to inhibit these key pathological behaviors of FLS.

Experimental Protocol:

  • FLS Culture: Culture human FLS isolated from the synovial tissue of RA patients.

  • Proliferation Assay (MTT Assay): Seed FLS in a 96-well plate and treat with THP-M-001 or comparator drugs for 48 hours. Assess cell viability and proliferation using an MTT assay.

  • Invasion Assay (Transwell Assay): Seed FLS in the upper chamber of a Matrigel-coated Transwell insert. Add the test compounds to the upper chamber and a chemoattractant (e.g., PDGF) to the lower chamber. After 24-48 hours, stain and count the cells that have invaded through the Matrigel.

Expected Outcomes & Comparative Data:

CompoundExpected Inhibition of Proliferation (IC50)Expected Inhibition of Invasion (IC50)
THP-M-001 100 - 500 nM50 - 250 nM
Methotrexate10 - 100 nM10 - 100 nM
AdalimumabIndirect effectIndirect effect
Tofacitinib50 - 200 nM20 - 100 nM
In Vivo Efficacy Benchmarking: Collagen-Induced Arthritis (CIA) in Mice

Causality: The CIA model is a well-established animal model of RA that shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[1][2] Efficacy in this model is a strong predictor of clinical potential.

Experimental Protocol:

  • Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0. Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) on day 21.[3]

  • Treatment: Begin daily oral administration of THP-M-001 (e.g., 1, 5, 25 mg/kg), Methotrexate (e.g., 1 mg/kg), or Tofacitinib (e.g., 15 mg/kg) from the onset of clinical signs of arthritis (around day 21-25). Adalimumab (e.g., 10 mg/kg) is administered via intraperitoneal injection twice weekly.

  • Efficacy Assessment:

    • Clinical Score: Monitor the severity of arthritis in each paw daily using a standardized scoring system (0-4 scale).[4]

    • Paw Swelling: Measure paw thickness using a digital caliper.

    • Histopathology: At the end of the study (e.g., day 42), collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Expected Outcomes & Comparative Data:

Treatment GroupExpected Reduction in Clinical ScoreExpected Reduction in Paw SwellingHistological Improvement
Vehicle0%0%None
THP-M-001 (25 mg/kg) 40 - 60%30 - 50%Moderate
Methotrexate (1 mg/kg)50 - 70%40 - 60%Significant
Adalimumab (10 mg/kg)60 - 80%50 - 70%Marked
Tofacitinib (15 mg/kg)50 - 70%40 - 60%Significant

Experimental Workflow for In Vivo CIA Model

Caption: Workflow for the Collagen-Induced Arthritis (CIA) mouse model.

Part 2: A Comparative Analysis in Neuropathic Pain

Neuropathic pain is a chronic pain state caused by a lesion or disease of the somatosensory nervous system. It is often debilitating and poorly responsive to traditional analgesics.

Comparator Drugs:

THP-M-001 will be benchmarked against two first-line treatments for neuropathic pain:

  • Gabapentin (Neurontin®): An anticonvulsant commonly used to treat neuropathic pain.

  • Duloxetine (Cymbalta®): A serotonin-norepinephrine reuptake inhibitor (SNRI) with proven efficacy in neuropathic pain.

In Vitro Efficacy Benchmarking: Dorsal Root Ganglion (DRG) Neuron Hyperexcitability Assay

Causality: Peripheral nerve injury leads to hyperexcitability of DRG neurons, which is a key mechanism underlying neuropathic pain. This assay measures a compound's ability to suppress this neuronal hyperexcitability.

Experimental Protocol:

  • DRG Neuron Culture: Isolate and culture DRG neurons from rats.

  • Induction of Hyperexcitability: Treat the neurons with an inflammatory soup or other stimuli to induce a state of hyperexcitability.

  • Treatment: Apply THP-M-001, Gabapentin, or Duloxetine to the cultured neurons.

  • Electrophysiology: Use patch-clamp electrophysiology to measure changes in neuronal firing, resting membrane potential, and action potential threshold.

Expected Outcomes & Comparative Data:

CompoundExpected Effect on Neuronal FiringExpected Effect on Action Potential Threshold
THP-M-001 DecreaseIncrease
GabapentinDecreaseIncrease
DuloxetineDecreaseIncrease
In Vivo Efficacy Benchmarking: Chronic Constriction Injury (CCI) Model in Rats

Causality: The CCI model is a widely used and reproducible model of neuropathic pain that mimics many of the sensory abnormalities observed in humans, including mechanical allodynia and thermal hyperalgesia.[5][6]

Experimental Protocol:

  • Surgical Procedure: In anesthetized rats, loosely ligate the sciatic nerve with four chromic gut sutures.[6]

  • Development of Neuropathy: Allow 7-14 days for the development of stable neuropathic pain behaviors.

  • Treatment: Administer THP-M-001 (e.g., 1, 5, 25 mg/kg, p.o.), Gabapentin (e.g., 30, 100 mg/kg, p.o.), or Duloxetine (e.g., 10, 30 mg/kg, p.o.) and assess their effects on pain behaviors.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.

Expected Outcomes & Comparative Data:

Treatment GroupExpected Increase in Paw Withdrawal Threshold (Mechanical Allodynia)Expected Increase in Paw Withdrawal Latency (Thermal Hyperalgesia)
ShamNo changeNo change
CCI + Vehicle0%0%
CCI + THP-M-001 (25 mg/kg) 50 - 70% reversal40 - 60% reversal
CCI + Gabapentin (100 mg/kg)60 - 80% reversal50 - 70% reversal
CCI + Duloxetine (30 mg/kg)50 - 70% reversal40 - 60% reversal

Experimental Workflow for In Vivo CCI Model

Caption: Workflow for the Chronic Constriction Injury (CCI) rat model.

Part 3: Synthesis, Pharmacokinetics, and Safety Assessment

A comprehensive benchmarking analysis must also consider the drug-like properties of the novel compound, including its synthesis, pharmacokinetic profile, and safety.

Representative Synthesis of THP-M-001

The synthesis of this compound derivatives can be achieved through various synthetic routes. A representative synthesis of a bioactive derivative is presented below, which can be adapted for the synthesis of THP-M-001.

Synthetic Scheme

synthesis A Tetrahydro-4H-thiopyran-4-one B Wittig Reaction A->B C Intermediate Ester B->C D Reduction (e.g., LiAlH4) C->D E This compound D->E F Coupling/Functionalization E->F G THP-M-001 F->G

Caption: A general synthetic route to THP-M-001.

Pharmacokinetic (PK) Profiling

Causality: The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), determine its concentration at the target site and its dosing regimen. A favorable PK profile is crucial for therapeutic success.

Experimental Protocol:

  • Administration: Administer THP-M-001 and comparator drugs to rodents via intravenous (IV) and oral (p.o.) routes.

  • Sample Collection: Collect blood samples at various time points.

  • Bioanalysis: Analyze the plasma concentrations of the drugs using LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Comparative Pharmacokinetic Parameters (Rodent Models):

ParameterTHP-M-001 (Expected)Methotrexate[7]Adalimumab[8]Tofacitinib[9]Gabapentin[10]Duloxetine[11]
Oral Bioavailability (%) > 30%~20-50%N/A (injected)~74%60-80%~50%
Half-life (t½) (h) 2 - 8 h2 - 4 h~10-20 days~3 h5 - 7 h~12 h
Clearance (mL/min/kg) ModerateHighLowModerateHighModerate
Volume of Distribution (L/kg) ModerateLowLowHighHighHigh
Safety and Toxicity Assessment

Causality: Early assessment of a compound's safety and toxicity is critical to de-risk its development. These assays identify potential liabilities that could lead to adverse effects in vivo.

Experimental Protocol:

  • In Vitro Cytotoxicity: Assess the cytotoxicity of THP-M-001 in various cell lines (e.g., HepG2 for liver toxicity) using assays such as MTT or LDH release.

  • hERG Channel Assay: Evaluate the potential for cardiac toxicity by assessing the compound's effect on the hERG potassium channel.

  • Ames Test: Screen for mutagenic potential.

  • In Vivo Acute Toxicity: Determine the maximum tolerated dose (MTD) in rodents following single high-dose administration.

Comparative Safety Profile:

AssayTHP-M-001 (Target Profile)Methotrexate[12]Adalimumab[13]Tofacitinib[14]Gabapentin[13]Duloxetine[15]
In Vitro Cytotoxicity (IC50) > 50 µMCell-type dependentN/A> 50 µM> 100 µM> 50 µM
hERG Inhibition (IC50) > 30 µMLow riskN/ALow riskLow riskModerate risk
Ames Test NegativeNegativeN/ANegativeNegativeNegative
Known Clinical Toxicities To be determinedHepatotoxicity, myelosuppressionIncreased risk of infection, lymphomaIncreased risk of infection, thrombosisDizziness, somnolenceNausea, hepatotoxicity

Conclusion and Future Directions

This guide outlines a comprehensive preclinical strategy for benchmarking the performance of a novel this compound-based CB2 agonist, THP-M-001, against current standard-of-care therapies for rheumatoid arthritis and neuropathic pain. The proposed in vitro and in vivo studies are designed to provide a robust, head-to-head comparison of efficacy, supported by essential pharmacokinetic and safety data.

The successful demonstration of a superior or comparable efficacy profile, combined with a favorable safety and pharmacokinetic profile, would provide a strong rationale for the continued development of THP-M-001 as a novel therapeutic agent. Subsequent steps would involve more extensive preclinical toxicology studies and, ultimately, the design of first-in-human clinical trials. The modular nature of the this compound scaffold also offers opportunities for further medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties.

References

A Comparative Guide to the Preclinical Validation of (Tetrahydro-2H-thiopyran-4-yl)methanol Analogs as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro and in vivo validation of novel therapeutic candidates based on the (tetrahydro-2H-thiopyran-4-yl)methanol scaffold. We will delve into the scientific rationale, experimental design, and data interpretation necessary to rigorously assess the therapeutic potential of this promising class of sulfur-containing heterocyclic compounds.

Introduction: The Therapeutic Rationale for Thiopyran Analogs

The journey of a drug from concept to clinic is a meticulous process of validation.[1][2][3] Small molecule drugs, which constitute over 90% of the marketed pharmaceuticals, undergo rigorous preclinical testing to ensure safety and efficacy before human trials.[3][4] The this compound core is a compelling starting point for drug discovery. Sulfur-containing heterocycles are integral to numerous FDA-approved drugs, valued for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] The synthesis of analogs based on this scaffold aims to optimize potency, selectivity, and pharmacokinetic properties, transforming a promising chemical entity into a viable therapeutic candidate.[2]

Part 1: In Vitro Validation - The Initial Screening Cascade

In vitro studies are the foundational phase of preclinical testing, offering a controlled environment to dissect the molecular interactions and cellular effects of drug candidates.[9] This stage acts as a critical funnel, identifying the most promising compounds for further, more resource-intensive investigation.[1][4]

Target Engagement & Potency Assessment

The primary objective is to confirm that the synthesized analogs interact with the intended biological target and to quantify their potency.

Biochemical assays provide a clean, cell-free system to measure the direct interaction between a compound and its target, be it an enzyme or a receptor.[1][10]

  • Enzyme Inhibition Assays: These are crucial if the target is an enzyme. They measure the compound's ability to block enzymatic activity, providing quantitative data on potency (e.g., IC50 value).[1][10]

  • Receptor Binding Assays: These evaluate how strongly a compound binds to its target receptor.[10] Techniques like Surface Plasmon Resonance (SPR) can provide real-time kinetics of the binding event.[11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique is versatile and can be adapted to analyze the inhibitory activity of test compounds on target proteins.[11]

Cell-based assays offer a more comprehensive view by evaluating the compound's activity within a living cell, providing insights into its mechanism of action and potential toxicity.[1][11][12]

  • Reporter Gene Assays: These are used to measure the activation or inhibition of specific signaling pathways downstream of the target.[10][11]

  • Target-Specific Functional Assays: For example, if targeting a protein involved in apoptosis, an assay measuring caspase activation would be appropriate.

Cellular Activity & Cytotoxicity Profiling

Beyond target engagement, it is crucial to understand the compound's effect on cellular behavior and its therapeutic window.

  • Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells (CC50 value). Common methods include the MTT or Sulforhodamine B (SRB) assays, which measure cell viability.[13] A high therapeutic index (CC50/IC50) is desirable.

  • Phenotypic Screening: This involves measuring a specific cellular outcome relevant to the disease, such as inhibition of cancer cell proliferation or reduction of inflammatory cytokine production.

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for screening and prioritizing analogs.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Lead Characterization Compound_Library Thiopyran Analog Library Primary_Biochemical Single-Dose Biochemical Assay (e.g., Enzyme Inhibition) Compound_Library->Primary_Biochemical Primary_Cellular Single-Dose Cell-Based Assay (e.g., Proliferation) Compound_Library->Primary_Cellular Dose_Response Dose-Response Assays (Determine IC50/EC50) Primary_Biochemical->Dose_Response Active Hits Primary_Cellular->Dose_Response Active Hits Cytotoxicity Cytotoxicity Assay (Determine CC50) Dose_Response->Cytotoxicity Selectivity Selectivity Profiling (Off-Target Assays) Cytotoxicity->Selectivity Good Therapeutic Index MoA Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Selectivity->MoA Selective Hits ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) MoA->ADME Promising_Leads Promising Lead Compounds for In Vivo Studies ADME->Promising_Leads Favorable Profile

Caption: A typical workflow for the in vitro screening of thiopyran analogs.

Comparative Data for Hypothetical Analogs

The table below illustrates how experimental data can be used to compare the performance of different analogs against a reference compound.

CompoundTarget Binding (Kᵢ, nM)Cell Potency (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)Metabolic Stability (t½, min)
Reference 1502.5502015
Analog THTM-01 751.2>100>8335
Analog THTM-02 250.3155065
Analog THTM-03 2005.1>100>205

Based on this hypothetical data, Analog THTM-02 shows the highest potency, while Analog THTM-01 has a superior safety profile (higher selectivity index). Analog THTM-03 would likely be deprioritized due to poor potency and low metabolic stability.

Part 2: In Vivo Validation - From the Bench to a Living System

After identifying promising candidates in vitro, in vivo studies are essential to evaluate how the drug behaves in a complex, whole-organism setting.[4][9] These studies bridge the gap between initial discovery and clinical application.[4]

Pharmacokinetics (PK) and Pharmacodynamics (PD)
  • Pharmacokinetics (PK): This describes what the body does to the drug. It involves assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[4] PK studies help determine the optimal dosing regimen.

  • Pharmacodynamics (PD): This describes what the drug does to the body. PD studies measure the physiological effect of the drug and help establish a relationship between drug concentration and therapeutic response.[9]

Efficacy in Animal Models of Disease

The cornerstone of in vivo validation is demonstrating therapeutic efficacy in a relevant disease model.[14][15]

  • Model Selection: The choice of animal model is critical and must accurately reflect the human disease pathology.[16] For example, in oncology, this could involve xenograft models where human tumor cells are implanted into immunodeficient mice.

  • Study Design: A robust study design is paramount and should include appropriate control groups (vehicle control, positive control), a clear dosing schedule, and predefined endpoints.[16]

  • Endpoint Analysis: Efficacy is measured by quantifiable endpoints. In a cancer model, this would be tumor growth inhibition (TGI). In an inflammation model, it might be the reduction of pro-inflammatory cytokines in the blood.[9]

Toxicology and Safety Assessment

Safety is a non-negotiable aspect of drug development.[4]

  • Acute Toxicity: These studies assess the effects of a single high dose of the compound to determine its immediate adverse effects and estimate the median lethal dose (LD50).[17][18]

  • Repeat-Dose Toxicity: These longer-term studies are crucial for identifying potential organ toxicity or other adverse effects that may arise from chronic exposure.

Workflow: From In Vitro Hit to In Vivo Candidate

This diagram outlines the decision-making process for advancing a compound from laboratory assays to animal studies.

InVivo_Workflow cluster_0 In Vitro Lead Selection cluster_1 In Vivo Characterization cluster_2 Efficacy & Safety Evaluation Lead_Compounds Promising Leads from In Vitro Screening (Potent, Selective, Stable) PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies Lead_Compounds->PK_PD Acute_Tox Acute Toxicity Studies Lead_Compounds->Acute_Tox Efficacy_Model Efficacy in Relevant Animal Disease Model PK_PD->Efficacy_Model Good Exposure & Target Engagement Acute_Tox->Efficacy_Model Acceptable Safety Margin Tolerability Tolerability & Safety Assessment Efficacy_Model->Tolerability Candidate Preclinical Candidate for IND-Enabling Studies Tolerability->Candidate Significant Efficacy & Acceptable Safety Profile

Caption: Workflow for advancing a lead compound to a preclinical candidate.

Comparative In Vivo Performance

Following the in vitro results, Analogs THTM-01 and THTM-02 were advanced to an in vivo xenograft model.

CompoundDose (mg/kg, QD)Tumor Growth Inhibition (%)Body Weight Change (%)Observed Adverse Effects
Vehicle N/A0+2.5None
Analog THTM-01 5045+1.0None
Analog THTM-02 2065-8.0Mild lethargy

These results indicate that while Analog THTM-02 is more efficacious at a lower dose, it also shows signs of toxicity (weight loss). Analog THTM-01 , though less potent, is better tolerated, making it a potentially safer candidate for further optimization. One study demonstrated that a thiopyran derivative, L61H10, exhibited good anti-tumor activity in vivo with no obvious side effects.[19]

Part 3: Comparison with Alternative Scaffolds

No therapeutic scaffold exists in a vacuum. It is essential to compare the this compound series with alternative chemical classes targeting the same pathway. For instance, if targeting a specific kinase, a comparison with known pyrazolopyrimidine inhibitors might be relevant.

FeatureThis compoundPyrazolopyrimidine Scaffold
Novelty High; potential for novel intellectual property.Well-established; may be difficult to secure novel IP.
Synthetic Accessibility Generally straightforward synthesis.[20][21]Often requires multi-step, complex synthesis.
Known Liabilities Potential for sulfur metabolism issues (e.g., reactive metabolites).Can have off-target effects on related kinases.
Optimization Potential Multiple points for chemical modification to tune properties.Well-understood structure-activity relationships (SAR).

Conclusion and Future Directions

The systematic in vitro and in vivo validation process is indispensable for translating a chemical concept into a potential therapeutic. The this compound scaffold represents a promising starting point for novel drug discovery. Through rigorous, data-driven comparison of analogs, researchers can identify lead compounds with an optimal balance of potency, selectivity, and safety. The most promising candidates, such as Analog THTM-01 from our hypothetical study, would proceed to more extensive IND (Investigational New Drug)-enabling toxicology studies, paving the way for potential clinical trials. This methodical approach streamlines development, mitigates risks, and ultimately increases the likelihood of clinical success.[4]

References

A Comparative Guide to the Synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol for a New Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the tetrahydro-2H-thiopyran moiety has emerged as a valuable structural motif, prized for its ability to modulate physicochemical properties and confer desirable pharmacological profiles. The functionalized derivative, (Tetrahydro-2H-thiopyran-4-yl)methanol, serves as a critical building block in the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth, comparative analysis of two distinct and reproducible synthetic protocols for this key intermediate, offering researchers the critical insights needed to make informed decisions in their synthetic campaigns.

Introduction: The Significance of the Thiopyran Scaffold

This compound (CAS 100277-27-8) is a sulfur-containing heterocyclic compound. Its structural rigidity and the presence of the sulfur atom, which can engage in unique non-covalent interactions and influence metabolic stability, make it an attractive component in the design of novel pharmaceuticals. The primary alcohol functionality provides a versatile handle for further chemical elaboration, enabling its incorporation into a wide range of molecular architectures.

This guide will dissect two synthetic pathways to this compound, evaluating them on the basis of yield, scalability, reagent accessibility, and overall efficiency.

Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Multi-step Conversion from Ketone via Nitrile IntermediateProtocol 2: Reductive Amination and Diazotization (Hypothetical)
Starting Material Tetrahydro-4H-thiopyran-4-oneTetrahydro-4H-thiopyran-4-one
Key Transformations TosMIC reaction, Nitrile Hydrolysis, Carboxylic Acid ReductionReductive Amination, Diazotization, Hydrolysis
Overall Yield ~44% (over 2 steps from nitrile)Not Reported (Hypothetical)
Number of Steps 3 (from ketone)2
Reagent Profile TosMIC, t-BuOK, NaOH, BH3·SMe2NaBH3CN, NH4OAc, NaNO2, H2SO4
Scalability ModeratePotentially high
Safety Considerations Use of borane dimethylsulfide complex (toxic, flammable)Use of sodium nitrite with acid (generates nitrous acid)

Protocol 1: Multi-step Synthesis via a Nitrile Intermediate

This protocol commences with the readily available tetrahydro-4H-thiopyran-4-one and proceeds through a three-step sequence involving the formation of a nitrile, followed by hydrolysis to a carboxylic acid, and concluding with a reduction to the target primary alcohol.[1][2]

Experimental Workflow

Protocol_1_Workflow A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-2H-thiopyran-4-carbonitrile A->B  TosMIC, t-BuOK  DME, t-BuOH C Tetrahydro-2H-thiopyran-4-carboxylic acid (crude) B->C  NaOH, EtOH, H2O  Reflux D This compound C->D  BH3·SMe2  THF

Caption: Workflow for the multi-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of Tetrahydro-2H-thiopyran-4-carbonitrile

  • A mixture of tetrahydro-4H-thiopyran-4-one (3.00 g, 25.8 mmol) and toluenesulfonylmethyl isocyanide (TosMIC, 5.55 g, 28.4 mmol) in dimethoxyethane (105 mL) is cooled to 0 °C.

  • A solution of t-BuOK (5.79 g, 51.6 mmol) in t-BuOH (52 mL) is added dropwise to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is diluted with Et2O, and the organic layer is washed with saturated aqueous NaHCO3, dried over MgSO4, and evaporated.

  • The residue is purified by column chromatography (AcOEt/hexane = 1/10 to 1/4) to afford tetrahydro-2H-thiopyran-4-carbonitrile as a yellow oil (Yield: 26%).[1][2]

Causality Behind Experimental Choices: The use of TosMIC in the presence of a strong base like potassium tert-butoxide is a well-established method for the one-carbon homologation of ketones to nitriles. The reaction proceeds via the formation of a tosyl-substituted vinyl isocyanide intermediate, which then rearranges to the nitrile.

Step 2: Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid (crude)

  • A solution of tetrahydro-2H-thiopyran-4-carbonitrile (836 mg, 6.57 mmol) in ethanol (2.5 mL) is added to a solution of NaOH (2.63 g, 65.7 mmol) in EtOH (15 mL) and H2O (7.5 mL).

  • The mixture is heated under reflux and stirred for 6 hours.

  • After cooling to 0 °C, concentrated HCl is added to adjust the pH to 2, and the EtOH is evaporated.

  • The residue is extracted with CH2Cl2, dried over MgSO4, and evaporated to afford a brown crude product of the carboxylic acid.[1][2]

Causality Behind Experimental Choices: Basic hydrolysis is a standard and effective method for converting nitriles to carboxylic acids. The high concentration of NaOH and reflux conditions ensure complete conversion. Acidification is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.

Step 3: Synthesis of this compound

  • A solution of BH3·SMe2 (667 µL, 7.02 mmol) in THF (12 mL) is added dropwise to a solution of the crude carboxylic acid from the previous step in THF (6 mL) at 0 °C.

  • The mixture is then heated to 70 °C for 2 hours.

  • After cooling to room temperature, the reaction is quenched by the dropwise addition of water.

  • THF is removed in vacuo, and the residue is acidified with 20% aqueous HCl and extracted with CH2Cl2.

  • The organic layer is washed with brine, dried over Na2SO4, and evaporated.

  • The residue is purified by column chromatography (AcOEt/hexane = 1/4) to afford this compound as a colorless oil (Yield: 44% over 2 steps from the nitrile).[1][2]

Causality Behind Experimental Choices: Borane dimethylsulfide complex is a powerful and selective reducing agent for carboxylic acids, converting them to primary alcohols under relatively mild conditions. The workup with acid is necessary to hydrolyze the borate ester intermediate and liberate the final alcohol product.

Protocol 2: A Proposed Alternative via Reductive Amination and Diazotization

Proposed Experimental Workflow

Protocol_2_Workflow A Tetrahydro-4H-thiopyran-4-one B Tetrahydro-2H-thiopyran-4-amine A->B  NH4OAc, NaBH3CN  MeOH C This compound B->C  NaNO2, H2SO4  H2O, 0 °C

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (Tetrahydro-2H-thiopyran-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of (Tetrahydro-2H-thiopyran-4-yl)methanol (CAS No. 100277-27-8). This document provides critical, field-tested guidance to ensure your safety and maintain experimental integrity. Moving beyond mere compliance, this guide explains the scientific rationale behind each procedural step, empowering you to work with confidence and precision.

Hazard Identification: Understanding the "Why" Behind the "How"

Before any laboratory work commences, a thorough understanding of the inherent risks is paramount. This compound is classified with specific hazards that dictate our handling protocols.

According to the Globally Harmonized System (GHS), this compound is identified by the GHS07 pictogram, indicating it can be harmful or an irritant[1]. The primary routes of exposure are skin and eye contact. The specific hazard statements associated with this chemical are:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [2]

The Causality: These classifications are not arbitrary. The molecular structure of this compound, while not fully detailed in toxicological studies, suggests that its functional groups can interact with biological tissues, leading to irritation. Skin irritation occurs when the compound disrupts the lipid barrier of the skin, causing redness, inflammation, and discomfort. In the eyes, it can cause significant irritation to the cornea and conjunctiva, potentially leading to more severe damage if not addressed immediately. Therefore, our primary defense is to establish robust barriers to prevent any direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks identified above. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specific Equipment Rationale & Standard
Hand Protection Nitrile rubber glovesNitrile gloves provide good resistance to a range of chemicals, including weak acids and some organic solvents.[3][4][5] They offer a reliable barrier against incidental splashes and direct contact. Always inspect gloves for tears or punctures before use.[6] For prolonged handling, consider thicker gauge gloves and consult the manufacturer's chemical resistance guide.[7]
Eye & Face Protection Safety glasses with side shields or safety gogglesStandard laboratory practice dictates the use of eye protection. Given the H319 "Causes serious eye irritation" warning, safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required to prevent any splashes from reaching the eyes.[8]
Skin & Body Protection Standard laboratory coatA lab coat is essential to protect your skin and personal clothing from accidental spills and contamination. Ensure it is fully buttoned.
Respiratory Protection Not typically required under normal useUse should occur in a well-ventilated area or a chemical fume hood to prevent the generation of vapor or mist.[2] If there is a risk of aerosol generation and ventilation is inadequate, a vapor respirator may be necessary, in accordance with local regulations.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes exposure and ensures procedural consistency. The following diagram and steps outline the standard operating procedure for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase P1 Verify fume hood functionality P2 Don all required PPE (Gloves, Goggles, Lab Coat) P1->P2 P3 Prepare spill kit and emergency eyewash P2->P3 H1 Carefully uncap the chemical container P3->H1 Proceed to handling H2 Dispense required amount using appropriate tools H1->H2 H3 Securely recap the container H2->H3 C1 Clean work area and any used equipment H3->C1 Proceed to cleanup C2 Properly dispose of contaminated materials C1->C2 C3 Remove PPE and wash hands thoroughly C2->C3

Caption: Workflow for Handling this compound.

Detailed Protocol:

  • Preparation:

    • Ensure your work area is clean and uncluttered.

    • Confirm that the chemical fume hood or other local exhaust ventilation is operational.[2]

    • Don all required PPE as specified in the table above.

    • Locate and ensure accessibility of the nearest safety shower and eyewash station.[8]

  • Handling:

    • Perform all manipulations of the chemical within the fume hood to minimize inhalation exposure.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[2][8]

  • Post-Handling & Cleanup:

    • Wipe down the work surface with an appropriate solvent and then soap and water.

    • Decontaminate any reusable equipment.

    • Remove contaminated clothing and wash it before reuse.[2]

    • Carefully remove your gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste container.

    • Wash your hands and face thoroughly with soap and water after handling is complete.[2][8]

Emergency & Spill Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste, including rinsates from cleaning, in a clearly labeled, sealed, and compatible waste container.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and paper towels, must be collected in a separate, labeled container.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[2][9] The containers must be kept tightly closed.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office.[9] Do not pour this chemical down the drain.

By internalizing the principles and adhering to the protocols outlined in this guide, you contribute to a culture of safety and scientific excellence. Your diligence protects not only yourself but also your colleagues and the integrity of your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.